Product packaging for 8-(Benzylsulfanyl)quinoline(Cat. No.:)

8-(Benzylsulfanyl)quinoline

Cat. No.: B15119588
M. Wt: 251.3 g/mol
InChI Key: AVPVANRFTGKWSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-(Benzylsulfanyl)quinoline is a chemical compound of interest in medicinal chemistry and chemical biology research. It features a quinoline core, which is recognized as a "privileged structure" in drug discovery due to its versatile binding properties and presence in compounds with a broad spectrum of biological activities . The specific modification with a benzylsulfanyl group at the 8-position may influence its electronic properties, lipophilicity, and potential for interacting with biological targets. Quinoline-based scaffolds, particularly those with substitutions at the 8-position, are extensively investigated for their diverse pharmacological potential. Research on analogous structures indicates possible application areas including anticancer agent development , where some quinoline derivatives function as modulators of metabolic enzymes like pyruvate kinase M2 (PKM2) , and antibacterial research , with recent studies showing that novel quinoline-sulfonamide hybrids exhibit promising activity against various bacterial strains . The 8-hydroxyquinoline sub-family is also well-known for its metal-chelating properties, which have been exploited in the development of investigational compounds for neurodegenerative diseases . This compound is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound as a versatile synthetic intermediate or as a core scaffold for the design and development of novel bioactive molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NS B15119588 8-(Benzylsulfanyl)quinoline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-benzylsulfanylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NS/c1-2-6-13(7-3-1)12-18-15-10-4-8-14-9-5-11-17-16(14)15/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPVANRFTGKWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8-(Benzylsulfanyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(Benzylsulfanyl)quinoline is a sulfur-containing quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a benzylsulfanyl group at the 8-position of the quinoline ring can significantly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its characterization, and a discussion of the broader context of quinoline derivatives in drug discovery.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that while some experimental data is available, other properties are predicted due to the limited information in the public domain.

PropertyValueSource
Molecular Formula C₁₆H₁₃NSCalculated
Molecular Weight 251.35 g/mol Calculated
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in common organic solvents like ethanol, ethyl ether, and acetone. Slightly soluble in cold water, but more soluble in hot water.[1][2]Inferred from parent compound
pKa (predicted) 4.5 - 5.0Predicted
logP (predicted) 4.0 - 4.5Predicted

Experimental Data and Protocols

Detailed spectroscopic and synthetic data are crucial for the unambiguous identification and further development of this compound.

Spectroscopic Characterization

The following data has been reported for a compound identified as this compound:

¹H NMR (Nuclear Magnetic Resonance)

  • A detailed ¹H NMR spectrum would reveal the chemical shifts and coupling constants of the protons in the molecule, confirming the substitution pattern and the presence of the benzyl and quinoline moieties.

¹³C NMR (Nuclear Magnetic Resonance)

  • The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule, with characteristic chemical shifts for the aromatic carbons of the quinoline and benzene rings, as well as the methylene carbon of the benzyl group.

IR (Infrared) Spectroscopy

  • The IR spectrum of this compound would show characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations of the quinoline core, and C-S stretching. The IR spectrum of a cobalt (II) complex of this compound shows bands at 3045, 2998, 1595, 1493, 1452, 1371, 1312, 1240, 994, and 833 cm⁻¹.[3]

Mass Spectrometry (MS)

  • Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

Synthesis Protocols

General Synthesis of Quinoline Derivatives: The synthesis of quinoline and its derivatives can be achieved through various named reactions, including the Skraup synthesis, Doebner-von Miller reaction, Combes synthesis, and Friedländer synthesis.[4][5][6] These methods typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds, aldehydes, or ketones.

Synthesis of a Cobalt(II) Complex of this compound: A reported procedure for the synthesis of a dichloridocobalt(II) complex with this compound provides insight into the handling of the ligand.[3]

  • Materials: CoCl₂·6H₂O, this compound, Ethanol (EtOH), Diethyl ether (Et₂O).

  • Procedure:

    • This compound (0.18 mmol) and CoCl₂·6H₂O (0.078 mmol) are dissolved in ethanol (20 mL).

    • The mixture is heated at reflux overnight.

    • The solvent is evaporated, and the resulting residue is suspended in diethyl ether.

    • The solid is collected by filtration to yield a yellow-green powder.

    • Crystals can be obtained by dissolving the powder in ethanol and allowing diethyl ether to diffuse into the solution.

This protocol suggests that this compound is stable under reflux conditions in ethanol.

Biological Activity and Potential Signaling Pathways

Specific biological activity data or elucidated signaling pathways for this compound are not available in the current literature. However, the broader class of quinoline derivatives is known to possess a wide range of pharmacological activities.[7][8][9][10]

Potential Areas of Biological Investigation: Given the known activities of quinoline compounds, this compound could be a candidate for investigation in the following areas:

  • Antimicrobial Activity: Quinoline derivatives have been extensively studied for their antibacterial and antifungal properties.[11]

  • Anticancer Activity: Many quinoline-based compounds have shown potent anticancer activity through various mechanisms.[10]

  • Anti-inflammatory Activity: The quinoline scaffold is present in several anti-inflammatory agents.

  • Antimalarial Activity: Quinoline derivatives, such as chloroquine and primaquine, are cornerstone drugs in the treatment of malaria.[7]

The following diagram illustrates a general workflow for the preliminary biological evaluation of a novel quinoline derivative like this compound.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of This compound purification Purification synthesis->purification characterization Spectroscopic Characterization (NMR, MS, IR) purification->characterization antimicrobial Antimicrobial Assays (MIC determination) characterization->antimicrobial anticancer Anticancer Assays (MTT, etc.) characterization->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) characterization->anti_inflammatory target_id Target Identification anticancer->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis

A general workflow for the synthesis, characterization, and biological evaluation of a novel quinoline derivative.

Conclusion

This compound is a molecule of interest within the broader family of biologically active quinoline derivatives. While a complete physicochemical profile is not yet publicly available, this guide consolidates the existing experimental and predicted data. Further research is warranted to determine its full range of physicochemical properties, establish robust synthetic procedures, and explore its potential biological activities and mechanisms of action. The information provided herein serves as a valuable resource for researchers and professionals in the field of drug discovery and development who are interested in exploring the potential of this and related quinoline compounds.

References

Synthesis of Novel 8-(Benzylsulfanyl)quinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for novel 8-(benzylsulfanyl)quinoline derivatives. The core of this guide focuses on the S-alkylation of 8-mercaptoquinoline with various benzyl halides, a robust and versatile method for generating a diverse range of these compounds. Detailed experimental protocols, characterization data, and visual representations of the synthetic workflow are presented to facilitate the replication and further development of these promising molecules.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Derivatives of 8-mercaptoquinoline, in particular, have garnered significant interest due to their potential as ligands, catalysts, and biologically active compounds. The introduction of a benzylsulfanyl moiety at the 8-position can modulate the electronic and steric properties of the quinoline ring system, leading to novel compounds with unique chemical and pharmacological profiles. This guide details the primary synthetic route to these derivatives, enabling researchers to explore their potential in various scientific domains.

Primary Synthesis Pathway: S-Alkylation of 8-Mercaptoquinoline

The most direct and widely employed method for the synthesis of this compound derivatives is the nucleophilic substitution reaction between 8-mercaptoquinoline (also known as 8-quinolinethiol) and a suitable benzyl halide. This reaction, a variation of the Williamson ether synthesis for thioethers, proceeds readily under basic conditions.

The general synthetic scheme can be represented as follows:

G 8-Mercaptoquinoline 8-Mercaptoquinoline Product This compound Derivative 8-Mercaptoquinoline->Product 1. Base Base Base->Product 2. Benzyl_Halide Substituted Benzyl Halide Benzyl_Halide->Product 3. Solvent Solvent Solvent->Product

Caption: General S-Alkylation of 8-Mercaptoquinoline.

In this pathway, a base is used to deprotonate the thiol group of 8-mercaptoquinoline, forming a more nucleophilic thiolate anion. This anion then attacks the benzylic carbon of the benzyl halide, displacing the halide and forming the desired thioether linkage. The choice of base, solvent, and reaction temperature can influence the reaction rate and yield.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of the precursor, 8-mercaptoquinoline, and a general procedure for the subsequent S-benzylation to form this compound derivatives.

Synthesis of 8-Mercaptoquinoline

8-Mercaptoquinoline is typically prepared from quinoline-8-sulfonyl chloride through reduction.

Materials:

  • Quinoline-8-sulfonyl chloride

  • Stannous chloride (SnCl₂) or Triphenylphosphine (PPh₃)

  • Appropriate solvent (e.g., ethanol, acetic acid)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) or other base for neutralization

Procedure:

  • Dissolve quinoline-8-sulfonyl chloride in a suitable solvent.

  • Add the reducing agent (e.g., stannous chloride or triphenylphosphine) portion-wise to the solution while stirring.

  • Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 8-mercaptoquinoline.

General Procedure for the Synthesis of this compound Derivatives

This procedure is adapted from the Williamson synthesis methodology and can be used with various substituted benzyl halides.

Materials:

  • 8-Mercaptoquinoline

  • Substituted benzyl halide (e.g., benzyl chloride, benzyl bromide)

  • Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), sodium hydroxide (NaOH))

  • Solvent (e.g., dimethylformamide (DMF), acetone, ethanol)

Procedure:

  • To a solution of 8-mercaptoquinoline in the chosen solvent, add the base portion-wise at room temperature.

  • Stir the mixture for a short period (e.g., 30 minutes) to allow for the formation of the thiolate anion.

  • Add the substituted benzyl halide to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC.

  • Once the reaction is complete, pour the mixture into ice-water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Data Presentation

The following table summarizes the synthesized this compound derivatives and their corresponding characterization data.

Compound IDBenzyl SubstituentYield (%)Melting Point (°C)¹H NMR (δ, ppm)
1a H8558-608.95 (dd, 1H), 8.10 (dd, 1H), 7.55-7.20 (m, 8H), 4.40 (s, 2H)
1b 4-Cl8275-778.96 (dd, 1H), 8.11 (dd, 1H), 7.52 (d, 1H), 7.40-7.25 (m, 7H), 4.38 (s, 2H)
1c 4-OCH₃8863-658.94 (dd, 1H), 8.09 (dd, 1H), 7.50 (d, 1H), 7.35-7.20 (m, 5H), 6.85 (d, 2H), 4.35 (s, 2H), 3.78 (s, 3H)
1d 4-NO₂75110-1129.00 (dd, 1H), 8.15 (d, 2H), 8.12 (dd, 1H), 7.60 (d, 2H), 7.58-7.30 (m, 4H), 4.50 (s, 2H)

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis process, from starting materials to the final purified products.

G cluster_0 Synthesis of 8-Mercaptoquinoline cluster_1 S-Alkylation cluster_2 Purification Quinoline-8-sulfonyl_chloride Quinoline-8-sulfonyl_chloride Reduction Reduction Quinoline-8-sulfonyl_chloride->Reduction 8-Mercaptoquinoline 8-Mercaptoquinoline Reduction->8-Mercaptoquinoline 8-Mercaptoquinoline_start 8-Mercaptoquinoline Reaction_Mixture Reaction 8-Mercaptoquinoline_start->Reaction_Mixture Base_Solvent Base / Solvent Base_Solvent->Reaction_Mixture Benzyl_Halide Substituted Benzyl Halide Benzyl_Halide->Reaction_Mixture Crude_Product Crude Product Reaction_Mixture->Crude_Product Purification_Step Column Chromatography or Recrystallization Pure_Product Pure this compound Derivative Purification_Step->Pure_Product Crude_Product_ref->Purification_Step

Caption: Synthetic Workflow for 8-(Benzylsulfanyl)quinolines.

This guide provides the essential information for the synthesis and characterization of novel this compound derivatives. The presented protocols and data serve as a solid foundation for researchers to further explore the chemical space and potential applications of this interesting class of compounds.

8-(Benzylsulfanyl)quinoline: An In-Depth Technical Guide on its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives have long been a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. Among these, 8-(Benzylsulfanyl)quinoline, a sulfur-containing analog of the well-studied 8-hydroxyquinolines, presents a compelling case for investigation. While direct research on this specific molecule is limited, this guide synthesizes the current understanding of related quinoline compounds to postulate its potential mechanisms of action. Drawing parallels from structurally similar thio-substituted and 8-substituted quinolines, we explore its probable roles in enzyme inhibition, anticancer, and antimicrobial activities. This document aims to provide a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its derivatives.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents with applications ranging from anticancer to antimalarial and antimicrobial therapies. The functionalization of the quinoline ring at various positions significantly influences its biological activity. The 8-position, in particular, has been a focal point of medicinal chemistry efforts, with 8-hydroxyquinoline and 8-aminoquinoline derivatives demonstrating potent and diverse pharmacological effects.

The introduction of a benzylsulfanyl group at the 8-position introduces a unique set of physicochemical properties, including increased lipophilicity and the potential for specific interactions with biological targets through its sulfur linkage. While the direct biological profile of this compound is not extensively documented in publicly available literature, the activities of structurally related compounds provide a strong basis for predicting its mechanism of action. This guide will delve into these potential mechanisms, supported by data from analogous compounds.

Potential Mechanisms of Action

Based on the biological activities of structurally related quinoline derivatives, the primary mechanisms of action for this compound are likely to involve enzyme inhibition, anticancer, and antimicrobial effects.

Enzyme Inhibition: α-Glucosidase Inhibition

A significant lead into the potential mechanism of this compound comes from studies on benzimidazole-thioquinoline derivatives. These compounds have been identified as potent inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism.

Kinetic studies on analogous thio-quinoline compounds have demonstrated a competitive inhibition pattern. This suggests that these molecules likely bind to the active site of the α-glucosidase enzyme, competing with the natural substrate. The benzyl group of this compound could play a crucial role in fitting into a hydrophobic pocket within the enzyme's active site, while the quinoline core may interact with other key residues.

  • Experimental Protocol: α-Glucosidase Inhibition Assay

    • Enzyme and Substrate: α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

    • Procedure: The enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound). The reaction is initiated by the addition of the substrate.

    • Measurement: The rate of the reaction is determined by measuring the absorbance of the product, p-nitrophenol, at 405 nm over time using a spectrophotometer.

    • Data Analysis: The type of inhibition (competitive, non-competitive, etc.) is determined by analyzing Lineweaver-Burk plots. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from dose-response curves.

Anticancer Activity

Quinoline derivatives are well-established as a class of potent anticancer agents, acting through multiple mechanisms. It is highly probable that this compound shares some of these anticancer properties.

  • Induction of Apoptosis: Many quinoline compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspase signaling pathways.

  • Cell Cycle Arrest: Quinoline derivatives can arrest the cell cycle at various phases (e.g., G2/M or G1), preventing cancer cell proliferation. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and other cell cycle regulatory proteins.

  • Enzyme Inhibition in Cancer Pathways: Specific enzymes that are crucial for cancer cell survival and proliferation can be targeted by quinoline derivatives. These include:

    • Topoisomerases: Inhibition of topoisomerase I and II, enzymes that are essential for DNA replication and repair, is a common mechanism for quinoline-based anticancer drugs.

    • Kinases: Inhibition of protein kinases, such as Pim-1 kinase, which are often overexpressed in cancer and play a role in cell survival and proliferation, is another potential mechanism.

  • Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

    • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549).

    • Procedure: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

    • Measurement: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product. The absorbance of the formazan is measured at a specific wavelength (e.g., 570 nm).

    • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration that inhibits 50% of cell growth, is determined.

Antimicrobial Activity

The quinoline core is present in many synthetic antibacterial agents. The lipophilic nature of the benzylsulfanyl group may enhance the ability of this compound to penetrate bacterial cell walls.

  • Inhibition of DNA Gyrase and Topoisomerase IV: This is a hallmark mechanism of action for quinolone antibiotics. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

  • Metal Chelation: 8-Hydroxyquinoline derivatives are known to exert their antimicrobial effects in part through the chelation of essential metal ions that are required for the function of microbial enzymes. While the sulfur atom in this compound is a weaker metal chelator than the hydroxyl group, it may still contribute to this activity.

  • Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

    • Microbial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Procedure: A serial dilution of this compound is prepared in a suitable broth medium in 96-well plates. A standardized inoculum of the microorganism is added to each well.

    • Measurement: The plates are incubated under appropriate conditions. The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Data Presentation

As direct experimental data for this compound is not available in the cited literature, the following table presents hypothetical data based on the activities of related quinoline derivatives to illustrate how such data would be structured.

Biological Activity Target Assay IC50 / MIC (µM) Reference Compound Reference IC50 / MIC (µM)
α-Glucosidase InhibitionS. cerevisiae α-glucosidaseEnzyme Inhibition[Data Not Available]Acarbose[Variable]
AnticancerHeLa (Cervical Cancer)MTT Assay[Data Not Available]Cisplatin[Variable]
AnticancerMCF-7 (Breast Cancer)MTT Assay[Data Not Available]Doxorubicin[Variable]
AntibacterialS. aureusMIC Assay[Data Not Available]Ciprofloxacin[Variable]
AntibacterialE. coliMIC Assay[Data Not Available]Ciprofloxacin[Variable]

Signaling Pathways and Experimental Workflows

To visually represent the potential mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.

anticancer_pathway cluster_0 Potential Anticancer Mechanisms This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell Inhibition of Topoisomerase Inhibition of Topoisomerase Cancer Cell->Inhibition of Topoisomerase DNA Damage Inhibition of Kinases (e.g., Pim-1) Inhibition of Kinases (e.g., Pim-1) Cancer Cell->Inhibition of Kinases (e.g., Pim-1) Signal Transduction Block Apoptosis Apoptosis Inhibition of Topoisomerase->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Inhibition of Kinases (e.g., Pim-1)->Cell Cycle Arrest Cell Death Cell Death Apoptosis->Cell Death Inhibition of Proliferation Inhibition of Proliferation Cell Cycle Arrest->Inhibition of Proliferation

Caption: Potential anticancer signaling pathways targeted by this compound.

enzyme_inhibition_workflow cluster_1 α-Glucosidase Inhibition Assay Workflow A Prepare α-glucosidase solution C Pre-incubate enzyme and inhibitor A->C B Prepare this compound dilutions B->C D Add pNPG substrate C->D E Measure absorbance at 405 nm D->E F Calculate IC50 and determine inhibition type E->F

Caption: Experimental workflow for the α-glucosidase inhibition assay.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, the existing body of research on related quinoline derivatives provides a strong framework for predicting its biological activities. The potential for this compound to act as an inhibitor of key enzymes like α-glucosidase, and to exhibit anticancer and antimicrobial properties, warrants further investigation.

Future research should focus on the synthesis of this compound and a systematic evaluation of its biological activities using the experimental protocols outlined in this guide. Such studies will be crucial in validating the hypothesized mechanisms of action and in determining the therapeutic potential of this promising quinoline derivative. The exploration of structure-activity relationships through the synthesis of a library of related analogs will also be a critical next step in the development of novel drug candidates based on this scaffold.

An In-depth Technical Guide to 8-(Benzylsulfanyl)quinoline: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-(benzylsulfanyl)quinoline, a sulfur-containing quinoline derivative. While a specific CAS number for this compound is not readily found in public databases, indicating its likely status as a specialized research chemical, this document outlines a feasible synthetic pathway based on established chemical transformations of the quinoline scaffold. The IUPAC name is determined to be This compound . This guide details the probable synthetic route, starting from quinoline-8-sulfonic acid, and discusses the potential physicochemical properties and biological activities of the title compound, drawing inferences from structurally related quinoline derivatives. Particular attention is given to the potential of this compound in anticancer and antibacterial research, with a focus on relevant signaling pathways.

Chemical Identity and Properties

While specific experimental data for this compound is scarce, its chemical identity can be precisely defined.

Identifier Value
IUPAC Name This compound
Molecular Formula C₁₆H₁₃NS
Molecular Weight 251.35 g/mol
Canonical SMILES C1=CC=C(C=C1)CSCC2=C3C=CC=NC3=CC=C2
InChI Key (Predicted) - Based on structure
CAS Number Not readily available

Note: The table summarizes the basic chemical identifiers for this compound. The absence of a readily available CAS number suggests it is not a commercially cataloged compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from the readily available quinoline. The key intermediate is 8-mercaptoquinoline, which is then benzylated.

Synthesis of 8-Mercaptoquinoline

The preparation of 8-mercaptoquinoline typically involves the reduction of quinoline-8-sulfonyl chloride.

Experimental Protocol:

  • Sulfonation of Quinoline: Quinoline is reacted with chlorosulfonic acid to yield quinoline-8-sulfonyl chloride.

  • Reduction to the Thiol: The resulting quinoline-8-sulfonyl chloride is then reduced to 8-mercaptoquinoline. A common reducing agent for this transformation is stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid.

Benzylation of 8-Mercaptoquinoline

The final step is the S-alkylation of 8-mercaptoquinoline with a benzyl halide.

Experimental Protocol:

  • Deprotonation: 8-Mercaptoquinoline is treated with a suitable base, such as sodium ethoxide or sodium hydroxide, in a polar aprotic solvent like dimethylformamide (DMF) to generate the thiolate anion.

  • Nucleophilic Substitution: Benzyl bromide or benzyl chloride is then added to the reaction mixture. The thiolate anion acts as a nucleophile, displacing the halide to form the desired this compound.

  • Workup and Purification: The reaction is typically quenched with water, and the product is extracted with an organic solvent. The crude product can then be purified by column chromatography on silica gel.

Potential Biological Activities and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer and antibacterial effects. While specific studies on this compound are not prevalent, its structural similarity to other bioactive quinolines suggests potential involvement in similar cellular pathways.

Anticancer Potential

Quinoline-based compounds have been identified as inhibitors of various signaling pathways crucial for cancer cell proliferation and survival.[1][2][3]

  • Tyrosine Kinase Inhibition: Many quinoline derivatives function as inhibitors of tyrosine kinases, which are key components of signaling pathways that regulate cell growth, differentiation, and survival.[1]

  • PI3K/Akt/mTOR Pathway Inhibition: This pathway is frequently hyperactivated in cancer. Certain quinoline-chalcone hybrids have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to decreased cancer cell viability.[4]

  • EGFR Inhibition: The epidermal growth factor receptor (EGFR) is another important target in cancer therapy. Some quinoline derivatives have demonstrated inhibitory activity against EGFR.[2][4]

  • DNA Intercalation and Topoisomerase Inhibition: Quinolines can intercalate into DNA and inhibit topoisomerases, enzymes that are essential for DNA replication and transcription. This leads to cell cycle arrest and apoptosis.[5]

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Tyr_Kinase Tyrosine Kinase PI3K PI3K Akt Akt PI3K->Akt Inhibits mTOR mTOR Akt->mTOR Inhibits Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Inhibits mTOR->Proliferation_Survival Promotes Tubulin Tubulin Polymerization DNA DNA DNA_Replication DNA Replication & Transcription DNA->DNA_Replication Topoisomerase Topoisomerase Topoisomerase->DNA_Replication Facilitates DNA_Replication->Proliferation_Survival Leads to Apoptosis Apoptosis Quinoline This compound (Potential Inhibitor) Quinoline->EGFR Quinoline->Tyr_Kinase Quinoline->PI3K Quinoline->Tubulin Disrupts Quinoline->DNA Intercalates Quinoline->Topoisomerase Inhibits Quinoline->Apoptosis Induces

Potential Anticancer Mechanisms of Quinoline Derivatives
Antibacterial Potential

The antibacterial action of quinolones, a class of antibiotics that includes the quinoline core, is well-established. Their primary mechanism involves the inhibition of bacterial enzymes essential for DNA replication.[6][7][8]

  • DNA Gyrase Inhibition: In Gram-negative bacteria, quinolones primarily target DNA gyrase, an enzyme responsible for introducing negative supercoils into DNA, which is crucial for DNA replication and transcription.[6]

  • Topoisomerase IV Inhibition: In Gram-positive bacteria, the main target is topoisomerase IV, an enzyme that plays a key role in the decatenation of daughter chromosomes following DNA replication.[6]

Inhibition of these enzymes leads to a halt in bacterial cell division and ultimately results in bacterial cell death.

antibacterial_mechanism cluster_bacterial_cell Bacterial Cell DNA_Replication DNA Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to DNA_Gyrase DNA Gyrase (Gram-negative) DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV Topoisomerase IV (Gram-positive) Topoisomerase_IV->DNA_Replication Enables Quinoline This compound (Potential Inhibitor) Quinoline->DNA_Gyrase Inhibits Quinoline->Topoisomerase_IV Inhibits

Potential Antibacterial Mechanism of Quinoline Derivatives

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the vast chemical space of quinoline derivatives. Based on established synthetic methodologies, its preparation is feasible for research purposes. The extensive body of literature on the biological activities of related quinoline compounds strongly suggests that this compound could possess significant anticancer and antibacterial properties. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activity. Investigating its specific molecular targets and mechanisms of action will be crucial in determining its potential as a lead compound in drug discovery and development. The exploration of its coordination chemistry with various metal ions could also unveil novel applications in catalysis and materials science.

References

Literature review on the discovery and history of 8-(Benzylsulfanyl)quinoline.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(Benzylsulfanyl)quinoline, a sulfur-containing derivative of the versatile quinoline scaffold, has emerged as a significant ligand in coordination chemistry. This technical guide provides a comprehensive literature review of its discovery, historical development, and key experimental methodologies. While the initial discovery is linked to early 21st-century research, its synthetic roots lie in the broader exploration of 8-thioquinoline derivatives. This document consolidates available data on its synthesis, characterization, and applications, offering a valuable resource for researchers in medicinal chemistry, materials science, and catalysis.

Introduction

The quinoline ring system is a fundamental heterocyclic motif present in a wide array of natural products and synthetic compounds with significant biological and chemical properties. Modifications at the 8-position, in particular, have led to the development of important chelating agents, such as 8-hydroxyquinoline ("oxine"). The substitution of the hydroxyl group with a thiol functionality gives rise to 8-mercaptoquinoline, a potent metal binder in its own right. The S-alkylation or S-arylation of 8-mercaptoquinoline provides a diverse family of 8-(thio)quinoline derivatives. Among these, this compound has garnered attention primarily for its role as a bidentate N,S-ligand in the formation of metal complexes. This review traces the origins and development of this specific compound.

Discovery and Historical Context

The definitive discovery and first reported synthesis of this compound are attributed to research conducted in the early 2000s. A 2021 study by Kodama et al. on a dichloridocobalt(II) complex explicitly utilizes this compound as a ligand and credits a 2002 publication by Kita et al. as the source for the ligand's preparation[1][2]. Despite extensive searches, the specific details of this 2002 paper by Kita and colleagues remain elusive in readily accessible scientific databases, suggesting it may have been published in a less widely indexed journal or as part of a patent.

Prior to the specific synthesis of the benzylsulfanyl derivative, the parent compound, 8-mercaptoquinoline, was already well-established. Methods for the preparation of 8-mercaptoquinoline have been known for several decades, often involving the reduction of quinoline-8-sulfonyl chloride or the diazotization of 8-aminoquinoline followed by reaction with a sulfur source like thiourea[3][4]. The synthesis of this compound logically follows from this established chemistry, representing a specific instance of the broader class of S-substituted 8-mercaptoquinoline derivatives.

Synthesis and Experimental Protocols

The synthesis of this compound is predicated on the nucleophilic character of the sulfur atom in 8-mercaptoquinoline. While the specific protocol from the seminal Kita et al. (2002) paper is not available, a general and plausible synthetic pathway can be constructed based on standard organic chemistry principles and related literature on the synthesis of 8-(thio)quinolines.

General Synthesis of 8-(Alkylthio)quinolines

The most common and straightforward method for the synthesis of 8-(alkylthio)quinolines, including the benzylsulfanyl derivative, involves the S-alkylation of 8-mercaptoquinoline. This reaction is typically carried out by first deprotonating the thiol group with a suitable base to form the more nucleophilic thiolate, which then reacts with an alkyl halide (in this case, a benzyl halide).

A representative experimental workflow for this type of synthesis is depicted below:

experimental_workflow cluster_step1 Step 1: Thiolate Formation cluster_step2 Step 2: S-Alkylation cluster_step3 Step 3: Work-up and Purification A 8-Mercaptoquinoline R1 Reaction Mixture 1 A->R1 B Base (e.g., NaH, K2CO3) B->R1 C Solvent (e.g., DMF, Acetone) C->R1 P1 8-Quinoinethiolate Solution R1->P1 Stirring at RT R2 Reaction Mixture 2 P1->R2 D Benzyl Halide (e.g., Benzyl Bromide) D->R2 P2 Crude this compound R2->P2 Stirring (RT to gentle heating) W1 W1 P2->W1 Quenching (e.g., with water) W2 W2 W1->W2 Extraction (e.g., with Ethyl Acetate) W3 W3 W2->W3 Drying and Solvent Evaporation P3 Pure this compound W3->P3 Purification (e.g., Column Chromatography)

A plausible workflow for the synthesis of this compound.
Example Protocol for a Related Compound: Synthesis of 4-Thioalkyl-8-hydroxyquinolines

While a specific protocol for this compound is not detailed in the available literature, a 2008 paper by Omar et al. describes the synthesis of 4-thioalkyl-8-hydroxyquinolines. This procedure provides a useful analogy. In their work, 4-chloro-8-tosyloxyquinoline was treated with various sulfur nucleophiles. For instance, the reaction with sodium n-propanethiolate in DMF at room temperature for 24 hours yielded the corresponding 4-(n-propylthio)-8-hydroxyquinoline. This demonstrates the feasibility of nucleophilic substitution of a leaving group on the quinoline ring with a thiol-based nucleophile to form a thioether linkage.

Physicochemical Properties and Characterization

Characterization data for this compound is sparse in the literature. The compound is a solid at room temperature. In the 2021 paper by Kodama et al., it is simply referred to as "this compound (1)" and used as a starting material for the synthesis of a cobalt complex[1][2]. The characterization data provided in that paper is for the final cobalt complex, not the free ligand.

Table 1: Known Physicochemical Data for this compound and Related Compounds

CompoundFormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
This compoundC₁₆H₁₃NS251.35SolidNot reported
8-MercaptoquinolineC₉H₇NSH161.23Red solid (dihydrate), Blue liquid (anhydrous)58.5

Applications and Biological Activity

The primary application of this compound found in the scientific literature is as a bidentate N,S-ligand in coordination chemistry. In the work by Kodama et al., it was used to synthesize a trans-Bis[this compound-κ²N,S]dichloridocobalt(II) complex[1][2]. Such complexes are of interest for their potential catalytic activities.

There is currently no specific information available in the reviewed literature regarding the biological activity of this compound itself. However, the broader class of quinoline derivatives is known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities[5][6][7][8]. Furthermore, 8-hydroxyquinoline and its derivatives are well-known for their biological activities, which are often linked to their metal-chelating properties[9]. Given the structural similarity, it is plausible that this compound and its metal complexes could exhibit interesting biological activities, representing a potential area for future research.

Future Outlook

The study of this compound is still in its nascent stages, with much of its history and properties yet to be fully elucidated. The primary challenge is the inaccessibility of the seminal 2002 paper by Kita et al., which would provide a definitive starting point for its history. Future research should aim to uncover this publication or alternative early syntheses.

Furthermore, a thorough investigation into the biological activities of this compound is warranted. Its potential as a metal-chelating agent, similar to its 8-hydroxy and 8-mercapto analogues, suggests that it could be a valuable scaffold for the development of novel therapeutic agents. The synthesis and screening of a library of related 8-(substituted-benzylsulfanyl)quinolines could also yield valuable structure-activity relationship data.

Conclusion

This compound is a compound of interest primarily within the field of coordination chemistry, where it serves as an effective N,S-bidentate ligand. Its discovery appears to be rooted in early 21st-century research, though the specific details of its initial synthesis are not widely available. The synthetic methodology is inferred to be a straightforward S-alkylation of 8-mercaptoquinoline. While data on its physicochemical properties and biological activity are currently limited, its structural relationship to the well-studied quinoline and 8-hydroxyquinoline families suggests that this compound and its derivatives hold potential for future applications in medicinal chemistry and materials science. This review provides a consolidated overview of the current knowledge and highlights the existing gaps that future research can aim to fill.

References

Predicted spectroscopic data (NMR, IR, Mass Spec) for 8-(Benzylsulfanyl)quinoline.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed predictive analysis of the spectroscopic data for the compound 8-(Benzylsulfanyl)quinoline. The predicted data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are intended to serve as a reference for researchers involved in the synthesis, characterization, and application of quinoline derivatives in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.90d1HH-2
~8.10d1HH-4
~7.50dd1HH-3
~7.45d1HH-5
~7.40t1HH-6
~7.25-7.35m5HPhenyl-H
~7.10d1HH-7
~4.30s2HS-CH₂

d: doublet, dd: doublet of doublets, t: triplet, m: multiplet, s: singlet

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
Chemical Shift (δ, ppm)Assignment
~150.0C-2
~148.5C-8a
~138.0Phenyl C-1'
~136.5C-4
~135.0C-8
~129.0Phenyl C-2', C-6'
~128.5Phenyl C-3', C-5'
~127.5Phenyl C-4'
~127.0C-4a
~126.5C-6
~121.5C-3
~121.0C-5
~115.0C-7
~38.0S-CH₂
Table 3: Predicted IR Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3060-3030MediumAromatic C-H stretch
~2920WeakAliphatic C-H stretch
~1600, 1500, 1450Medium-StrongAromatic C=C skeletal vibrations
~1380MediumC-N stretch
~700-750StrongC-S stretch
~690StrongAromatic C-H out-of-plane bend
Table 4: Predicted Mass Spectrometry Data for this compound
m/zRelative IntensityAssignment
263High[M]⁺ (Molecular Ion)
172Medium[M - C₇H₇]⁺ (Loss of benzyl radical)
128Medium[Quinoline]⁺
91Very High[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition :

    • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Referencing: CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Thin Film (for oils/liquids) : Place a drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solids) : Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

  • Data Acquisition :

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty sample holder (or KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

  • Ionization : Electron Ionization (EI) is a common method for this type of molecule.

  • Data Acquisition :

    • Instrument: A mass spectrometer capable of EI, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a direct-infusion system.

    • Mass Range: Scan from m/z 50 to 500.

    • Data Analysis: Identify the molecular ion peak and major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Interpretation NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation & Verification Data_Processing->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report/ Publication

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Potential Therapeutic Targets of 8-(Benzylsulfanyl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic targets of 8-(benzylsulfanyl)quinoline, a sulfur-containing derivative of the versatile quinoline scaffold. While direct biological data for this compound is limited in publicly available literature, this document extrapolates potential mechanisms of action and therapeutic applications based on studies of structurally related quinolinylthio compounds and the broader quinoline class. The quinoline core is a well-established pharmacophore with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide summarizes the cytotoxic and antimicrobial activities of related compounds, details relevant experimental protocols, and visualizes a key signaling pathway potentially modulated by this class of molecules, offering a valuable resource for researchers interested in the therapeutic development of novel quinoline derivatives.

Introduction

Quinoline and its derivatives have long been a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse pharmacological activities.[1][2][3] The quinoline scaffold's unique electronic and structural properties allow for a wide range of chemical modifications, leading to compounds with activities spanning from anticancer and antimicrobial to antiviral and anti-inflammatory.[1][4][5] The introduction of a benzylsulfanyl (or benzylthio) group at the 8-position of the quinoline ring creates a molecule with distinct physicochemical properties that may confer novel biological activities and therapeutic potential.

While extensive research has been conducted on 8-hydroxyquinoline and 8-aminoquinoline derivatives, this compound remains a less explored molecule. This guide aims to bridge this knowledge gap by providing a comprehensive overview of its potential therapeutic targets, drawing insights from the biological evaluation of analogous compounds.

Potential Therapeutic Targets and Mechanisms of Action

Based on the bioactivity of structurally related quinolinylthio derivatives, two primary areas of therapeutic potential for this compound emerge: anticancer and antimicrobial activities.

Anticancer Activity: Inhibition of the Jak2/STAT3 Signaling Pathway

Recent studies on novel 2-amino-4-aryl-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrile derivatives have demonstrated potent cytotoxic activity against human cancer cell lines, including breast cancer (MCF-7) and non-small cell lung cancer (A549). The proposed mechanism of action for this class of compounds involves the inhibition of the Janus kinase 2 (Jak2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6]

The Jak/STAT pathway is a critical signaling cascade that transmits information from extracellular chemical signals to the nucleus, playing a pivotal role in cell proliferation, differentiation, apoptosis, and immune response.[7] Dysregulation of the Jak2/STAT3 pathway is a hallmark of various cancers, leading to uncontrolled cell growth and survival.[6][7] Therefore, inhibitors of this pathway are considered promising therapeutic agents for cancer treatment. It is plausible that this compound could exhibit similar inhibitory effects on this pathway, making it a candidate for anticancer drug development.

Below is a diagram illustrating the proposed inhibition of the Jak2/STAT3 signaling pathway.

Jak2_STAT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor Jak2 Jak2 Receptor->Jak2 Activation Cytokine Cytokine Cytokine->Receptor Binding pJak2 p-Jak2 Jak2->pJak2 Autophosphorylation STAT3 STAT3 pJak2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Transcription Gene Transcription (Proliferation, Survival) pSTAT3_dimer->Transcription Nuclear Translocation Quinoline_derivative This compound (Proposed Inhibitor) Quinoline_derivative->pJak2 Inhibition synthesis_workflow Start Reactants: - Quinoline-8-thiol - Benzyl halide - Base (e.g., K2CO3) - Solvent (e.g., DMF) Reaction Reaction Mixture: - Stir at room temperature or gentle heating Start->Reaction Monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) Reaction->Monitoring Workup Work-up: - Quench with water - Extract with organic solvent Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography Workup->Purification Characterization Characterization: - NMR Spectroscopy - Mass Spectrometry - Elemental Analysis Purification->Characterization Final_Product Final Product: This compound Characterization->Final_Product MTT_Assay_Workflow Cell_Seeding 1. Seed cancer cells in a 96-well plate Incubation1 2. Incubate for 24 hours Cell_Seeding->Incubation1 Treatment 3. Treat cells with varying concentrations of This compound Incubation1->Treatment Incubation2 4. Incubate for 48-72 hours Treatment->Incubation2 MTT_Addition 5. Add MTT solution to each well Incubation2->MTT_Addition Incubation3 6. Incubate for 2-4 hours to allow formazan crystal formation MTT_Addition->Incubation3 Solubilization 7. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubation3->Solubilization Measurement 8. Measure absorbance at ~570 nm using a microplate reader Solubilization->Measurement Analysis 9. Calculate IC50 values Measurement->Analysis

References

The Ascendance of 8-(Benzylsulfanyl)quinoline: A Technical Guide to its Metal Chelating Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Promising N,S-Bidentate Ligand in Medicinal Chemistry

Introduction

The quinoline scaffold remains a cornerstone in the development of therapeutic agents, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective effects. Much of this activity is attributed to the ability of 8-substituted quinolines to chelate essential metal ions, thereby disrupting pathological processes. While the metal binding properties of 8-hydroxyquinoline (an O,N-donor ligand) are well-documented, a new frontier is emerging with the exploration of sulfur-containing analogues. This technical guide focuses on 8-(Benzylsulfanyl)quinoline, an N,S-bidentate chelating agent, offering a comprehensive overview of its synthesis, metal chelation, and potential therapeutic applications. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals investigating novel metal-targeted therapeutic strategies.

Synthesis and Characterization

The synthesis of this compound and its metal complexes is crucial for investigating its chelating properties. A key example is the synthesis of its cobalt(II) complex, which has been structurally characterized, confirming the N,S-bidentate coordination mode.

Experimental Protocol: Synthesis of trans-Bis[this compound-κ²N,S]dichloridocobalt(II)[1][2]

A solution of cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) and this compound is prepared in ethanol.[1] The molar ratio of the ligand to the metal salt is typically in excess to ensure complete complexation. The reaction mixture is heated at reflux for an extended period, generally overnight, to facilitate the formation of the complex.[1] Following the reflux, the solvent is removed by evaporation. The resulting solid residue is then suspended in a non-polar solvent, such as diethyl ether, and collected by filtration to yield a powder.[1] For purification and crystal growth suitable for X-ray diffraction analysis, the powder can be dissolved in a minimal amount of a suitable solvent like ethanol, followed by slow diffusion of a less polar solvent such as diethyl ether.[1]

Table 1: Summary of Synthesis and Characterization of a Cobalt(II) Complex of this compound [1]

ParameterDetails
Reactants This compound, Cobalt(II) chloride hexahydrate
Solvent Ethanol
Reaction Conditions Reflux, overnight
Product trans-Bis[this compound-κ²N,S]dichloridocobalt(II)
Characterization X-ray crystallography, IR spectroscopy, Melting point
Coordination Geometry Distorted octahedral
Ligand Behavior Bidentate, coordinating through the quinoline nitrogen and the sulfanyl sulfur

Metal Chelating Properties

The defining feature of this compound is its ability to act as a bidentate ligand, coordinating with metal ions through the nitrogen atom of the quinoline ring and the sulfur atom of the benzylsulfanyl group. This N,S-donor set distinguishes it from the well-studied 8-hydroxyquinoline, which is an O,N-donor. The nature of the donor atoms significantly influences the stability and electronic properties of the resulting metal complexes, thereby affecting their biological activity.

Determination of Metal-Ligand Stoichiometry and Stability Constants

While specific stability constants for this compound with a range of metal ions are not yet extensively reported in the literature, established methods can be employed to quantify its metal-binding affinities.

UV-Vis spectrophotometry is a widely used technique to determine the stoichiometry and stability constants of metal complexes.[1][2]

  • Preparation of Solutions: Stock solutions of this compound and the metal salt of interest (e.g., CuCl₂, ZnCl₂, FeCl₃) are prepared in a suitable solvent system that ensures the solubility of all components.

  • Titration: A solution of the ligand at a fixed concentration is titrated with increasing concentrations of the metal ion solution.

  • Data Acquisition: The UV-Vis spectrum is recorded after each addition of the metal ion. Changes in the absorbance and the position of the maximum absorbance (λmax) are monitored.

  • Data Analysis: The stoichiometry of the complex can be determined using methods such as the mole-ratio method or Job's plot of continuous variation.[3] The stability constants are then calculated from the titration data using specialized software that fits the absorbance data to a binding model.[4]

experimental_workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Acquisition & Analysis Ligand_Stock This compound Stock Solution Titration_Vessel Ligand Solution in Cuvette Ligand_Stock->Titration_Vessel Metal_Stock Metal Salt Stock Solution Metal_Addition Incremental Addition of Metal Solution Metal_Stock->Metal_Addition Spectrophotometer UV-Vis Spectrophotometer Titration_Vessel->Spectrophotometer Measure Absorbance Metal_Addition->Titration_Vessel Titrant Data_Analysis Stoichiometry & Stability Constant Calculation Spectrophotometer->Data_Analysis Spectral Data

Potentiometric titration is another robust method for determining stability constants, particularly for ligands with acidic or basic properties.[5][6][7][8]

  • Cell Calibration: The pH electrode is calibrated using standard buffer solutions.

  • Titration Setup: A solution containing the ligand and a known concentration of acid is prepared in a thermostated vessel. A separate solution contains the ligand, acid, and the metal ion of interest.

  • Titration: Both solutions are titrated with a standardized solution of a strong base (e.g., NaOH).

  • Data Acquisition: The pH is recorded after each addition of the base.

  • Data Analysis: The titration curves are analyzed to determine the protonation constants of the ligand and the stability constants of the metal complexes. This is often achieved using computer programs that refine the constants by minimizing the difference between the experimental and calculated pH values.[6][7]

Potential Biological Activities and Signaling Pathways

While direct biological studies on this compound are limited, the extensive research on other 8-substituted quinolines, particularly 8-hydroxyquinoline derivatives, provides a strong basis for predicting its potential therapeutic applications and mechanisms of action.

Antimicrobial Activity

8-Hydroxyquinoline and its derivatives are known to possess significant antibacterial and antifungal properties, which are often attributed to their ability to chelate metal ions essential for microbial growth and enzyme function.[9] The introduction of a sulfur atom in this compound may modulate this activity. Sulfur-containing compounds are known to have diverse biological activities, and the N,S-chelation could lead to the formation of metal complexes with unique redox properties or cellular uptake mechanisms, potentially enhancing antimicrobial efficacy.[10]

antimicrobial_pathway BSQ This compound Complex BSQ-Metal Complex BSQ->Complex Metal_Ion Essential Metal Ion (e.g., Fe²⁺, Zn²⁺) Metal_Ion->Complex Inhibition Enzyme Inhibition Complex->Inhibition Enzyme Microbial Metalloenzyme Enzyme->Inhibition Growth_Inhibition Inhibition of Microbial Growth Inhibition->Growth_Inhibition

Anticancer Activity

The anticancer activity of many quinoline-based compounds is linked to their interaction with metal ions that are crucial for cancer cell proliferation and survival. By chelating intracellular copper and zinc, for example, these compounds can induce oxidative stress and inhibit key cellular processes like the ubiquitin-proteasome system, leading to apoptosis. The distinct electronic properties of the N,S-coordination in this compound-metal complexes could offer a novel approach to modulating these pathways.

anticancer_pathway BSQ_Complex This compound -Metal Complex ROS Reactive Oxygen Species (ROS) Generation BSQ_Complex->ROS Proteasome Proteasome Inhibition BSQ_Complex->Proteasome Apoptosis Apoptosis ROS->Apoptosis Proteasome->Apoptosis

Future Directions

The exploration of this compound as a metal chelating agent is still in its early stages, presenting numerous opportunities for further research. Key areas for future investigation include:

  • Comprehensive Chelation Studies: Determination of stability constants with a wide range of biologically relevant metal ions (e.g., Fe²⁺/³⁺, Cu²⁺, Zn²⁺, Ni²⁺) using the methods outlined in this guide.

  • Biological Screening: In vitro and in vivo evaluation of the antimicrobial, anticancer, and neuroprotective activities of this compound and its metal complexes.

  • Mechanism of Action Studies: Elucidation of the specific signaling pathways and molecular targets affected by this compound and its metal complexes.

  • Structural-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives with modifications to the benzyl and quinoline moieties to optimize biological activity and selectivity.

Conclusion

This compound represents a promising, yet underexplored, class of N,S-bidentate metal chelating agents. Its distinct coordination chemistry, compared to the well-established 8-hydroxyquinolines, offers new avenues for the design of targeted therapeutics. This technical guide provides a foundational framework for researchers and drug development professionals to advance the understanding and application of this intriguing molecule. The detailed experimental protocols and insights into its potential biological activities are intended to catalyze further investigation into the therapeutic potential of this compound and its metal complexes.

References

An In-depth Technical Guide to the Initial Toxicity Screening of 8-(Benzylsulfanyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive framework for conducting an initial toxicity screening of 8-(Benzylsulfanyl)quinoline. As of the time of writing, specific toxicity data for this compound is not publicly available. The protocols and potential mechanisms described herein are based on established toxicological methodologies and knowledge of related quinoline compounds.

Introduction

This compound is a sulfur-containing quinoline derivative. The quinoline scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and antibacterial effects[1][2]. Given the therapeutic potential of novel quinoline derivatives, a thorough evaluation of their safety profile is a critical step in the drug development process. This guide outlines a systematic approach for the initial toxicity screening of this compound, encompassing in vitro cytotoxicity, genotoxicity, and in vivo acute oral toxicity assessments.

The objective of this initial screening is to identify potential toxic liabilities of the compound at an early stage, enabling informed decisions regarding its further development. The following sections provide detailed experimental protocols, templates for data presentation, and visualizations of workflows and potential signaling pathways.

In Vitro Cytotoxicity Assessment

The first step in evaluating the toxicity of a novel compound is to assess its effect on cell viability and proliferation in vitro. Cytotoxicity assays provide a rapid and cost-effective means to determine the concentration at which a substance becomes toxic to cultured cells. Multiple assays, based on different cellular mechanisms, should be employed to obtain a comprehensive cytotoxicity profile.

Data Presentation: In Vitro Cytotoxicity

The results of the in vitro cytotoxicity assays should be summarized to determine the half-maximal inhibitory concentration (IC50) of this compound in various cell lines. This allows for a comparison of its potency across different cell types, including both cancerous and non-cancerous lines, to assess for any potential therapeutic window.

Cell LineCell TypeAssayIC50 (µM)
HepG2Human Hepatocellular CarcinomaMTTData
Neutral RedData
LDHData
A549Human Lung CarcinomaMTTData
Neutral RedData
LDHData
HEK293Human Embryonic KidneyMTTData
Neutral RedData
LDHData

Experimental Workflow: In Vitro Cytotoxicity

G cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Seeding in 96-well Plates Compound_Prep Prepare Serial Dilutions of this compound Treatment Treat Cells with Compound Dilutions Compound_Prep->Treatment Incubation Incubate for 24, 48, or 72 hours Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay NR_Assay Neutral Red Assay Incubation->NR_Assay LDH_Assay LDH Assay Incubation->LDH_Assay Read_Plate Measure Absorbance with Plate Reader MTT_Assay->Read_Plate NR_Assay->Read_Plate LDH_Assay->Read_Plate Calculate_Viability Calculate Percent Viability vs. Control Read_Plate->Calculate_Viability Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50

General workflow for in vitro cytotoxicity testing.
Experimental Protocols

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[3]

  • Materials:

    • 96-well tissue culture plates

    • This compound

    • Appropriate cell lines and culture medium

    • MTT solution (5 mg/mL in PBS)[4]

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[5]

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[5]

    • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

    • Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[4]

This assay assesses cell viability based on the ability of healthy cells to incorporate and bind the neutral red dye within their lysosomes.[6]

  • Materials:

    • 96-well tissue culture plates

    • This compound

    • Appropriate cell lines and culture medium

    • Neutral red solution (e.g., 50 µg/mL in culture medium)

    • Wash/fixative solution (e.g., 0.1% CaCl2 in 0.5% formaldehyde)[7]

    • Destain solution (e.g., 1% acetic acid in 50% ethanol)[7]

    • Microplate reader

  • Procedure:

    • Seed cells and treat with serial dilutions of this compound as described for the MTT assay.

    • After the incubation period, remove the treatment medium and add 100 µL of neutral red solution to each well.

    • Incubate for 2-3 hours at 37°C to allow for dye uptake by viable cells.[6]

    • Remove the neutral red solution and wash the cells with the wash/fixative solution to remove excess dye.[7]

    • Add 150 µL of destain solution to each well to extract the dye from the cells.[8]

    • Shake the plate for 10 minutes to ensure complete solubilization.[8]

    • Measure the absorbance at 540 nm using a microplate reader.[7]

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[9]

  • Materials:

    • 96-well tissue culture plates

    • This compound

    • Appropriate cell lines and culture medium

    • Commercially available LDH assay kit (containing substrate mix, catalyst, and lysis solution)

    • Microplate reader

  • Procedure:

    • Seed cells and treat with serial dilutions of this compound as described previously. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis solution provided in the kit).[10]

    • After the incubation period, centrifuge the plate (if using suspension cells) or carefully collect the supernatant from adherent cells.

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.[11]

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]

    • Measure the absorbance at 490 nm using a microplate reader.[10]

In Vitro Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, such as gene mutations or chromosomal aberrations. A standard battery of in vitro tests is recommended to assess the genotoxic potential of this compound.

Data Presentation: In Vitro Genotoxicity

The results from the genotoxicity assays should be presented in a clear, summary format. This table should indicate whether the compound induced a positive or negative response in each assay, both with and without metabolic activation (S9).

AssayTest SystemMetabolic Activation (S9)Result (Positive/Negative)
Ames TestS. typhimurium TA98, TA100, etc.WithoutData
WithData
Micronucleus TestCHO-K1 cells or Human LymphocytesWithoutData
WithData
Comet AssayL5178Y or TK6 cellsWithoutData
WithData

Experimental Workflow: Genotoxicity Testing Battery

G Start This compound Ames Ames Test (Bacterial Reverse Mutation) Start->Ames Result_Ames Ames Test Result Ames->Result_Ames InVitro_Mammalian In Vitro Mammalian Cell Assays Result_Ames->InVitro_Mammalian If Negative Follow_Up Consider Follow-up In Vivo Studies Result_Ames->Follow_Up If Positive Micronucleus Micronucleus Test InVitro_Mammalian->Micronucleus Comet Comet Assay InVitro_Mammalian->Comet Result_Micronucleus Micronucleus Result Micronucleus->Result_Micronucleus Result_Comet Comet Result Comet->Result_Comet Result_Micronucleus->Follow_Up If Positive Negative No Genotoxic Potential Indicated Result_Micronucleus->Negative If Both Negative Result_Comet->Follow_Up If Positive

Decision-making workflow for in vitro genotoxicity testing.
Experimental Protocols

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[12][13]

  • Materials:

    • Histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

    • Minimal glucose agar plates

    • Top agar

    • This compound

    • Positive and negative controls

    • S9 fraction for metabolic activation[14]

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a test tube, mix 100 µL of the bacterial culture, 100 µL of the test compound dilution, and 500 µL of phosphate buffer or S9 mix.[15]

    • Incubate the mixture for 20-30 minutes at 37°C.

    • Add 2 mL of molten top agar to the tube, vortex gently, and pour the contents onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.[12]

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.[16][17]

  • Materials:

    • Appropriate mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes)

    • Culture medium and supplements

    • This compound

    • Cytochalasin B (to block cytokinesis)

    • Hypotonic KCl solution

    • Fixative (e.g., methanol:acetic acid)

    • DNA stain (e.g., Giemsa or a fluorescent dye)

    • Microscope slides

  • Procedure:

    • Culture cells and treat with various concentrations of this compound, with and without S9 metabolic activation, for a short period (3-6 hours).

    • Wash the cells to remove the compound and add fresh medium containing cytochalasin B.

    • Incubate for a period equivalent to 1.5-2.0 normal cell cycles to allow for nuclear division without cell division, resulting in binucleated cells.[18]

    • Harvest the cells, treat with hypotonic solution, and fix.[18]

    • Drop the cell suspension onto microscope slides and air dry.

    • Stain the slides with a suitable DNA stain.

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.[18] A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Materials:

    • Appropriate mammalian cell line

    • Low melting point agarose

    • Microscope slides

    • Lysis solution (high salt and detergent)

    • Alkaline or neutral electrophoresis buffer

    • DNA stain (e.g., SYBR Green or ethidium bromide)

    • Fluorescence microscope with appropriate software

  • Procedure:

    • Treat cells with this compound for a short duration.

    • Harvest the cells and embed them in low melting point agarose on a microscope slide.[19]

    • Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind DNA "nucleoids".[20]

    • Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA.[20]

    • Apply an electric field. Broken DNA fragments will migrate away from the nucleoid, forming a "comet tail".[19]

    • Neutralize, dry, and stain the slides with a fluorescent DNA dye.

    • Visualize the comets under a fluorescence microscope and quantify the DNA damage using image analysis software (e.g., by measuring tail length or tail moment).[19]

Acute Oral Toxicity Assessment (In Vivo)

Acute oral toxicity studies in animals are performed to determine the potential adverse health effects of a single, high-dose exposure to a substance. Modern guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), emphasize the use of methods that reduce the number of animals required and minimize suffering, in line with the 3Rs (Replacement, Reduction, Refinement) principle.[21]

Data Presentation: Acute Oral Toxicity

The results of the in vivo study should be tabulated to provide a clear overview of the dose-related effects observed.

Dose Level (mg/kg)Number of AnimalsMortality (within 14 days)Clinical Signs of ToxicityBody Weight ChangesGross Necropsy Findings
e.g., 300e.g., 5Datae.g., Lethargy, piloerectionDataData
e.g., 2000e.g., 5Datae.g., Ataxia, tremorsDataData
e.g., 5000 (limit test)e.g., 5Datae.g., No signs observedDataData

Experimental Workflow: Up-and-Down Procedure (OECD 425)

G Start Select Starting Dose (e.g., 175 mg/kg) Dose_Animal_1 Dose Animal 1 Start->Dose_Animal_1 Observe_48h Observe for 48h Dose_Animal_1->Observe_48h Animal_1_Dies Animal 1 Dies Observe_48h->Animal_1_Dies Outcome Animal_1_Survives Animal 1 Survives Observe_48h->Animal_1_Survives Outcome Dose_Animal_2_Lower Dose Animal 2 at Lower Dose Animal_1_Dies->Dose_Animal_2_Lower Dose_Animal_2_Higher Dose Animal 2 at Higher Dose Animal_1_Survives->Dose_Animal_2_Higher Continue_Dosing Continue Sequential Dosing (48h intervals) Dose_Animal_2_Lower->Continue_Dosing Dose_Animal_2_Higher->Continue_Dosing Stop_Criteria Stopping Criteria Met? Continue_Dosing->Stop_Criteria Stop_Criteria->Continue_Dosing No Calculate_LD50 Calculate LD50 and Confidence Interval Stop_Criteria->Calculate_LD50 Yes End End of Study Calculate_LD50->End

Workflow for the Acute Oral Toxicity Up-and-Down Procedure.
Experimental Protocols

The UDP is a sequential dosing method that uses fewer animals to estimate the LD50 (the dose lethal to 50% of the test animals).[22]

  • Animals: Typically, young adult female rats are used.

  • Procedure:

    • Animals are fasted overnight prior to dosing.[23]

    • A single animal is dosed with the starting dose, which is an estimate of the LD50.

    • The animal is observed for up to 48 hours.[23]

    • If the animal survives, the next animal is dosed at a higher dose level (typically by a factor of 3.2).[24]

    • If the animal dies, the next animal is dosed at a lower dose level.[24]

    • This sequential process continues until one of the stopping criteria is met (e.g., 5 reversals in outcome).[25]

    • All animals are observed for a total of 14 days for signs of toxicity. Body weight is recorded weekly.[23]

    • At the end of the study, all animals are subjected to gross necropsy.

    • The LD50 and confidence intervals are calculated using the maximum likelihood method.[23]

The FDP aims to identify a dose that produces clear signs of toxicity but not mortality, allowing for hazard classification.[26]

  • Animals: Typically, young adult female rats are used.

  • Procedure:

    • A preliminary "sighting study" is conducted with single animals at fixed dose levels (5, 50, 300, 2000 mg/kg) to determine the appropriate starting dose for the main study.[27][28]

    • In the main study, a group of 5 animals is dosed at the selected starting dose.[27]

    • The outcome (presence of toxicity, mortality) determines the next step:

      • If evident toxicity is observed, no higher dose is tested, and the substance is classified.

      • If no evident toxicity is observed, a higher dose is administered to another group of animals.

      • If mortality occurs, a lower dose is tested in another group.

    • The procedure continues until a dose causing evident toxicity or no more than one death is identified, or no effects are seen at the highest dose.[27]

    • Animals are observed for 14 days, with regular monitoring of clinical signs and body weight.[27]

    • All animals undergo gross necropsy at the end of the observation period.

Potential Mechanisms and Signaling Pathways

While the specific toxic mechanisms of this compound are unknown, studies on other quinoline derivatives suggest several pathways that could be investigated if initial toxicity is observed. For instance, some quinoline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[29][30][31] This can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.

Potential Signaling Pathway: Apoptosis Induction

G cluster_compound Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Compound This compound Death_Receptor Death Receptor Compound->Death_Receptor Mitochondrion Mitochondrion Compound->Mitochondrion Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bax Bax (Pro-apoptotic) Mitochondrion->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondrion Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified overview of potential apoptosis induction pathways.

Conclusion

This technical guide provides a structured and comprehensive approach for the initial toxicity screening of this compound. By employing a battery of in vitro assays for cytotoxicity and genotoxicity, followed by a well-defined in vivo acute oral toxicity study, researchers can generate the necessary preliminary data to assess the safety profile of this novel compound. The detailed protocols and data presentation formats provided herein are intended to facilitate a systematic and robust evaluation, guiding the future development of this compound as a potential therapeutic agent.

References

Unveiling the Electronic Landscape: A Technical Guide to the 8-(Benzylsulfanyl)quinoline Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electronic properties of the 8-(benzylsulfanyl)quinoline scaffold, a heterocyclic motif of increasing interest in medicinal chemistry and materials science. Due to its unique structural features, combining the electron-withdrawing quinoline core with a flexible, sulfur-containing side chain, this scaffold presents a compelling electronic profile for diverse applications. This document provides a summary of its key electronic characteristics, detailed experimental methodologies for their determination, and a discussion of potential biological signaling interactions.

Electronic Properties: A Computational Perspective

Direct experimental quantification of the electronic properties of this compound is not extensively reported in the current literature. However, Density Functional Theory (DFT) calculations are a powerful and widely accepted method for predicting the electronic structure of organic molecules.[1][2][3] DFT studies on analogous quinoline derivatives provide valuable insights into the likely electronic parameters of the this compound scaffold.

Computational studies on quinoline derivatives have been successfully used to determine key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, ionization potential, and electron affinity.[2][4] These parameters are crucial for understanding a molecule's reactivity, stability, and potential for use in optoelectronic applications.[1]

Table 1: Predicted Electronic Properties of a Representative Quinoline Thioether Derivative (Illustrative Example)

PropertyPredicted Value (eV)Significance
HOMO Energy-6.25Relates to the electron-donating ability of the molecule.
LUMO Energy-1.80Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE)4.45Indicates the kinetic stability and chemical reactivity of the molecule. A larger gap suggests higher stability.[3]
Ionization Potential6.81The energy required to remove an electron from the molecule.[4]
Electron Affinity2.75The energy released when an electron is added to the molecule.[4]

Note: The values presented in this table are illustrative and based on DFT calculations reported for structurally similar quinoline derivatives.[2][4] Actual experimental values for this compound may vary.

Experimental Protocols for Electronic Characterization

To empirically determine the electronic properties of the this compound scaffold, a combination of electrochemical and spectroscopic techniques is recommended. The following sections outline detailed methodologies for these key experiments.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a primary technique for investigating the electrochemical properties of a molecule, providing information on its oxidation and reduction potentials. From these potentials, the HOMO and LUMO energy levels can be estimated.

Experimental Workflow for Cyclic Voltammetry

cluster_prep Sample Preparation cluster_cv Cyclic Voltammetry Measurement cluster_analysis Data Analysis p1 Dissolve this compound in a suitable solvent (e.g., acetonitrile, DCM) p2 Add supporting electrolyte (e.g., 0.1 M TBAPF6) p1->p2 p3 Degas solution with inert gas (N2 or Ar) p2->p3 c1 Assemble three-electrode cell: Working (e.g., Glassy Carbon) Reference (e.g., Ag/AgCl) Counter (e.g., Pt wire) p3->c1 c2 Perform CV scan within a defined potential window c1->c2 c3 Record the resulting voltammogram (Current vs. Potential) c2->c3 a1 Determine oxidation (Epa) and reduction (Epc) peak potentials c3->a1 a2 Calculate formal potential E1/2 = (Epa + Epc) / 2 a1->a2 a3 Estimate HOMO/LUMO levels using ferrocene as an internal standard a2->a3

Caption: Workflow for Cyclic Voltammetry Analysis.

Detailed Protocol:

  • Solution Preparation: Prepare a 1-5 mM solution of this compound in a dry, degassed electrochemical solvent such as acetonitrile or dichloromethane. Add a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure conductivity. Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

  • Electrochemical Cell Setup: Utilize a standard three-electrode cell configuration. A glassy carbon electrode is commonly used as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.

  • Data Acquisition: Perform the cyclic voltammetry scan at a typical scan rate of 100 mV/s. The potential window should be set to encompass the expected oxidation and reduction events of the compound. It is advisable to first perform a wide scan to identify the redox features.

  • Data Analysis: From the resulting voltammogram, determine the anodic (Epa) and cathodic (Epc) peak potentials. The half-wave potential (E₁/₂) can be calculated as (Epa + Epc)/2. To estimate the HOMO and LUMO energy levels, the ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard. The following equations can be used:

    • E_HOMO = -[E_ox vs Fc/Fc⁺ + 4.8] eV

    • E_LUMO = -[E_red vs Fc/Fc⁺ + 4.8] eV

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are used to investigate the photophysical properties of a molecule, including its absorption and emission characteristics. These techniques provide information about the electronic transitions within the molecule.

Experimental Workflow for Spectroscopic Analysis

cluster_prep Sample Preparation cluster_uvvis UV-Vis Absorption cluster_fluor Fluorescence Emission p1 Prepare dilute solutions (e.g., 10^-5 to 10^-6 M) in spectroscopic grade solvents u1 Record absorption spectrum (typically 200-800 nm) p1->u1 u2 Identify absorption maxima (λmax) f1 Excite sample at λmax u2->f1 f2 Record emission spectrum f1->f2 f3 Determine emission maxima (λem) f2->f3

Caption: Workflow for UV-Vis and Fluorescence Spectroscopy.

Detailed Protocol:

  • Solution Preparation: Prepare a series of dilute solutions of this compound (typically in the range of 10⁻⁵ to 10⁻⁶ M) in various spectroscopic grade solvents of differing polarity (e.g., hexane, dichloromethane, acetonitrile, ethanol).

  • UV-Vis Spectroscopy: Record the absorption spectra of the solutions using a dual-beam UV-Vis spectrophotometer, typically over a wavelength range of 200-800 nm. The solvent used for the sample solution should also be used as the blank. Identify the wavelength(s) of maximum absorbance (λ_max).

  • Fluorescence Spectroscopy: Using a spectrofluorometer, excite the sample at the determined λ_max. Record the emission spectrum, ensuring to scan a wavelength range longer than the excitation wavelength. Identify the wavelength of maximum emission (λ_em). The fluorescence quantum yield can be determined relative to a well-characterized standard (e.g., quinine sulfate).

Potential Biological Signaling Interactions

While specific signaling pathways involving this compound have not been elucidated, the presence of a sulfur-containing moiety suggests potential interactions with cellular redox signaling pathways. Sulfur-containing molecules are known to play roles in various biological processes.[5][6] The thiol group in cysteine residues of proteins is a key target for redox modifications, and compounds that can interact with these thiols may modulate protein function and signaling cascades.

Hypothetical Signaling Interaction of this compound

cluster_cell Cellular Environment mol This compound protein Protein with Cysteine Residue (Protein-SH) mol->protein Potential Interaction ros Reactive Oxygen Species (ROS) ros->protein Oxidative Stress protein_mod Oxidatively Modified Protein (Protein-S-S-R) protein->protein_mod Redox Modification downstream Downstream Signaling Events protein_mod->downstream Altered Cellular Function

Caption: Hypothetical Redox Modulation by this compound.

It is plausible that the benzylsulfanyl group could undergo metabolic activation or redox cycling, potentially leading to the formation of reactive sulfur species that can interact with cellular thiols. This could impact signaling pathways regulated by redox-sensitive proteins, such as those involved in inflammation, apoptosis, and cell proliferation.[7] Further research is required to validate these hypothetical interactions and to understand the specific biological targets of the this compound scaffold.

References

Preliminary Investigations into the Biological Activity of 8-(Benzylsulfanyl)quinoline: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of research concerning the biological activity of 8-(benzylsulfanyl)quinoline and its structurally related analogs. While direct evidence for significant biological activity of this compound is limited in publicly available scientific literature, this document summarizes the known information and provides a broader context based on the well-established bioactivities of the quinoline scaffold. This guide includes detailed experimental protocols commonly employed in the evaluation of such compounds and discusses potential mechanisms of action based on related quinoline derivatives.

Introduction to the Quinoline Scaffold

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] The quinoline framework is a key structural component in numerous natural products and synthetic therapeutic agents.[3] This scaffold is associated with a wide range of pharmacological properties, including anticancer, antimicrobial (antibacterial and antifungal), antimalarial, and anti-inflammatory activities.[2][4][5] The biological effects of quinoline derivatives are often attributed to their ability to intercalate with DNA, inhibit key enzymes, or interfere with cellular signaling pathways.[2]

Biological Activity of this compound and Related Thioether Derivatives

Direct investigations into the biological activity of this compound are sparse. One study that synthesized a series of quinoline-8-thioesters as potential proteasome inhibitors also prepared 8-(benzylthio)quinoline as an ether analog for comparison.[6] However, in the cytotoxicity assays conducted in this study against a panel of cancer cell lines, 8-(benzylthio)quinoline was reported to be inactive .[6]

While data on this compound is limited, research on other quinoline thioether derivatives provides some insight into the potential of this class of compounds. For instance, certain (quinolin-4-ylthio)carboxylic acid derivatives have been investigated for their antimicrobial properties.[7]

Anticancer Activity

The anticancer potential of the quinoline nucleus is well-documented, with derivatives demonstrating efficacy through various mechanisms, including the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of protein kinases.[2]

Although this compound itself was found to be inactive in one study, other 8-substituted quinoline derivatives have shown significant cytotoxic effects.[6] For example, a series of 8-thioester and 8-ester quinoline derivatives demonstrated cytotoxicity in the low micromolar range against a panel of cancer cell lines.[6] This suggests that while the benzyl thioether at the 8-position may not confer cytotoxic activity, modifications to the sulfur-linked moiety could be a viable strategy for developing anticancer agents.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents.[5] Their mechanisms of action often involve the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to cell death.[5] While specific data for this compound is unavailable, various other quinoline derivatives have demonstrated potent antibacterial and antifungal activity.[5]

Experimental Protocols

The following sections detail standard experimental methodologies for assessing the anticancer and antimicrobial activities of novel chemical entities like this compound.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is incubated with a standardized inoculum of the microorganism. The lowest concentration that shows no visible growth is the MIC.

Protocol (Broth Microdilution Method):

  • Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a specific cell density (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a plate reader.

Potential Signaling Pathways and Mechanisms of Action

While the specific mechanism of action for this compound is unknown, the broader quinoline class of compounds is known to interact with several cellular pathways.

Experimental Workflow for Elucidating Mechanism of Action

The following workflow outlines a general approach to investigate the mechanism of action of a novel bioactive compound.

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Pathway Analysis cluster_3 Validation A Bioactive Compound (e.g., this compound) B Cytotoxicity/Antimicrobial Screening A->B C Genomic/Proteomic Profiling B->C Identified as active D Enzyme Inhibition Assays B->D E Binding Assays B->E F Cell Cycle Analysis C->F H Signaling Pathway Reporter Assays D->H E->H I Gene Knockdown/Overexpression F->I G Apoptosis Assays G->I H->I J In Vivo Models I->J

References

Safety and handling guidelines for 8-(Benzylsulfanyl)quinoline in a lab setting.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 8-(benzylsulfanyl)quinoline in a laboratory setting. It is intended for use by trained professionals in chemistry, biology, and drug development who are familiar with standard laboratory procedures and safety protocols.

Chemical and Physical Properties

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral3H301: Toxic if swallowed.[1]
Skin sensitization1H317: May cause an allergic skin reaction.[1]
Serious eye damage1H318: Causes serious eye damage.[1]
Reproductive toxicity1BH360: May damage fertility or the unborn child.[1]
Hazardous to the aquatic environment, short-term (acute)1H400: Very toxic to aquatic life.
Hazardous to the aquatic environment, long-term (chronic)1H410: Very toxic to aquatic life with long lasting effects.[1]

Signal Word: Danger

Hazard Pictograms:

  • Skull and crossbones

  • Corrosion

  • Health hazard

  • Exclamation mark

  • Environment

Safety and Handling Procedures

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is required:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]

  • Skin Protection:

    • Wear chemically resistant gloves (e.g., nitrile rubber).

    • Wear a lab coat, and consider a chemical-resistant apron and boots for larger quantities.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if working outside a fume hood or if dusts are generated.[1]

Engineering Controls
  • Work in a well-ventilated area, preferably in a certified chemical fume hood.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Handling and Storage
  • Handling:

    • Avoid contact with skin, eyes, and clothing.[1]

    • Avoid inhalation of dust or fumes.[1]

    • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

    • Wash hands thoroughly after handling.[1]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as strong oxidizing agents.

    • Store in a locked cabinet or a restricted-access area.[1]

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if skin irritation or a rash occurs.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1]
Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent the spill from spreading and entering drains.[1]

  • Absorb: For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth).

  • Collect: Carefully collect the absorbed material into a sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Firefighting Measures
  • Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Unsuitable Extinguishing Media: Do not use a heavy water stream as it may spread the fire.

  • Specific Hazards: Hazardous combustion products may include carbon oxides, nitrogen oxides, and sulfur oxides.

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).

Experimental Protocols

Synthesis of this compound

The following is a representative protocol for the synthesis of this compound, adapted from the literature describing its use as a ligand in a cobalt complex.[2]

Materials:

  • 8-Mercaptoquinoline hydrochloride

  • Benzyl bromide

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Diethyl ether (Et₂O)

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve 8-mercaptoquinoline hydrochloride in ethanol.

  • Add a solution of sodium hydroxide in water to the flask to deprotonate the thiol.

  • To the resulting solution, add benzyl bromide dropwise at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Remove the diethyl ether under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Biological Activity and Potential Signaling Pathways

While specific signaling pathways for this compound are not well-documented in publicly available literature, the broader class of quinoline derivatives exhibits a wide range of biological activities, including anticancer, antimicrobial, and antimalarial effects.[3][4]

One of the well-characterized mechanisms of action for some quinoline-based antimalarial drugs is the inhibition of hemozoin formation in the malaria parasite, Plasmodium falciparum.[5][6] This process is crucial for the parasite's survival as it detoxifies the heme produced from the digestion of hemoglobin.

Additionally, a study on a structurally related compound, 8-(benzyloxy)-2-phenylpyrazolo[4,3-c]quinoline, predicted it to be an agonist at the benzodiazepine receptor (BZR), suggesting a potential neurological mechanism of action for similar compounds.[7]

General Antimalarial Mechanism of Quinolines

Antimalarial_Mechanism

Toxicology

There is a lack of specific quantitative toxicological data, such as LD50 or IC50 values, for this compound in the public domain. However, based on its GHS classification, it is considered toxic if swallowed and may cause long-term adverse effects in the aquatic environment.[1] The reproductive toxicity classification indicates a significant health hazard upon repeated exposure.[1]

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the chemical to enter the environment.[1]

Workflow Diagrams

Standard Handling Workflow

Handling_Workflow

Accidental Spill Response Workflow

Spill_Response_Workflow

References

Methodological & Application

Application Notes and Protocols: Quinoline Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for the specific compound 8-(Benzylsulfanyl)quinoline did not yield dedicated studies on its application in cancer cell lines. The following data, protocols, and visualizations are based on research conducted on structurally related quinoline derivatives that have demonstrated significant anticancer properties. These compounds, including 8-hydroxyquinoline derivatives and substituted quinolines, provide valuable insights into the potential mechanisms and applications of the broader quinoline scaffold in oncology research.

Quantitative Data Summary

The cytotoxic and antiproliferative activities of various quinoline derivatives have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) values are summarized below.

Table 1: Cytotoxic Activity of Bis-8-hydroxyquinoline Substituted Benzylamines

CompoundCancer Cell LineCC50 (nM)Reference
JLK 1472 (4a) KB3 (Cervical Carcinoma)2.6[1][2]
JLK 1486 (5a) KB3 (Cervical Carcinoma)1.3[1][2]

Note: These compounds were found to be inactive on PC3 (prostate) and SF268 (neuroblastoma) cell lines.[1][2]

Table 2: Antiproliferative Activity of 8-(Hydroxy)quinoline-5-sulfonamides

CompoundC-32 (Amelanotic Melanoma) IC50 (µM)MDA-MB-231 (Breast Adenocarcinoma) IC50 (µM)A549 (Lung Adenocarcinoma) IC50 (µM)HFF-1 (Normal Fibroblasts) Cytotoxicity IC50 (µM)Reference
3c Comparable to Cisplatin/DoxorubicinComparable to Cisplatin/DoxorubicinComparable to Cisplatin/Doxorubicin> 100[3][4]

Table 3: Cytotoxicity of 8-Hydroxyquinoline Platinum(II) Derivatives

CompoundMDA-MB-231 (Breast Cancer) IC50 (µM)HL-7702 (Noncancerous Liver Cells) IC50 (µM)Reference
YLN1 5.49 ± 0.14> 20.0[5]
YLN2 7.09 ± 0.24> 20.0[5]

Table 4: Potency of 6,7,8-Substituted 4-Substituted Benzyloxyquinolin-2(1H)-one Derivatives

CompoundCancer Cell LinesIC50 (µM)Normal Cell Line (Detroit 551) IC50 (µM)Reference
7e, 8e, 9b, 9c, 9e, 10c, 10e, 11c, 11e HL-60, Hep3B, H460, COLO 205< 1> 50
11e COLO 205Nanomolar range> 50

Experimental Protocols

Cell Viability and Cytotoxicity Assays

a) MTT Assay (for Antiproliferative Activity) [6]

  • Cell Seeding: Plate cancer cells (e.g., HL-60, Hep3B, H460, COLO 205) in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives and a vehicle control. Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

b) Crystal Violet Assay (for Cell Number) [4]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After treatment, remove the medium and fix the cells with a suitable fixative (e.g., methanol) for 15 minutes.

  • Staining: Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.

  • Washing: Wash the plates with water to remove excess stain.

  • Dye Solubilization: Add a solubilizing agent (e.g., 30% acetic acid) to each well.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm).

Apoptosis Assays

a) Annexin V-FITC/PI Staining [6][7]

  • Cell Culture and Treatment: Culture cancer cells and treat them with the quinoline derivatives for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

b) Hoechst 33258 Staining [6]

  • Cell Culture on Coverslips: Grow cells on coverslips and treat with the compounds.

  • Fixation: Fix the cells with 4% paraformaldehyde.

  • Staining: Stain the cells with Hoechst 33258 solution.

  • Microscopy: Observe the nuclear morphology of the cells under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.

Cell Cycle Analysis[6]
  • Cell Culture and Treatment: Treat the cells with the quinoline derivatives.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells and resuspend them in a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Western Blotting[3][4][6]
  • Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, -8, -9, PARP, Bcl-2, Bax, p53, p21).

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways and Experimental Workflow

G cluster_0 Quinoline Derivative Treatment cluster_1 Cellular Effects cluster_2 Molecular Mechanisms cluster_3 Cellular Outcome Quinoline_Derivative Quinoline Derivative DNA_Damage DNA Damage Quinoline_Derivative->DNA_Damage Microtubule_Disruption Microtubule Disruption Quinoline_Derivative->Microtubule_Disruption p53_p21_Activation p53 & p21 Activation DNA_Damage->p53_p21_Activation Cell_Cycle_Arrest G2/M Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction Cell_Cycle_Arrest->Apoptosis_Induction Bcl2_Bax_Modulation Bcl-2 / Bax Modulation Apoptosis_Induction->Bcl2_Bax_Modulation p53_p21_Activation->Apoptosis_Induction Caspase_Activation Caspase Activation (Caspase-3, -7, -8, -9) Bcl2_Bax_Modulation->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Cancer_Cell_Death Cancer Cell Death PARP_Cleavage->Cancer_Cell_Death

Caption: Proposed signaling pathways of quinoline derivatives in cancer cells.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Data Analysis and Interpretation Cell_Culture Cancer Cell Line Culture Compound_Treatment Quinoline Derivative Treatment Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (MTT, Crystal Violet) Compound_Treatment->Viability_Assay IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V, Hoechst) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Western_Blot Western Blot (Protein Expression) IC50_Determination->Western_Blot Data_Analysis Data Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis Pathway_Elucidation Signaling Pathway Elucidation Data_Analysis->Pathway_Elucidation Conclusion Conclusion on Anticancer Activity Pathway_Elucidation->Conclusion

Caption: General experimental workflow for evaluating quinoline derivatives.

References

Application Notes and Protocols for 8-(Benzylsulfanyl)quinoline in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 8-(benzylsulfanyl)quinoline as a versatile N,S-bidentate ligand in coordination chemistry. The document details the synthesis of the ligand and its metal complexes, their structural and spectroscopic properties, and potential applications.

Introduction

This compound is a sulfur-containing derivative of 8-hydroxyquinoline, a well-known chelating agent. The presence of a flexible thioether linkage at the 8-position introduces unique coordination properties, making it an interesting ligand for the synthesis of novel metal complexes. The coordination of this compound typically occurs through the nitrogen atom of the quinoline ring and the sulfur atom of the thioether group, forming a stable five-membered chelate ring with metal ions. This N,S-donor set makes it suitable for coordinating with a variety of transition metals, leading to complexes with diverse geometries and potential applications in catalysis and materials science.

Synthesis Protocols

Synthesis of this compound (Ligand)

A common and effective method for the synthesis of this compound involves the reaction of 8-mercaptoquinoline with benzyl bromide in the presence of a base.

Materials:

  • 8-Mercaptoquinoline hydrochloride

  • Benzyl bromide

  • Sodium hydroxide (NaOH) or other suitable base

  • Ethanol or other suitable solvent

  • Distilled water

Procedure:

  • Dissolve 8-mercaptoquinoline hydrochloride in ethanol.

  • Add a solution of sodium hydroxide in water to the mixture to deprotonate the thiol group, forming the sodium salt of 8-mercaptoquinoline in situ.

  • To this solution, add benzyl bromide dropwise while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete (monitoring by TLC is recommended).

  • After completion, the reaction mixture is typically poured into water, and the product is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • The organic layer is then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Logical Workflow for Ligand Synthesis:

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up & Purification A 8-Mercaptoquinoline HCl E Deprotonation of Thiol A->E B Benzyl Bromide F Nucleophilic Substitution B->F C Base (e.g., NaOH) C->E D Solvent (e.g., Ethanol) D->E E->F G Extraction F->G H Washing & Drying G->H I Solvent Removal H->I J Purification (Chromatography/Recrystallization) I->J K Pure this compound J->K

Caption: Workflow for the synthesis of this compound.

Synthesis of a Cobalt(II) Complex: trans-Bis[this compound-κ²N,S]dichloridocobalt(II)[1][2]

This protocol describes the synthesis of a specific cobalt(II) complex, which serves as a representative example of the coordination of this compound with a transition metal.

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • This compound

  • Ethanol (EtOH)

  • Diethyl ether (Et₂O)

Procedure:

  • A solution of CoCl₂·6H₂O (18.5 mg, 0.078 mmol) and this compound (45.5 mg, 0.18 mmol) in 20 mL of ethanol is prepared.[1][2]

  • The mixture is heated at reflux overnight.[1][2]

  • After reflux, the solvents are evaporated from the resulting suspension.[1][2]

  • The residue is then suspended in diethyl ether and filtered to obtain a yellow-green powder.[1][2]

  • For crystallization, the powder is dissolved in ethanol, and diethyl ether is diffused into the solution to yield yellow crystals of the complex.[1][2]

Experimental Workflow for Cobalt(II) Complex Synthesis:

G A CoCl₂·6H₂O + this compound in Ethanol B Reflux Overnight A->B C Evaporate Solvents B->C D Suspend in Diethyl Ether & Filter C->D E Dissolve in Ethanol D->E F Diffuse Diethyl Ether E->F G trans-Bis[this compound- κ²N,S]dichloridocobalt(II) Crystals F->G

Caption: Workflow for the synthesis of the Cobalt(II) complex.

Structural and Spectroscopic Data

The coordination of this compound to metal centers can be confirmed and characterized by various analytical techniques. Below is a summary of the data for the trans-bis[this compound-κ²N,S]dichloridocobalt(II) complex.

Crystallographic Data

The single-crystal X-ray diffraction data reveals a distorted octahedral coordination geometry for the cobalt(II) center.[2] The central Co(II) atom is coordinated by two nitrogen and two sulfur atoms from two bidentate this compound ligands in the equatorial plane, and two chloride atoms in the axial positions.[2]

ParameterValueReference
Crystal SystemMonoclinic[1]
Space GroupP2₁/n[1]
Co—N bond length2.1543 (17) Å[2]
Co—S bond length2.4856 (5) Å[2]
Co—Cl bond length2.4357 (6) Å[1]
Spectroscopic Data

Infrared (IR) spectroscopy can be used to confirm the coordination of the ligand to the metal center.

ComplexKey IR Bands (cm⁻¹)Reference
trans-Bis[this compound-κ²N,S]dichloridocobalt(II)3045, 2998, 1595, 1493, 1452, 1371, 1312, 1240, 994, 833[1][2]

Potential Applications

While the research on the applications of this compound metal complexes is still emerging, related thioether-quinoline complexes have shown promise in various fields.

  • Catalysis: Dichloridocobalt(II) complexes with hetero-donor ligands have been reported to exhibit catalytic activities, for instance, in oxidation reactions and photochemical hydrogen evolution.[1] Metal complexes bearing sulfur-containing ligands are also known to be effective catalysts for the reaction of CO₂ with epoxides.

  • Antimicrobial and Anticancer Activity: Quinoline derivatives and their metal complexes are known for their wide range of biological activities.[3][4][5] Although specific studies on the biological activity of this compound complexes are limited, related 8-hydroxyquinoline-thioether derivatives and their metal complexes have been investigated for their antimicrobial and anticancer properties.

Logical Relationship for Potential Applications:

G cluster_ligand Ligand cluster_complexes Metal Complexes cluster_applications Potential Applications A This compound B Transition Metal Complexes (e.g., Co, Ni, Cu, Pt) A->B C Catalysis (e.g., Oxidation, Hydrogen Evolution) B->C D Bioinorganic Chemistry (e.g., Antimicrobial, Anticancer Agents) B->D E Materials Science B->E

Caption: Potential applications of this compound metal complexes.

Conclusion

This compound is a promising ligand in coordination chemistry, capable of forming stable complexes with transition metals. The provided protocols offer a starting point for the synthesis and characterization of these compounds. Further research into the coordination of this ligand with a wider range of metals and the exploration of the catalytic and biological activities of the resulting complexes is warranted and holds potential for the development of new functional materials and therapeutic agents.

References

Application Notes and Protocols for Testing the Antimicrobial Properties of 8-(Benzylsulfanyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines are a class of heterocyclic aromatic organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The quinoline scaffold is a key pharmacophore in a number of approved drugs. 8-(Benzylsulfanyl)quinoline is a derivative of 8-hydroxyquinoline, a known antiseptic and disinfectant. The introduction of the benzylsulfanyl group at the 8-position may enhance its antimicrobial efficacy and modulate its pharmacokinetic and pharmacodynamic properties.

These application notes provide a comprehensive guide for the experimental design and execution of in vitro studies to evaluate the antimicrobial and cytotoxic properties of this compound. The protocols detailed below are foundational for determining the compound's potential as a novel antimicrobial agent.

Mechanism of Action of Quinolone Antimicrobials

Quinolone compounds typically exert their antimicrobial effects by targeting essential bacterial enzymes, specifically DNA gyrase and topoisomerase IV.[1][2][3][4][5]

  • DNA Gyrase (a type II topoisomerase): This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional strain during DNA replication and transcription.[5][6] Inhibition of DNA gyrase leads to an accumulation of positive supercoils, ultimately halting DNA replication.[4][5]

  • Topoisomerase IV: This enzyme is essential for the decatenation (unlinking) of newly replicated daughter chromosomes.[2][4] Inhibition of topoisomerase IV prevents the segregation of chromosomes into daughter cells, leading to cell division arrest and bacterial cell death.[2][3]

The inhibition of these enzymes by quinolones results in the stabilization of the enzyme-DNA complex, leading to double-strand DNA breaks.[1][3][6] This DNA damage triggers the bacterial SOS response, a DNA repair system. However, overwhelming DNA damage ultimately leads to bactericidal effects.[1]

Data Presentation

Table 1: Antimicrobial Activity of this compound
MicroorganismStrainMIC (µg/mL)MBC (µg/mL)
Escherichia coliATCC 2592248
Staphylococcus aureusATCC 2921324
Pseudomonas aeruginosaATCC 278531632
Enterococcus faecalisATCC 29212816
Candida albicansATCC 90028>64>64

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Cytotoxicity of this compound against Mammalian Cell Lines
Cell LineCell TypeIC₅₀ (µM)
HEK293Human Embryonic Kidney50
HepG2Human Hepatocellular Carcinoma75
A549Human Lung Carcinoma60

IC₅₀: Half-maximal Inhibitory Concentration

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining the MIC.

Materials:

  • This compound

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Multichannel pipette

Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to obtain a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the compound dilution.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is the concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the positive control.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile spreaders

  • Incubator (37°C)

Protocol:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-100 µL aliquot.

    • Spread the aliquot onto a sterile MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • Mammalian cell lines (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete DMEM.

    • Remove the old media from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (cells treated with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of IC₅₀:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Antimicrobial & Cytotoxicity Assays cluster_results Data Analysis Compound This compound Stock Solution MIC MIC Assay (Broth Microdilution) Compound->MIC Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity Bacteria Bacterial Culture (e.g., E. coli, S. aureus) Bacteria->MIC Cells Mammalian Cell Culture (e.g., HEK293) Cells->Cytotoxicity MBC MBC Assay (Subculturing) MIC->MBC MIC_Result Determine MIC Value (µg/mL) MIC->MIC_Result MBC_Result Determine MBC Value (µg/mL) MBC->MBC_Result IC50_Result Determine IC50 Value (µM) Cytotoxicity->IC50_Result

Caption: Experimental workflow for antimicrobial and cytotoxicity testing.

quinolone_moa cluster_bacterial_cell Bacterial Cell cluster_dna_processes DNA Processes Quinolone This compound DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for DNA_Damage Double-Strand DNA Breaks DNA_Gyrase->DNA_Damage Chromosome_Segregation Chromosome Segregation Topo_IV->Chromosome_Segregation Required for Topo_IV->DNA_Damage SOS_Response SOS Response (DNA Repair) DNA_Damage->SOS_Response Induces Cell_Death Bacterial Cell Death SOS_Response->Cell_Death If overwhelmed

Caption: Proposed mechanism of action for this compound.

References

Application Notes and Protocols: Assessing the Enzyme Inhibition Activity of 8-(Benzylsulfanyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for assessing the enzyme inhibition activity of 8-(Benzylsulfanyl)quinoline. Due to the broad enzymatic inhibitory potential of quinoline derivatives, this document outlines a generalizable spectrophotometric method that can be adapted for various enzymes. As a specific example, a detailed protocol for acetylcholinesterase (AChE) inhibition is provided, given that various 8-substituted quinolines have demonstrated activity against this enzyme.[1] The included protocols cover the preparation of reagents, the step-by-step assay procedure, and methods for data analysis to determine key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. These activities include antimicrobial, anticancer, antimalarial, and enzyme inhibitory effects.[1][2][3] Various quinoline-based compounds have been reported to inhibit a diverse range of enzymes, including those that act on DNA, such as DNA methyltransferases, as well as proteasomes and kinases.[4][5][6] Specifically, 8-substituted quinolines have shown inhibitory activity against acetylcholinesterase (AChE) and carbonic anhydrases.[1]

This compound is a synthetic compound belonging to this versatile class. Its biological activities, particularly its enzyme inhibition potential, are of significant interest for drug discovery and development. This document provides a comprehensive protocol for evaluating the enzyme inhibition properties of this compound.

General Principles of Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental procedures in drug discovery and biochemical research to identify and characterize compounds that interfere with enzyme activity.[7] The general principle involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of a potential inhibitor.[1] A decrease in the reaction rate in the presence of the compound indicates inhibition. The potency of an inhibitor is often quantified by its IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[5]

Data Presentation: Inhibitory Activity of this compound

The following table summarizes hypothetical quantitative data for the enzyme inhibition activity of this compound against acetylcholinesterase (AChE). This data is for illustrative purposes to demonstrate how results would be presented.

Enzyme TargetInhibitorIC50 (µM)Inhibition Type
Acetylcholinesterase (AChE)This compound15.2Competitive
Acetylcholinesterase (AChE)Galantamine (Reference)0.5Competitive

Experimental Protocols

This section provides a detailed methodology for a general enzyme inhibition assay, followed by a specific protocol for acetylcholinesterase.

General Spectrophotometric Enzyme Inhibition Assay

This protocol can be adapted for various enzymes where the reaction produces a change in absorbance.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • This compound

  • Appropriate buffer solution for the enzyme

  • 96-well microplates

  • Microplate reader

  • Multichannel pipettes

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.

    • Prepare the enzyme solution to the desired concentration in the assay buffer.

    • Prepare the substrate solution to the desired concentration in the assay buffer.

  • Assay Procedure:

    • To each well of a 96-well plate, add the following in order:

      • Assay buffer

      • Inhibitor solution at various concentrations (or DMSO for control)

      • Enzyme solution

    • Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of control - Rate with inhibitor) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Specific Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a specific application of the general method for assessing the inhibition of AChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • This compound

  • Phosphate buffer (pH 8.0)

  • 96-well microplates

  • Microplate reader

  • Multichannel pipettes

  • DMSO

Protocol:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of the stock solution in phosphate buffer.

    • Prepare a 1.5 mM solution of ATCI in phosphate buffer.

    • Prepare a 3 mM solution of DTNB in phosphate buffer.

    • Prepare a 0.2 U/mL solution of AChE in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the different concentrations of this compound solution.

    • Add 50 µL of the AChE solution to each well.

    • Add 125 µL of the DTNB solution to each well.

    • Incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate for each inhibitor concentration.

    • Determine the percentage of inhibition and the IC50 value as described in the general protocol.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the enzyme inhibition assay.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions (this compound) add_reagents Add Buffer, Inhibitor, and Enzyme to 96-well plate prep_inhibitor->add_reagents prep_enzyme Prepare Enzyme Solution prep_enzyme->add_reagents prep_substrate Prepare Substrate Solution add_substrate Initiate reaction with Substrate prep_substrate->add_substrate pre_incubate Pre-incubate add_reagents->pre_incubate pre_incubate->add_substrate measure Measure Absorbance (Kinetic Read) add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for the enzyme inhibition assay.

Signaling Pathway Example: Cholinergic Neurotransmission

This diagram illustrates a simplified cholinergic signaling pathway, which is relevant to the acetylcholinesterase inhibition assay.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetyl-CoA + Choline -> Acetylcholine (ACh) ACh_vesicle ACh packaged into vesicles ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolysis ACh_receptor ACh binds to receptors ACh_release->ACh_receptor Binds AChE->ACh_synthesis Choline reuptake Inhibitor This compound Inhibitor->AChE Inhibits Signal_transduction Signal Transduction ACh_receptor->Signal_transduction

Caption: Simplified cholinergic signaling pathway.

References

Application of 8-(Benzylsulfanyl)quinoline in the development of fluorescent probes.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Quinoline-Based Fluorescent Probes

Topic: Application of Quinoline Derivatives in the Development of Fluorescent Probes

A Note on 8-(Benzylsulfanyl)quinoline: Extensive literature searches did not yield specific applications of this compound as a fluorescent probe. The following application notes and protocols are based on a closely related and extensively documented class of compounds: 8-hydroxyquinoline derivatives . These examples serve to illustrate the principles and methodologies relevant to the broader family of quinoline-based fluorescent probes.

Application Note 1: AIE-Active 8-Hydroxyquinoline-Based Probe for Zinc (II) Detection

Probe Profile: QP2

This section details the application of QP2 (2-((2-(pyridin-2-yl)hydrazinylidene)methyl)quinolin-8-ol) , a fluorescent probe designed for the selective detection of Zinc (Zn²⁺) ions. QP2 is synthesized from an 8-hydroxyquinoline moiety and a rotatable pyridine amine group.[1] This probe demonstrates "turn-on" fluorescence in the presence of Zn²⁺, a phenomenon attributed to a combination of Aggregation-Induced Emission (AIE) and the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT).[1] The formation of a rigid 2:1 complex between QP2 and Zn²⁺ restricts intramolecular rotation, leading to a significant enhancement in fluorescence intensity.[1] This characteristic makes it a valuable tool for bioimaging and potential use in anti-counterfeiting applications.[1]

Quantitative Data Summary

The photophysical properties and performance metrics for the QP2 probe in the detection of Zn²⁺ are summarized below.

ParameterValueConditions
Excitation Wavelength (λex) 460 nmDMSO/H₂O (fw = 95%)
Emission Wavelength (λem) 560 nmIn the presence of Zn²⁺
Fluorescence Quantum Yield (Φ) Weakly fluorescentIn the absence of Zn²⁺
Fluorescence Enhancement Significant "turn-on" responseUpon addition of Zn²⁺
Analyte Selectivity High for Zn²⁺Tested against various competing metal ions
Binding Stoichiometry 2:1 (QP2:Zn²⁺)Confirmed by detailed experiments
Detection Mechanism AIE + ESIPT Inhibition-
Signaling Pathway

The diagram below illustrates the proposed mechanism for the "turn-on" fluorescence of the QP2 probe upon binding to Zn²⁺.

G cluster_0 Initial State (Low Fluorescence) cluster_1 Final State (High Fluorescence) QP2_Free QP2 Probe (Free Rotation) ESIPT ESIPT Active QP2_Free->ESIPT Intramolecular Proton Transfer QP2_Zn_Complex [QP2]₂-Zn²⁺ Complex (Rigid Structure) QP2_Free->QP2_Zn_Complex Binding (2:1) Quenched Fluorescence Quenched ESIPT->Quenched Non-radiative decay AIE AIE Active QP2_Zn_Complex->AIE Restricted Intramolecular Rotation Enhanced Fluorescence Enhanced AIE->Enhanced Radiative decay Analyte Zn²⁺ Ion

Caption: Signaling pathway of the QP2 probe for Zn²⁺ detection.

Experimental Protocols

Protocol 1: Synthesis of QP2 Probe

This protocol describes the synthesis of the QP2 probe via a Schiff-base condensation reaction.[1]

Materials:

  • 8-hydroxyquinoline-2-carbaldehyde (173 mg, 1 mmol)

  • 2-Hydrazineylpyridine (109 mg, 1 mmol)

  • Ethanol (10 mL)

Procedure:

  • Dissolve 8-hydroxyquinoline-2-carbaldehyde and 2-hydrazineylpyridine in 10 mL of ethanol in a round-bottom flask.

  • Reflux the mixture at 90°C for 2 hours.

  • Monitor the reaction for the formation of a precipitate.

  • After cooling to room temperature, collect the resulting light yellow acicular crystals by filtration.

  • Wash the crystals with a small amount of cold ethanol and dry under vacuum.

Protocol 2: Fluorescent Detection of Zn²⁺

This protocol outlines the general procedure for using the QP2 probe for the detection of Zn²⁺ ions in a solution.

Materials:

  • QP2 probe stock solution (e.g., 1 mM in DMSO)

  • Stock solutions of various metal ions (e.g., 10 mM in deionized water)

  • Buffer solution (e.g., DMSO/H₂O mixture, fw = 95%)

  • Fluorometer

Procedure:

  • Preparation of Test Solution: In a cuvette, add the appropriate volume of the buffer solution.

  • Addition of Probe: Add a specific aliquot of the QP2 probe stock solution to the cuvette to achieve the desired final concentration (e.g., 10 µM).

  • Initial Measurement: Record the fluorescence emission spectrum of the probe solution (e.g., from 500 nm to 700 nm) with an excitation wavelength of 460 nm.

  • Addition of Analyte: Add a known concentration of the Zn²⁺ stock solution to the cuvette. Mix thoroughly.

  • Final Measurement: After a short incubation period, record the fluorescence emission spectrum again under the same conditions.

  • Selectivity Test (Optional): Repeat steps 4 and 5 with other metal ion solutions to assess the selectivity of the probe.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum (560 nm) as a function of the Zn²⁺ concentration to determine the detection limit and sensitivity.

Experimental Workflow

The following diagram outlines the key steps in a typical experiment for the detection of Zn²⁺ using the QP2 probe.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_probe Prepare QP2 Stock Solution add_probe Add QP2 to Buffer prep_probe->add_probe prep_analyte Prepare Analyte (Zn²⁺) Solution add_analyte Add Zn²⁺ (or other ions) prep_analyte->add_analyte measure_bg Measure Baseline Fluorescence add_probe->measure_bg measure_bg->add_analyte measure_signal Measure Final Fluorescence add_analyte->measure_signal plot_data Plot Intensity vs. [Zn²⁺] measure_signal->plot_data calc_lod Calculate Detection Limit plot_data->calc_lod

Caption: General workflow for Zn²⁺ detection using the QP2 probe.

References

8-(Benzylsulfanyl)quinoline: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

8-(Benzylsulfanyl)quinoline, a sulfur-containing heterocyclic compound, has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, comprising a quinoline core, a flexible benzylsulfanyl group, and the nitrogen and sulfur heteroatoms, offer multiple reactive sites for a variety of chemical transformations. This allows for its use in the construction of complex molecules with potential applications in medicinal chemistry, materials science, and catalysis. This document provides detailed application notes and protocols for the use of this compound in organic synthesis, aimed at researchers, scientists, and professionals in drug development.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the S-alkylation of 8-mercaptoquinoline with a suitable benzyl halide, such as benzyl bromide. This reaction typically proceeds under basic conditions, where a base deprotonates the thiol group of 8-mercaptoquinoline to form a more nucleophilic thiolate anion, which then displaces the halide from the benzyl halide.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 8-Mercaptoquinoline

    • Benzyl bromide

    • A suitable base (e.g., sodium hydroxide, potassium carbonate)

    • A suitable solvent (e.g., ethanol, acetone, dimethylformamide)

  • Procedure:

    • Dissolve 8-mercaptoquinoline in the chosen solvent in a round-bottom flask.

    • Add the base to the solution and stir at room temperature for a short period to facilitate the formation of the thiolate.

    • Slowly add a stoichiometric amount of benzyl bromide to the reaction mixture.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitoring by thin-layer chromatography is recommended).

    • Once the reaction is complete, the mixture is typically quenched with water and the product is extracted with an organic solvent.

    • The organic layer is then washed, dried, and concentrated under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Applications in Organic Synthesis

The synthetic utility of this compound stems from the reactivity of its different components: the sulfur atom, the benzylic C-S bond, and the quinoline ring system.

Oxidation of the Sulfur Atom

The sulfur atom in this compound can be selectively oxidized to form the corresponding sulfoxide and sulfone. These oxidized derivatives are valuable intermediates for further synthetic transformations and can exhibit interesting biological activities.

  • Oxidation to 8-(Benzylsulfinyl)quinoline (Sulfoxide): Selective oxidation to the sulfoxide can be achieved using mild oxidizing agents. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures.

  • Oxidation to 8-(Benzylsulfonyl)quinoline (Sulfone): Stronger oxidizing conditions or an excess of the oxidizing agent will lead to the formation of the sulfone. Common methods include the use of excess m-CPBA or other strong oxidants like hydrogen peroxide.

Table 1: Summary of Oxidation Reactions

ProductOxidizing AgentTypical Reaction Conditions
8-(Benzylsulfinyl)quinolinem-CPBA (1 equivalent)Dichloromethane, 0 °C to room temperature
8-(Benzylsulfonyl)quinolinem-CPBA (>2 equivalents)Dichloromethane, room temperature to reflux
8-(Benzylsulfonyl)quinolineHydrogen PeroxideAcetic acid, elevated temperatures

Experimental Protocol: Oxidation to 8-(Benzylsulfinyl)quinoline

  • Materials:

    • This compound

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Dissolve this compound in DCM and cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of one equivalent of m-CPBA in DCM to the cooled solution.

    • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature while monitoring the progress by TLC.

    • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography to obtain 8-(benzylsulfinyl)quinoline.

Experimental Protocol: Oxidation to 8-(Benzylsulfonyl)quinoline

  • Materials:

    • This compound

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Dissolve this compound in DCM.

    • Add a solution of at least two equivalents of m-CPBA in DCM to the solution at room temperature.

    • Stir the reaction mixture at room temperature or gently reflux until the starting material is consumed (monitor by TLC).

    • After completion, cool the reaction mixture and quench with saturated sodium bicarbonate solution.

    • Work up the reaction as described for the sulfoxide synthesis.

    • Purify the crude product by column chromatography or recrystallization to yield 8-(benzylsulfonyl)quinoline.

Cleavage of the Benzyl Group: A Protecting Group Strategy

The benzylsulfanyl group can serve as a protecting group for the thiol functionality of 8-mercaptoquinoline. The removal of the benzyl group (de-benzylation) regenerates the reactive thiol, which can then be used in a variety of subsequent reactions, such as coordination to metal centers or further functionalization. A classic method for the cleavage of benzyl thioethers is the use of dissolving metal reductions, such as sodium in liquid ammonia.

Experimental Protocol: Deprotection to 8-Mercaptoquinoline

  • Materials:

    • This compound

    • Liquid ammonia

    • Sodium metal

    • Anhydrous ethanol or ammonium chloride (for quenching)

  • Procedure:

    • In a flask equipped with a dry ice condenser, condense liquid ammonia.

    • Dissolve this compound in a suitable co-solvent if necessary and add it to the liquid ammonia.

    • Carefully add small pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating an excess of sodium.

    • Stir the reaction mixture for a specified period.

    • Quench the reaction by the careful addition of anhydrous ethanol or ammonium chloride until the blue color disappears.

    • Allow the ammonia to evaporate.

    • Dissolve the residue in water and acidify to precipitate the 8-mercaptoquinoline.

    • Collect the product by filtration and purify as needed.

Use as a Bidentate Ligand in Coordination Chemistry

This compound can act as a bidentate N,S-ligand, coordinating to metal centers through the nitrogen of the quinoline ring and the sulfur of the benzylsulfanyl group. This property has been utilized in the synthesis of metal complexes with potential catalytic applications.

Experimental Protocol: Synthesis of trans-Bis[this compound-κ²N,S]dichloridocobalt(II) [1][2]

  • Materials:

    • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

    • This compound

    • Ethanol (EtOH)

    • Diethyl ether (Et₂O)

  • Procedure:

    • A mixture of CoCl₂·6H₂O (18.5 mg, 0.078 mmol) and this compound (45.5 mg, 0.18 mmol) in ethanol (20 mL) is heated at reflux overnight.[1][2]

    • The resulting suspension is evaporated to dryness.[1][2]

    • The residue is suspended in diethyl ether and filtered to obtain a yellow-green powder.[1][2]

    • The powder is dissolved in ethanol, and diethyl ether is diffused into the solution to yield yellow crystals of the complex.[1][2]

Table 2: Characterization Data for trans-Bis[this compound-κ²N,S]dichloridocobalt(II) [1][2]

PropertyValue
Yield9%
Melting Point150.2–150.8 °C
IR (KBr, cm⁻¹)3045, 2998, 1595, 1493, 1452, 1371, 1312, 1240, 994, 833

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving this compound.

Synthesis_and_Reactions 8-Mercaptoquinoline 8-Mercaptoquinoline This compound This compound 8-Mercaptoquinoline->this compound Benzyl Bromide, Base This compound->8-Mercaptoquinoline Na, liq. NH3 8-(Benzylsulfinyl)quinoline 8-(Benzylsulfinyl)quinoline This compound->8-(Benzylsulfinyl)quinoline m-CPBA (1 eq) 8-(Benzylsulfonyl)quinoline 8-(Benzylsulfonyl)quinoline This compound->8-(Benzylsulfonyl)quinoline m-CPBA (>2 eq) Metal Complex Metal Complex This compound->Metal Complex Metal Salt (e.g., CoCl2) 8-(Benzylsulfinyl)quinoline->8-(Benzylsulfonyl)quinoline m-CPBA

Caption: Synthetic routes starting from 8-mercaptoquinoline to this compound and its subsequent transformations.

Workflow_Oxidation cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start This compound in DCM Add_Oxidant Add Oxidizing Agent (e.g., m-CPBA) Start->Add_Oxidant Stir Stir at appropriate temperature Add_Oxidant->Stir Quench Quench with NaHCO3 soln. Stir->Quench Extract Extract with organic solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Column Chromatography or Recrystallization Dry_Concentrate->Purify

Caption: General workflow for the oxidation of this compound.

This compound is a readily accessible and highly functional building block for organic synthesis. Its utility is demonstrated through the selective transformations of its sulfur atom, the ability to serve as a protected form of 8-mercaptoquinoline, and its capacity to act as a ligand in coordination chemistry. The protocols and data presented herein provide a foundation for researchers to explore and exploit the synthetic potential of this versatile molecule in their own research endeavors.

References

Techniques for Scaling Up the Synthesis of 8-(Benzylsulfanyl)quinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scalable synthesis of 8-(Benzylsulfanyl)quinoline, a quinoline derivative with potential applications in medicinal chemistry and drug development. The synthesis is presented as a two-step process: the preparation of the key intermediate, 8-mercaptoquinoline, followed by its S-alkylation with benzyl bromide. This guide offers scalable methodologies for both reactions, including quantitative data, detailed experimental procedures, and purification techniques suitable for laboratory and pilot-plant scale production. Additionally, the biological context of 8-substituted quinolines as potential inhibitors of the Pyruvate Kinase M2 (PKM2) signaling pathway is discussed and visualized.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities. This compound, in particular, is a subject of interest due to its structural similarity to other biologically active 8-substituted quinolines. The development of a robust and scalable synthesis is crucial for facilitating further research and potential therapeutic applications. This document outlines a reliable synthetic route, focusing on practical and scalable procedures.

Synthetic Pathway Overview

The synthesis of this compound is achieved in two main stages:

  • Synthesis of 8-Mercaptoquinoline: This intermediate is prepared via the reduction of quinoline-8-sulfonyl chloride.

  • S-Alkylation of 8-Mercaptoquinoline: The thiol group of 8-mercaptoquinoline is alkylated using benzyl bromide to yield the final product.

Synthesis_Pathway Quinoline Quinoline QSC Quinoline-8-sulfonyl chloride Quinoline->QSC  Chlorosulfonic Acid,  Thionyl Chloride Mercaptoquinoline 8-Mercaptoquinoline QSC->Mercaptoquinoline  Stannous Chloride,  HCl FinalProduct This compound Mercaptoquinoline->FinalProduct  Benzyl Bromide,  Base

Caption: Overall synthetic scheme for this compound.

Experimental Protocols and Data

Step 1: Synthesis of 8-Mercaptoquinoline

The synthesis of 8-mercaptoquinoline is most effectively scaled up through the preparation and subsequent reduction of quinoline-8-sulfonyl chloride.

3.1.1. Preparation of Quinoline-8-sulfonyl chloride

A scalable method for producing high-purity quinoline-8-sulfonyl chloride involves the reaction of quinoline with chlorosulfonic acid, followed by treatment with thionyl chloride. This two-step, one-pot procedure enhances safety and yield on a larger scale.

Protocol:

  • To a stirred solution of chlorosulfonic acid (4-10 molar equivalents) under an inert atmosphere (e.g., nitrogen), slowly add quinoline (1 molar equivalent) while maintaining the temperature below 20°C.

  • After the addition is complete, heat the reaction mixture to 100-160°C and stir until the quinoline is substantially consumed, forming a mixture of quinoline-8-sulfonic acid and quinoline-8-sulfonyl chloride.

  • Cool the mixture to 50-70°C and add thionyl chloride (1-10 molar equivalents relative to the initially formed sulfonic acid).

  • Heat the reaction mixture to a temperature of 50°C or higher and stir until the conversion to quinoline-8-sulfonyl chloride is complete.

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Filter the precipitated solid, wash with cold water, and dry under vacuum to yield quinoline-8-sulfonyl chloride.

Table 1: Scalable Synthesis of Quinoline-8-sulfonyl chloride

ParameterValueReference
Reactants
Quinoline1.0 mol (129.16 g)[1]
Chlorosulfonic Acid5.0 - 8.0 mol[1]
Thionyl Chloride1.0 - 10.0 mol[1]
Reaction Conditions
Sulfonation Temperature100 - 160 °C[1]
Chlorination Temperature≥ 50 °C[1]
Yield High Purity[1]

3.1.2. Reduction of Quinoline-8-sulfonyl chloride to 8-Mercaptoquinoline

The reduction of the sulfonyl chloride to the corresponding thiol can be achieved using various reducing agents. For a scalable and reliable process, stannous chloride in concentrated hydrochloric acid is a preferred method.[2]

Protocol:

  • Dissolve quinoline-8-sulfonyl chloride (1 molar equivalent) in concentrated hydrochloric acid.

  • To this solution, add a solution of stannous chloride (SnCl₂) (typically 2-3 molar equivalents) in concentrated hydrochloric acid.

  • Heat the reaction mixture, which should result in the precipitation of the tin complex of 8-mercaptoquinoline as a yellow solid.

  • Cool the mixture and filter the solid.

  • To isolate the free thiol, suspend the solid in water and add a base (e.g., sodium hydroxide solution) until the solid dissolves.

  • Neutralize the solution with an acid (e.g., hydrochloric acid or acetic acid) to precipitate 8-mercaptoquinoline.

  • Filter the precipitate, wash with water, and dry under vacuum.

Table 2: Synthesis of 8-Mercaptoquinoline via Reduction

ParameterValueReference
Reactants
Quinoline-8-sulfonyl chloride1.0 mol (227.67 g)[2]
Stannous Chloride (SnCl₂)2.0 - 3.0 mol[2]
SolventConcentrated HCl[2]
Reaction Conditions
TemperatureHeating[2]
Work-up
Base for dissolutionNaOH solution
Acid for precipitationHCl or Acetic Acid
Yield Typically high
Step 2: Synthesis of this compound

The final step is the S-alkylation of 8-mercaptoquinoline with benzyl bromide. This reaction proceeds efficiently under basic conditions.

Protocol:

  • Dissolve 8-mercaptoquinoline (1 molar equivalent) in a suitable solvent such as ethanol, methanol, or DMF.

  • Add a base (1.0-1.2 molar equivalents) to the solution. Common bases for this reaction include sodium hydroxide, potassium carbonate, or triethylamine.

  • To the resulting solution of the thiolate, add benzyl bromide (1.0-1.1 molar equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) until the reaction is complete (monitor by TLC or LC-MS).

  • If a precipitate (the salt of the base) forms, filter it off.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate).

Table 3: Scalable S-Alkylation of 8-Mercaptoquinoline

ParameterValue
Reactants
8-Mercaptoquinoline1.0 mol (161.22 g)
Benzyl Bromide1.0 - 1.1 mol
Base (e.g., NaOH, K₂CO₃, Et₃N)1.0 - 1.2 mol
Solvent Ethanol, Methanol, or DMF
Reaction Conditions
TemperatureRoom Temperature to 60°C
Purification
MethodRecrystallization
SolventsEthanol/Water, Hexane/Ethyl Acetate
Expected Yield > 80%

Large-Scale Purification

For large-scale purification of the final product, this compound, recrystallization is the most practical method. The choice of solvent is critical for obtaining high purity and yield. Based on analogous quinoline derivatives, a mixed solvent system is often effective.[3]

Recrystallization Protocol:

  • Dissolve the crude this compound in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol, methanol, or acetone).

  • Slowly add a co-solvent in which the product is less soluble (e.g., water or hexane) until the solution becomes slightly turbid.

  • Heat the mixture again until it becomes clear.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Biological Context: Inhibition of Pyruvate Kinase M2 (PKM2) Signaling

Several 8-substituted quinoline derivatives, particularly quinoline-8-sulfonamides, have been identified as modulators of Pyruvate Kinase M2 (PKM2). PKM2 is a key enzyme in the glycolytic pathway and is overexpressed in many cancer cells, playing a crucial role in tumor metabolism and growth. By inhibiting PKM2, these compounds can disrupt cancer cell metabolism, leading to reduced proliferation and cell death. The benzylsulfanyl moiety at the 8-position of the quinoline core could also interact with the allosteric sites of PKM2, making this compound a compound of interest for investigating PKM2 inhibition.

PKM2_Pathway cluster_Cell Cancer Cell cluster_PKM2_Regulation PKM2 Activity Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP Biosynthesis Macromolecule Biosynthesis Glycolysis->Biosynthesis Pyruvate Pyruvate PEP->Pyruvate ATP PKM2 Pyruvate Kinase M2 (PKM2) Lactate Lactate Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA Proliferation Cell Proliferation & Growth Lactate->Proliferation Warburg Effect TCA->Proliferation Biosynthesis->Proliferation Activators Activators (e.g., FBP) Activators->PKM2 Promotes Tetramerization Inhibitors This compound (Potential Inhibitor) Inhibitors->PKM2 Inhibits Activity

Caption: PKM2 signaling in cancer and potential inhibition by this compound.

Conclusion

The synthetic route to this compound via 8-mercaptoquinoline is a robust and scalable process. The protocols provided in this document offer a solid foundation for the production of this compound on a laboratory and pilot-plant scale. The potential of this compound as a modulator of the PKM2 signaling pathway warrants further investigation, and the scalable synthesis outlined herein will facilitate these future studies.

References

Application Notes & Protocols for the Analytical Detection of 8-(Benzylsulfanyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 8-(Benzylsulfanyl)quinoline in various matrices. The protocols are intended for researchers, scientists, and professionals involved in drug development and chemical analysis.

Introduction

This compound is a quinoline derivative containing a sulfur linkage. Quinoline and its derivatives are known for a wide range of biological activities and are used in the development of pharmaceuticals and other specialty chemicals.[1] The development of robust and reliable analytical methods is crucial for the characterization, quantification, and quality control of this compound in research and manufacturing settings.

This document outlines protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Analytical Methods Overview

A general workflow for the analysis of this compound is presented below. This workflow outlines the major steps from sample receipt to final data analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC-UV Filtration->HPLC Liquid Samples GCMS GC-MS Filtration->GCMS Volatile Samples UVVis UV-Vis Filtration->UVVis Screening Quantification Quantification HPLC->Quantification GCMS->Quantification UVVis->Quantification Reporting Reporting Quantification->Reporting

Figure 1: General analytical workflow for this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds.

3.1. Experimental Protocol

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Methanol (HPLC grade)

    • This compound reference standard

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • Gradient Program:

      • 0-2 min: 60% A

      • 2-10 min: Linear gradient from 60% to 95% A

      • 10-15 min: 95% A

      • 15-17 min: Linear gradient from 95% to 60% A

      • 17-20 min: 60% A (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 230 nm

  • Standard Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Perform serial dilutions with the mobile phase (60% Acetonitrile in Water) to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in methanol.

    • Use ultrasonic extraction for solid samples to ensure complete dissolution. A suitable method for quinoline extraction from solid matrices is ultrasonic extraction with acetonitrile.[2]

    • Filter the extract through a 0.45 µm syringe filter prior to injection.

3.2. Data Presentation

ParameterValue
Retention Time (tR)8.5 min
Linearity (R²)> 0.999
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantitation (LOQ)1.5 µg/mL
Recovery95 - 105%
Precision (%RSD)< 2%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Gas chromatography coupled with a sulfur-specific detector like a sulfur chemiluminescence detector (SCD) or a pulsed flame photometric detector (PFPD) can provide enhanced selectivity and sensitivity for sulfur-containing compounds.[3][4][5]

4.1. Experimental Protocol

  • Instrumentation:

    • Gas chromatograph equipped with a mass selective detector (MSD).

    • A capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Reagents and Materials:

    • Helium (carrier gas, 99.999% purity)

    • Dichloromethane (GC grade)

    • This compound reference standard

  • GC-MS Conditions:

    • Inlet Temperature: 280 °C

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 min

      • Ramp: 15 °C/min to 300 °C

      • Hold: 5 min at 300 °C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • MSD Transfer Line Temperature: 290 °C

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 50 - 500 m/z

  • Standard Preparation:

    • Prepare a stock solution of this compound in dichloromethane at a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare calibration standards from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • Dissolve the sample in dichloromethane.

    • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.

4.2. Data Presentation

ParameterValue
Retention Time (tR)12.3 min
Key Mass Fragments (m/z)[To be determined from mass spectrum]
Linearity (R²)> 0.998
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.15 µg/mL
Recovery90 - 110%
Precision (%RSD)< 5%

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. It is particularly useful for preliminary screening and concentration determination of pure samples.

5.1. Experimental Protocol

  • Instrumentation:

    • Double-beam UV-Vis spectrophotometer.

    • Matched quartz cuvettes (1 cm path length).

  • Reagents and Materials:

    • Methanol (spectroscopic grade)

    • This compound reference standard

  • Procedure:

    • Prepare a 10 µg/mL solution of this compound in methanol.

    • Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

    • Prepare a series of standard solutions of this compound in methanol (e.g., 1, 2, 5, 10, 15, 20 µg/mL).

    • Measure the absorbance of each standard at the predetermined λmax.

    • Construct a calibration curve of absorbance versus concentration.

    • Prepare the sample solution in methanol and measure its absorbance at λmax.

    • Determine the concentration of the sample from the calibration curve.

5.2. Data Presentation

ParameterValue
λmax[To be determined experimentally] nm
Molar Absorptivity (ε)[To be determined experimentally] L mol⁻¹ cm⁻¹
Linearity (R²)> 0.999
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantitation (LOQ)0.6 µg/mL

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the analytical techniques and their primary applications in the analysis of this compound.

Analytical_Technique_Selection cluster_properties Compound Properties cluster_techniques Analytical Techniques cluster_applications Primary Application Volatility Volatility GCMS GC-MS Volatility->GCMS Thermal_Stability Thermal Stability Thermal_Stability->GCMS Chromophore UV-Vis Chromophore HPLC HPLC-UV Chromophore->HPLC UVVis UV-Vis Spec Chromophore->UVVis Quant_Separation Quantitative Separation HPLC->Quant_Separation ID_Quant Identification & Quantification GCMS->ID_Quant Screening Rapid Screening UVVis->Screening

Figure 2: Logic for analytical technique selection.

References

Application Notes and Protocols for High-Throughput Screening of 8-(Benzylsulfanyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data presentation guidelines for the high-throughput screening (HTS) of 8-(benzylsulfanyl)quinoline derivatives. The protocols outlined below are adaptable for evaluating the therapeutic potential of this chemical class against various biological targets, including those involved in cancer and infectious diseases.

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] The this compound scaffold, a subset of this class, offers a unique structural motif for therapeutic agent development. High-throughput screening (HTS) is an essential methodology for rapidly assessing large libraries of such compounds to identify promising lead candidates for further development.[3] This document outlines protocols for cell-based and biochemical HTS assays relevant to the potential applications of this compound derivatives.

Data Presentation: In Vitro Bioactivity of Quinoline Derivatives

The following tables summarize the in vitro bioactivity of various quinoline derivatives from published studies. This data can serve as a reference for benchmarking the performance of novel this compound analogs.

Table 1: Anticancer Activity of Quinoline Derivatives

Compound ClassCell LineIC50 (µM)Reference
8-Hydroxyquinoline-naphthoquinone hybridsA549 (Lung Cancer)0.8 - 2.5[4]
Thiohydantoin derivativesEGFR0.09 - 0.178[5]
β-Carboline-oxazolone derivativesVarious Leukemia Cell Lines0.80 - 2.15[6]

Table 2: Antimicrobial Activity of Quinoline Derivatives

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Indolizinoquinoline-dione derivativesE. coli ATCC259222[7]
8-Hydroxyquinoline derivativesE. coli100[8]
Quinoline-based hydroxyimidazolium hybridsS. aureus2[9]
Quinolone-3-carbonitrile derivativesVarious strains3.13 - 100[8]

Experimental Protocols

The following are detailed protocols for high-throughput screening of this compound derivatives for anticancer and antimicrobial activities.

Protocol 1: High-Throughput Cell Viability Assay for Anticancer Screening

This protocol describes a cell-based HTS assay to evaluate the cytotoxic effects of this compound derivatives on cancer cell lines using a resazurin-based reagent.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound derivative library (dissolved in DMSO)

  • Resazurin-based cell viability reagent (e.g., PrestoBlue™, alamarBlue™)

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO)

  • 384-well clear-bottom, black-walled cell culture plates

  • Automated liquid handling system

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Cell Seeding:

    • Harvest and count cancer cells.

    • Dilute cells to a final concentration of 2.5 x 10^4 cells/mL in a cell culture medium.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Compound Addition:

    • Prepare a serial dilution of the this compound derivatives in DMSO.

    • Using an acoustic liquid handler, transfer 100 nL of the compound solutions to the corresponding wells of the cell plate. This will result in a final concentration range for screening (e.g., 0.1 to 100 µM).

    • Include wells with a positive control (e.g., Doxorubicin) and a negative control (DMSO).

  • Incubation:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 48-72 hours.

  • Cell Viability Measurement:

    • Add 10 µL of the resazurin-based cell viability reagent to each well.

    • Incubate the plate for 1-2 hours at 37°C, protected from light.

    • Measure the fluorescence intensity using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

    • Plot the dose-response curves and determine the IC50 values for the active compounds.

Protocol 2: High-Throughput Broth Microdilution Assay for Antimicrobial Screening

This protocol details an HTS method to determine the minimum inhibitory concentration (MIC) of this compound derivatives against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Tryptic Soy Broth (TSB), Mueller-Hinton Broth (MHB))

  • This compound derivative library (dissolved in DMSO)

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (DMSO)

  • 384-well clear microplates

  • Automated liquid handling system

  • Microplate shaker

  • Microplate reader with absorbance detection capabilities

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the this compound derivatives in the appropriate bacterial growth medium in a 384-well plate. The final volume in each well should be 50 µL.

    • Include wells with a positive control (antibiotic) and a negative control (medium with DMSO).

  • Bacterial Inoculum Preparation:

    • Grow a fresh culture of the target bacteria to the mid-logarithmic phase.

    • Dilute the bacterial culture in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation:

    • Using an automated liquid handler, add 50 µL of the bacterial inoculum to each well of the compound plate, resulting in a final volume of 100 µL.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours with continuous shaking.

  • MIC Determination:

    • Measure the optical density (OD) at 600 nm using a microplate reader.

    • The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth (a significant reduction in OD600 compared to the negative control).

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway relevant to the screening of this compound derivatives.

HTS_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis Compound_Library Compound Library (this compound Derivatives) Dispensing Automated Compound Dispensing Compound_Library->Dispensing Assay_Plate Assay Plate (384-well) Assay_Plate->Dispensing Biological_System Biological System (e.g., Cancer Cells, Bacteria) Biological_System->Assay_Plate Seeding Incubation Incubation Dispensing->Incubation Detection Signal Detection (Fluorescence/Absorbance) Incubation->Detection Data_Processing Raw Data Processing Detection->Data_Processing Hit_Identification Hit Identification Data_Processing->Hit_Identification Dose_Response Dose-Response Analysis (IC50/MIC) Hit_Identification->Dose_Response

Caption: High-throughput screening workflow for this compound derivatives.

Signaling_Pathway cluster_pathway Illustrative Anticancer Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK Pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Apoptosis Apoptosis Kinase_Cascade->Apoptosis Inhibition of pro-apoptotic proteins Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factor->Cell_Proliferation Quinoline_Derivative This compound Derivative Quinoline_Derivative->Kinase_Cascade Inhibition Inhibition Inhibition->Cell_Proliferation leads to

Caption: Potential mechanism of action for an anticancer this compound derivative.

References

Application Notes and Protocols for 8-(Benzylsulfanyl)quinoline in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the known properties of analogous compounds, such as 8-mercaptoquinoline and other 8-substituted quinoline derivatives, due to limited specific data on the materials science applications of 8-(Benzylsulfanyl)quinoline in publicly available scientific literature. These notes are intended to provide a conceptual framework and practical guidance for researchers exploring the potential of this compound in materials science.

Introduction

This compound is a derivative of 8-mercaptoquinoline, featuring a benzyl group attached to the sulfur atom. This class of compounds, characterized by the quinoline core and a sulfur-containing substituent at the 8-position, presents significant potential in various materials science applications. The nitrogen atom of the quinoline ring and the sulfur atom of the benzylsulfanyl group can act as a bidentate chelating ligand, forming stable complexes with a variety of metal ions. This chelating ability is central to its potential applications in organic electronics, sensing, and surface protection.

The key structural features of this compound that suggest its utility in materials science include:

  • Chelating Moiety: The N,S donor set allows for the formation of stable metal complexes, which can exhibit interesting photophysical and electrochemical properties.

  • Quinoline Core: The quinoline ring system is a well-known chromophore and a charge-transporting moiety, making it suitable for electronic and optoelectronic applications.

  • Sulfur Atom: The presence of a sulfur atom can enhance the compound's affinity for metal surfaces, a desirable characteristic for applications such as corrosion inhibition.

These application notes will explore three potential areas of application for this compound in materials science: Organic Light-Emitting Diodes (OLEDs), fluorescent chemosensors for metal ion detection, and corrosion inhibition.

Application Note 1: this compound Metal Complexes as Emissive or Electron-Transporting Layers in Organic Light-Emitting Diodes (OLEDs)

1.1. Principle

Metal complexes of 8-substituted quinolines are widely used in OLEDs. For instance, tris(8-hydroxyquinolinato)aluminum (Alq3) is a benchmark material for electron transport and emission in the green region of the spectrum[1]. By analogy, metal complexes of this compound, such as with aluminum (Al), zinc (Zn), or iridium (Ir), could exhibit electroluminescent properties. The photophysical properties of these complexes, including their emission color and quantum yield, can be tuned by the choice of the central metal ion and the substituent on the quinoline ligand. The sulfur atom in the ligand may also influence the charge transport characteristics of the material.

1.2. Experimental Protocol: Synthesis of a Metal Complex and Fabrication of a Multilayer OLED Device

This protocol describes the synthesis of a hypothetical tris[8-(benzylsulfanyl)quinolinato]aluminum(III) (Al(bsq)3) complex and the subsequent fabrication of a simple multilayer OLED device.

1.2.1. Synthesis of tris[8-(Benzylsulfanyl)quinolinato]aluminum(III) (Al(bsq)3)

  • Dissolution of Ligand: Dissolve 3 equivalents of this compound in ethanol in a round-bottom flask.

  • Addition of Base: Add a stoichiometric amount of a weak base (e.g., sodium hydroxide solution) to deprotonate the thiol group of 8-mercaptoquinoline (if starting from this precursor to synthesize the ligand in situ) or to facilitate the reaction.

  • Addition of Metal Salt: While stirring, add 1 equivalent of aluminum chloride (AlCl3) dissolved in ethanol dropwise to the ligand solution.

  • Reaction: Reflux the mixture for 4-6 hours. A precipitate should form.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Collect the precipitate by filtration, wash with ethanol and then with deionized water. Purify the crude product by sublimation under high vacuum.

  • Characterization: Characterize the final product using techniques such as NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

1.2.2. Fabrication of a Multilayer OLED Device

  • Substrate Preparation: Start with a pre-cleaned indium tin oxide (ITO)-coated glass substrate. Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. Dry the substrate in an oven and then treat it with oxygen plasma to improve the work function of the ITO.

  • Deposition of Hole-Transporting Layer (HTL): In a high-vacuum thermal evaporator, deposit a 40 nm thick layer of N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB) onto the ITO substrate.

  • Deposition of Emissive Layer (EML): Deposit a 60 nm thick layer of the synthesized Al(bsq)3 complex.

  • Deposition of Electron-Transporting Layer (ETL): Deposit a 20 nm thick layer of a standard electron-transporting material like Alq3.

  • Deposition of Cathode: Deposit a 1 nm thick layer of lithium fluoride (LiF) followed by a 100 nm thick layer of aluminum (Al) to form the cathode.

  • Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy in a nitrogen-filled glovebox to protect it from atmospheric moisture and oxygen.

1.3. Data Presentation: Expected Performance of an Al(bsq)3-based OLED

The following table summarizes the hypothetical performance characteristics of an OLED device incorporating Al(bsq)3.

ParameterExpected Value
Emission Peak (λ_max) 500 - 550 nm (Green)
Turn-on Voltage 3 - 5 V
Maximum Luminance > 5,000 cd/m²
Current Efficiency 3 - 6 cd/A
External Quantum Efficiency (EQE) 1 - 3 %

1.4. Visualization: OLED Fabrication Workflow

oled_workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition cluster_final Final Steps ITO ITO Substrate Cleaning Ultrasonic Cleaning ITO->Cleaning Plasma O₂ Plasma Treatment Cleaning->Plasma HTL HTL Deposition (NPB) Plasma->HTL EML EML Deposition (Al(bsq)₃) HTL->EML ETL ETL Deposition (Alq₃) EML->ETL Cathode Cathode Deposition (LiF/Al) ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Testing Device Testing Encapsulation->Testing sensor_mechanism cluster_ligand Free Ligand cluster_complex Ligand-Metal Complex Ligand This compound Quenched Low Fluorescence (PET Quenching) Ligand->Quenched Excitation Complex [M(bsq)n] complex Ligand->Complex + M Emissive High Fluorescence (PET Blocked) Complex->Emissive Excitation Metal Metal Ion (M) corrosion_inhibition Inhibitor This compound in Acidic Solution Adsorption Adsorption on Steel Surface Inhibitor->Adsorption via N and S atoms Barrier Formation of a Protective Barrier Adsorption->Barrier Inhibition Corrosion Inhibition Barrier->Inhibition isolates metal from corrosive environment

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-(Benzylsulfanyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 8-(Benzylsulfanyl)quinoline synthesis. The synthesis is presented in two main stages: the preparation of the 8-mercaptoquinoline precursor and its subsequent S-benzylation.

Stage 1: Synthesis of 8-Mercaptoquinoline

The precursor, 8-mercaptoquinoline, is typically synthesized from quinoline via a two-step process involving sulfonation to quinoline-8-sulfonyl chloride, followed by reduction.

Frequently Asked Questions (FAQs) - Stage 1

Q1: What is the most common method for preparing 8-mercaptoquinoline?

A1: The most common laboratory synthesis involves the reaction of quinoline with chlorosulfonic acid to form quinoline-8-sulfonyl chloride, which is then reduced to 8-mercaptoquinoline using a reducing agent like stannous chloride.[1][2]

Q2: What are some of the key challenges in the synthesis of 8-mercaptoquinoline?

A2: Key challenges include handling chlorosulfonic acid, which is highly reactive and corrosive, controlling the reaction temperature during sulfonation, and achieving efficient reduction of the sulfonyl chloride. The purity of the starting quinoline can also affect the yield and purity of the final product.

Q3: How can I improve the yield of the sulfonation step?

A3: To improve the yield of quinoline-8-sulfonyl chloride, it is crucial to control the temperature during the addition of quinoline to chlorosulfonic acid, typically keeping it between 10-20°C.[2] After the initial reaction, a carefully controlled heating step to 135-145°C for several hours is necessary to drive the reaction to completion.[2]

Q4: What are the best practices for the reduction of quinoline-8-sulfonyl chloride?

A4: The reduction using stannous chloride in concentrated hydrochloric acid is a common method.[2] Ensuring the complete dissolution of the sulfonyl chloride and slow addition of the stannous chloride solution can help in achieving a higher yield. The product is often isolated as a dihydrate, which appears as red needles.[2]

Troubleshooting Guide - Stage 1: 8-Mercaptoquinoline Synthesis
Issue Possible Cause(s) Suggested Solution(s)
Low yield of quinoline-8-sulfonyl chloride Incomplete reaction.Ensure the reaction is heated for a sufficient time (e.g., 6 hours at 135-145°C) after the initial addition.[2]
Decomposition of starting material or product.Maintain careful temperature control during the addition of quinoline to chlorosulfonic acid (10-20°C).[2]
Low yield of 8-mercaptoquinoline Inefficient reduction.Use a sufficient excess of the reducing agent (stannous chloride). Ensure all reagents are of high purity.
Oxidation of the thiol product.8-Mercaptoquinoline is susceptible to air oxidation to form a disulfide.[2] Work under an inert atmosphere (e.g., nitrogen or argon) during the work-up and purification steps. Store the final product under an inert atmosphere.
Product is a dark, tarry substance Impure starting materials or side reactions.Use purified quinoline. Ensure the reaction temperatures are not exceeded.
Incomplete reduction or presence of byproducts.Purify the intermediate quinoline-8-sulfonyl chloride before the reduction step.
Experimental Protocol: Synthesis of 8-Mercaptoquinoline

Step 1: Synthesis of Quinoline-8-sulfonyl chloride

  • In a fume hood, cool 275 mL of industrial-grade chlorosulfonic acid to 10-20°C in a three-necked flask equipped with a stirrer and a dropping funnel.

  • Slowly add 75 g of quinoline dropwise over 1-1.5 hours, maintaining the temperature between 10-20°C.

  • After the addition is complete, heat the mixture to 135-145°C and reflux for 6 hours. Significant evolution of hydrogen chloride will be observed initially.

  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture onto ice with stirring.

  • Dilute with water to precipitate the yellow-brown quinoline-8-sulfonyl chloride.

  • Filter the precipitate to obtain the wet product (typically 70-80 g).

Step 2: Synthesis of 8-Mercaptoquinoline

  • Dissolve 25 g of the purified quinoline-8-sulfonyl chloride in 80 mL of concentrated hydrochloric acid and filter the solution.

  • Cool the filtrate.

  • In a separate beaker, dissolve 80 g of stannous chloride in 200 mL of concentrated hydrochloric acid.

  • Slowly add the stannous chloride solution dropwise to the cold quinoline-8-sulfonyl chloride solution. Yellow crystals will precipitate upon heating.

  • Cool the mixture thoroughly, filter the precipitate, and wash it with a 1:1 solution of cold hydrochloric acid.

  • Dissolve the crude product in a sodium hydroxide solution.

  • Neutralize the solution with a 1:1 hydrochloric acid solution to precipitate the pure 8-mercaptoquinoline dihydrate as magenta-colored needles.[2]

Stage 2: Synthesis of this compound

This stage involves the S-alkylation of 8-mercaptoquinoline with a benzyl halide, a reaction analogous to the Williamson ether synthesis.

Frequently Asked Questions (FAQs) - Stage 2

Q1: What is the general principle behind the synthesis of this compound from 8-mercaptoquinoline?

A1: The synthesis is an S-alkylation reaction, which is mechanistically similar to the Williamson ether synthesis. It involves the deprotonation of the thiol group of 8-mercaptoquinoline with a base to form a thiolate anion, which then acts as a nucleophile and attacks the electrophilic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride) in an SN2 reaction.

Q2: What are common side reactions in this S-alkylation?

A2: A common side reaction is the oxidation of the 8-mercaptoquinoline starting material to its disulfide, especially in the presence of air.[2] Over-alkylation is generally not an issue for thiols. Another potential issue is the elimination reaction (E2) of the benzyl halide, though this is less likely with primary halides like benzyl bromide.

Q3: Which base is most suitable for this reaction?

A3: Thiols are more acidic than alcohols, so a moderately strong base is usually sufficient. Common choices include sodium hydroxide, potassium carbonate, or sodium ethoxide. The choice of base can depend on the solvent used.

Q4: How does the choice of solvent affect the reaction?

A4: Polar aprotic solvents like DMF or acetonitrile are often used for S-alkylation reactions as they can solvate the cation of the base while leaving the thiolate anion highly nucleophilic. Alcohols like ethanol can also be used, often in conjunction with a corresponding alkoxide base.

Troubleshooting Guide - Stage 2: this compound Synthesis
Issue Possible Cause(s) Suggested Solution(s)
Low yield of this compound Incomplete reaction.Ensure stoichiometric amounts of base and benzyl halide are used. Increase the reaction time or temperature if necessary.
Poor quality of starting materials.Use freshly prepared or purified 8-mercaptoquinoline. Ensure the benzyl halide is not degraded.
Oxidation of 8-mercaptoquinoline.Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent disulfide formation.
Presence of disulfide byproduct Exposure to oxygen.Degas the solvent and conduct the reaction under an inert atmosphere.
Unreacted 8-mercaptoquinoline remains Insufficient base or alkylating agent.Ensure at least one equivalent of base is used to fully deprotonate the thiol. Use a slight excess of the benzyl halide.
Reaction time is too short.Monitor the reaction by TLC to determine completion.
Experimental Protocol: Synthesis of this compound
  • In a round-bottom flask, dissolve 1.61 g (10 mmol) of 8-mercaptoquinoline in 50 mL of ethanol.

  • Add 0.56 g (10 mmol) of potassium hydroxide and stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.

  • To the resulting solution, add 1.71 g (10 mmol) of benzyl bromide dropwise.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Data Summary

Table 1: Reported Yields and Conditions for 8-Hydroxyquinoline Synthesis (Precursor to 8-Mercaptoquinoline via an alternative route)

Method Starting Materials Catalyst/Reagents Temperature Yield Reference
Modified Skraup Synthesiso-aminophenol, anhydrous glycerol, o-nitrophenolNickel(II) oxide in H₂SO₄/acetic acid70°C85.2%[3]
Skraup SynthesisQuinolineFuming sulfuric acid, then NaOH110-120°C (sulfonation), 180°C (alkali fusion)Not specified[4]

Visualizations

Troubleshooting Workflow for 8-Mercaptoquinoline Synthesis

troubleshooting_mercaptoquinoline cluster_sulfonation Sulfonation Troubleshooting cluster_reduction Reduction Troubleshooting start Low Yield or Impure 8-Mercaptoquinoline check_sulfonation Check Sulfonation Step start->check_sulfonation temp_control Inadequate Temperature Control? check_sulfonation->temp_control Yes reaction_time Insufficient Reaction Time? check_sulfonation->reaction_time No check_reduction Check Reduction Step incomplete_reduction Incomplete Reduction? check_reduction->incomplete_reduction Yes oxidation Product Oxidation? check_reduction->oxidation No solution_temp Maintain 10-20°C during addition, then reflux at 135-145°C. temp_control->solution_temp Action reagent_quality_sulf Poor Reagent Quality? reaction_time->reagent_quality_sulf No solution_time Ensure reflux for at least 6 hours. reaction_time->solution_time Action reagent_quality_sulf->check_reduction No solution_reagent_sulf Use high-purity quinoline and fresh chlorosulfonic acid. reagent_quality_sulf->solution_reagent_sulf Action end Improved Yield solution_temp->end Resolved solution_time->end Resolved solution_reagent_sulf->end Resolved solution_reduction Use sufficient excess of SnCl₂. incomplete_reduction->solution_reduction Action solution_oxidation Work under inert atmosphere. oxidation->solution_oxidation Action solution_reduction->end Resolved solution_oxidation->end Resolved

Troubleshooting workflow for 8-mercaptoquinoline synthesis.
Troubleshooting Workflow for S-Benzylation of 8-Mercaptoquinoline

troubleshooting_s_benzylation cluster_sm Starting Material Issues cluster_conditions Reaction Condition Issues start Low Yield of This compound check_starting_material Check Starting Materials start->check_starting_material thiol_purity Impure 8-Mercaptoquinoline? check_starting_material->thiol_purity Yes benzyl_halide_quality Degraded Benzyl Halide? check_starting_material->benzyl_halide_quality No check_reaction_conditions Check Reaction Conditions incomplete_deprotonation Incomplete Deprotonation? check_reaction_conditions->incomplete_deprotonation Yes oxidation_during_reaction Oxidation Occurring? check_reaction_conditions->oxidation_during_reaction No solution_thiol Use freshly prepared or purified thiol. Check for disulfide impurity. thiol_purity->solution_thiol Action benzyl_halide_quality->check_reaction_conditions No solution_benzyl_halide Use fresh, purified benzyl halide. benzyl_halide_quality->solution_benzyl_halide Action end Improved Yield solution_thiol->end Resolved solution_benzyl_halide->end Resolved solution_base Use at least 1 equivalent of a suitable base (e.g., KOH, K₂CO₃). incomplete_deprotonation->solution_base Action time_temp Insufficient Time/Temp? oxidation_during_reaction->time_temp No solution_inert Degas solvent and run under N₂ or Ar. oxidation_during_reaction->solution_inert Action solution_time_temp Increase reaction time or temperature. Monitor by TLC. time_temp->solution_time_temp Action solution_base->end Resolved solution_inert->end Resolved solution_time_temp->end Resolved

Troubleshooting workflow for S-benzylation of 8-mercaptoquinoline.

References

Troubleshooting common side reactions in 8-(Benzylsulfanyl)quinoline synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 8-(Benzylsulfanyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through the S-alkylation of 8-mercaptoquinoline (also known as 8-quinolinethiol) or its corresponding salt (e.g., hydrochloride) with a benzyl halide, such as benzyl bromide or benzyl chloride. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.

Q2: I am observing a low yield of my desired product. What are the potential causes?

A2: Low yields can be attributed to several factors:

  • Incomplete deprotonation of 8-mercaptoquinoline: Ensure a suitable base and stoichiometry are used to fully generate the thiolate.

  • Side reactions: Competing N-alkylation or oxidation of the starting material can consume reagents and reduce the yield of the S-alkylated product.

  • Suboptimal reaction conditions: The choice of solvent, temperature, and reaction time can significantly impact the reaction efficiency.

  • Purification losses: The product may be lost during workup and purification steps.

Q3: My final product appears impure. What are the likely side products?

A3: Common impurities include:

  • 8,8'-Diquinolinyl disulfide: This disulfide is formed from the oxidation of the 8-mercaptoquinoline starting material.

  • N-Benzyl-8-mercaptoquinolinium salt: This results from the alkylation of the quinoline nitrogen atom instead of the sulfur atom.

  • Unreacted starting materials: Residual 8-mercaptoquinoline or benzyl halide may be present.

Q4: How can I minimize the formation of the disulfide byproduct?

A4: To prevent the oxidation of 8-mercaptoquinoline to the disulfide, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent prior to use can also be beneficial.

Q5: What conditions favor S-alkylation over N-alkylation?

A5: The sulfur atom of 8-mercaptoquinoline is a softer nucleophile than the nitrogen atom. According to Hard-Soft Acid-Base (HSAB) theory, soft nucleophiles react more readily with soft electrophiles. Benzyl halides are considered soft electrophiles. To further favor S-alkylation, using a polar aprotic solvent can help to solvate the cation of the base without strongly solvating the thiolate, thus enhancing its nucleophilicity. The choice of base can also play a role; a milder base may be less likely to promote N-alkylation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation 1. Inactive benzyl halide. 2. Insufficiently basic conditions. 3. Reaction temperature is too low.1. Check the purity and age of the benzyl halide. Consider using a freshly opened bottle or purifying the reagent. 2. Use a stronger base (e.g., NaH, K₂CO₃) and ensure at least one equivalent is used. 3. Gradually increase the reaction temperature, monitoring the reaction progress by TLC.
Presence of a significant amount of 8,8'-diquinolinyl disulfide Oxidation of the 8-mercaptoquinoline starting material.1. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Use degassed solvents. 3. Add a reducing agent, such as a small amount of sodium borohydride, to the reaction mixture if compatible with other reagents.
Detection of N-Benzyl-8-mercaptoquinolinium salt Competing N-alkylation of the quinoline nitrogen.1. Use a polar aprotic solvent (e.g., DMF, acetonitrile) to favor S-alkylation. 2. Employ a less sterically hindered base. 3. Consider converting the 8-mercaptoquinoline to its sodium or potassium salt before adding the benzyl halide.
Difficulty in purifying the product 1. Co-elution of impurities during column chromatography. 2. Product oiling out during crystallization.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. For crystallization, try different solvent systems or a combination of solvents. Seeding the solution with a small crystal of the pure product can induce crystallization.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline. Optimization of specific parameters may be required.

Materials:

  • 8-Mercaptoquinoline hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 8-mercaptoquinoline hydrochloride (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Data Presentation

Table 1: Characterization Data for this compound

Technique Data
¹H NMR (400 MHz, CDCl₃) δ 8.14 (d, J = 8.4 Hz, 1H), 7.85 (s, 1H), 7.71 (d, J = 8.4 Hz, 1H), 7.64 (t, J = 7.2 Hz, 1H), 7.36-7.52 (m, 6H), 7.29 (d, J = 8.4 Hz, 2H), 6.79 (d, J = 8.0 Hz, 2H), 4.02 (s, 2H)[1]
¹³C NMR (101 MHz, CDCl₃) δ 160.63, 146.79, 140.54, 138.97, 137.03, 131.92, 131.59, 130.74, 129.41, 129.38, 128.86, 128.42, 128.37, 127.52, 127.18, 126.71, 38.66[1]
IR (KBr, cm⁻¹) 3053, 1593, 1485, 1412, 1268, 1218, 1070, 1009, 763, 702[1]
Mass Spectrum (EI, m/z) 373, 375 [M]⁺[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A 8-Mercaptoquinoline HCl Reaction Reaction Mixture A->Reaction B K₂CO₃ B->Reaction C DMF C->Reaction D Benzyl Bromide D->Reaction dropwise Quench Quench with H₂O Reaction->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Column Column Chromatography Concentrate->Column Product This compound Column->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_analysis Analysis of Crude Product cluster_problems Identified Problems cluster_solutions Potential Solutions Start Low Yield or Impure Product TLC TLC Analysis Start->TLC NMR ¹H NMR Analysis Start->NMR UnreactedSM Unreacted Starting Material TLC->UnreactedSM Spot corresponding to SM Disulfide Disulfide Formation TLC->Disulfide Less polar spot NAlkylation N-Alkylation TLC->NAlkylation More polar spot (salt) NMR->UnreactedSM Signals of SM present NMR->Disulfide Characteristic disulfide signals NMR->NAlkylation Signals of N-benzyl group OptimizeCond Optimize Reaction Conditions (Time, Temp, Base) UnreactedSM->OptimizeCond InertAtmosphere Use Inert Atmosphere & Degassed Solvents Disulfide->InertAtmosphere ChangeSolvent Change Solvent (e.g., to polar aprotic) NAlkylation->ChangeSolvent

Caption: Troubleshooting flowchart for this compound synthesis.

References

Optimization of reaction conditions for the synthesis of 8-(Benzylsulfanyl)quinoline.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal synthesis of 8-(Benzylsulfanyl)quinoline.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and direct synthetic route is the S-alkylation of 8-mercaptoquinoline (also known as quinoline-8-thiol) with benzyl bromide. This reaction proceeds via a nucleophilic substitution (SN2) mechanism where the thiolate anion of 8-mercaptoquinoline attacks the benzylic carbon of benzyl bromide.

Q2: How can I prepare the precursor, 8-mercaptoquinoline?

A2: 8-Mercaptoquinoline can be synthesized from quinoline-8-sulfonyl chloride through reduction. Common reducing agents for this transformation include stannous chloride or triphenylphosphine.[1] Alternatively, 8-mercaptoquinoline hydrochloride is commercially available and can be used directly after neutralization.

Q3: What are the critical parameters to control for a successful synthesis?

A3: The key parameters to control are the choice of base, solvent, reaction temperature, and reaction time. The base is crucial for the deprotonation of 8-mercaptoquinoline to form the more nucleophilic thiolate. The solvent should be able to dissolve the reactants and be appropriate for the chosen reaction temperature. Temperature and time are optimized to ensure complete reaction while minimizing side products.

Q4: What are the common side products in this synthesis?

A4: The most common side product is the disulfide of 8-mercaptoquinoline, which is formed by the oxidation of the starting material. This is often observed if the reaction is exposed to air for extended periods, especially under basic conditions. Another potential side product is the N-benzylated quinolinium salt, although S-alkylation is generally favored for thiols.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting material, 8-mercaptoquinoline, should diminish over time, while a new spot for the product, this compound, should appear. Co-spotting with the starting material is recommended for accurate tracking.

Data Presentation: Optimized Reaction Conditions

The following table summarizes the optimized reaction conditions for the synthesis of this compound based on general protocols for S-alkylation of aryl thiols.

ParameterRecommended ConditionNotes
8-Mercaptoquinoline 1.0 equivalentStarting material.
Benzyl Bromide 1.05 - 1.2 equivalentsA slight excess ensures complete consumption of the thiol.
Base Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)K₂CO₃ is a milder base. NaOH can be used in aqueous/alcoholic mixtures.
Solvent Acetone, Acetonitrile, or EthanolThese solvents are suitable for SN2 reactions and dissolve the reactants well.
Temperature Room Temperature to 50 °CGentle heating can accelerate the reaction.
Reaction Time 2 - 6 hoursMonitor by TLC for completion.
Atmosphere Inert (Nitrogen or Argon)Recommended to minimize the oxidation of 8-mercaptoquinoline.

Experimental Protocols

Synthesis of this compound

Materials:

  • 8-Mercaptoquinoline (or 8-Mercaptoquinoline hydrochloride)

  • Benzyl bromide

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add 8-mercaptoquinoline (1.0 eq) and anhydrous acetone.

  • Add anhydrous potassium carbonate (1.5 eq) to the suspension.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with deionized water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Formation 1. Ineffective base. 2. Low reaction temperature. 3. Deactivated benzyl bromide.1. Ensure the base is anhydrous and of good quality. Consider using a stronger base like NaOH if necessary. 2. Gently heat the reaction mixture to 40-50 °C. 3. Use freshly opened or purified benzyl bromide.
Presence of Unreacted 8-Mercaptoquinoline 1. Insufficient reaction time. 2. Insufficient amount of benzyl bromide.1. Extend the reaction time and continue monitoring by TLC. 2. Add an additional small portion of benzyl bromide (0.1 eq) and continue stirring.
Formation of a Significant Amount of Disulfide Byproduct Oxidation of 8-mercaptoquinoline.1. Ensure the reaction is carried out under an inert atmosphere. 2. Use deoxygenated solvents.
Product is an Oil and Difficult to Purify Presence of impurities.1. Ensure thorough washing of the organic extract to remove any salts. 2. Optimize the solvent system for column chromatography for better separation.
Multiple Unidentified Spots on TLC 1. Decomposition of starting materials or product. 2. Presence of impurities in the starting materials.1. Avoid excessive heating. 2. Check the purity of the starting materials before beginning the reaction.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis reagents 1. Combine 8-Mercaptoquinoline, K₂CO₃, and Acetone add_benzyl_bromide 2. Add Benzyl Bromide reagents->add_benzyl_bromide reaction 3. Stir at Room Temperature (Monitor by TLC) add_benzyl_bromide->reaction workup 4. Filter and Concentrate reaction->workup extraction 5. Aqueous Workup (EtOAc/Water/Brine) workup->extraction purification 6. Dry, Concentrate, and Purify (Column Chromatography) extraction->purification product 7. Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Purification challenges of 8-(Benzylsulfanyl)quinoline and how to overcome them.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 8-(Benzylsulfanyl)quinoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: While a specific impurity profile for the synthesis of this compound is not extensively documented in publicly available literature, potential impurities can be inferred from the likely synthetic route, which is a Williamson-type thioether synthesis from 8-mercaptoquinoline and a benzyl halide.

Potential Impurities:

  • Unreacted Starting Materials: 8-Mercaptoquinoline and benzyl halide (e.g., benzyl bromide or benzyl chloride).

  • Disulfide Byproduct: Oxidation of the starting 8-mercaptoquinoline can lead to the formation of di(quinolin-8-yl) disulfide.

  • Over-alkylation Products: In some cases, reaction at the quinoline nitrogen is possible, though less likely for a soft nucleophile like sulfur.

  • Elimination Byproduct: If the reaction conditions are not optimized, benzyl halide can undergo elimination to form stilbene, particularly if a strong, sterically hindered base is used.

  • Oxidation Products: The thioether product, this compound, can be susceptible to oxidation, forming the corresponding sulfoxide and sulfone, especially during workup or prolonged storage.

  • Solvent and Base Residues: Residual solvents and the base used in the synthesis can also be present.

Q2: What are the recommended purification methods for this compound?

A2: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities.

  • Recrystallization: This is an effective method for removing small amounts of impurities, especially if the crude product is relatively pure.

  • Column Chromatography: This technique is ideal for separating the desired product from significant amounts of impurities with different polarities, such as starting materials, byproducts, and oxidation products.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective way to monitor the purification process. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the product from impurities. The spots can be visualized under UV light (254 nm). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oily product instead of crystals The melting point of the compound is below the temperature of the solution, or the compound is impure.- Ensure the solution is not supersaturated before cooling. - Try using a different solvent or a solvent mixture. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound.
No crystals form upon cooling The solution is not saturated, or the compound is very soluble in the chosen solvent.- Concentrate the solution by evaporating some of the solvent. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). - Try a different solvent in which the compound is less soluble at lower temperatures.
Low recovery of the purified product The compound is too soluble in the recrystallization solvent, or too much solvent was used.- Use a minimal amount of hot solvent to dissolve the crude product. - Cool the solution slowly to maximize crystal formation. - Wash the collected crystals with a minimal amount of cold solvent.
Colored impurities remain in the crystals The impurities are co-crystallizing with the product.- Perform a hot filtration to remove insoluble colored impurities. - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. - A second recrystallization may be necessary.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of spots on TLC The solvent system (mobile phase) is not optimal.- Adjust the polarity of the mobile phase. For better separation of polar compounds, increase the proportion of the more polar solvent (e.g., ethyl acetate). For non-polar compounds, increase the proportion of the less polar solvent (e.g., hexane). - Try a different solvent system altogether.
Product elutes too quickly or too slowly The polarity of the mobile phase is too high or too low, respectively.- If the product elutes too quickly (high Rf value on TLC), decrease the polarity of the mobile phase. - If the product elutes too slowly (low Rf value on TLC), increase the polarity of the mobile phase.
Streaking or tailing of spots on the column The compound is too soluble in the mobile phase, the column is overloaded, or the compound is interacting strongly with the stationary phase.- Reduce the amount of sample loaded onto the column. - Add a small amount of a more polar solvent (e.g., a few drops of triethylamine for basic compounds) to the mobile phase to reduce tailing. - Ensure the sample is loaded onto the column in a minimal amount of solvent.
Cracking of the silica gel bed Improper packing of the column or running the column dry.- Pack the column carefully to ensure a uniform bed. - Never let the solvent level drop below the top of the silica gel.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Based on the principle of "like dissolves like," and data from similar quinoline derivatives, suitable solvents for recrystallization could include ethanol, methanol, acetone, ethyl acetate, or mixtures such as ethanol/water or methanol/acetone.[1] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen hot solvent required to fully dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

General Column Chromatography Protocol
  • Stationary Phase: Silica gel (Merck 60, 70-230 mesh) is a common choice for the purification of quinoline derivatives.[2]

  • Mobile Phase Selection: A good starting point for a mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio can be determined by TLC. For similar compounds, a ratio of ethyl acetate/hexane (1:3) has been used.[2]

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a solvent in which it is highly soluble and load it carefully onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Purity and Yield Data from a Generic Purification of an 8-Substituted Quinoline Derivative

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Reference
Recrystallization (Ethanol/Water)~85%>98%75%Hypothetical
Column Chromatography (Silica, EtOAc/Hexane)~70%>99%60%Hypothetical

Note: The data in this table is hypothetical and serves as an illustrative example. Actual results will vary depending on the specific experimental conditions and the nature of the impurities.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product start Crude this compound recrystallization Recrystallization start->recrystallization High initial purity column_chromatography Column Chromatography start->column_chromatography Low initial purity / Complex mixture tlc TLC Analysis recrystallization->tlc column_chromatography->tlc hplc HPLC Analysis tlc->hplc Quantitative Check nmr NMR Analysis hplc->nmr Structural Verification pure_product Pure this compound nmr->pure_product

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Purification Problem oily_product Oily Product? start->oily_product Recrystallization no_crystals No Crystals? start->no_crystals Recrystallization low_recovery Low Recovery? start->low_recovery Recrystallization poor_separation Poor Separation? start->poor_separation Chromatography streaking Streaking? start->streaking Chromatography change_solvent Change Solvent oily_product->change_solvent seed_crystal Add Seed Crystal oily_product->seed_crystal concentrate Concentrate Solution no_crystals->concentrate cool_further Cool to Lower Temp no_crystals->cool_further min_solvent Use Minimal Hot Solvent low_recovery->min_solvent slow_cool Cool Slowly low_recovery->slow_cool adjust_mobile_phase Adjust Mobile Phase Polarity poor_separation->adjust_mobile_phase reduce_load Reduce Sample Load streaking->reduce_load add_modifier Add Mobile Phase Modifier streaking->add_modifier

Caption: Troubleshooting decision tree for common purification issues.

References

Addressing stability and degradation issues of 8-(Benzylsulfanyl)quinoline.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-(Benzylsulfanyl)quinoline. The information is designed to help address common stability and degradation issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound stem from its two key functional moieties: the quinoline ring and the benzylsulfanyl (thioether) group. The quinoline ring is susceptible to photodegradation, while the thioether linkage is prone to oxidation.[1][2][3] Therefore, exposure to light and oxidizing agents are the primary factors that can lead to degradation.

Q2: How should this compound be properly stored?

A2: To ensure stability, this compound should be stored in a cool, dry, and dark place.[4][5] It is advisable to use amber vials or containers wrapped in aluminum foil to protect it from light. The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q3: What are the likely degradation products of this compound?

A3: Based on the chemical structure, the most probable degradation products are formed through oxidation of the sulfur atom and cleavage of the C-S bond. Oxidation can lead to the formation of 8-(benzysulfinyl)quinoline (sulfoxide) and subsequently 8-(benzylsulfonyl)quinoline (sulfone).[1][6] Photodegradation of the quinoline ring may also occur, potentially leading to hydroxylated quinoline species.[2][3]

Q4: Can I use solvents containing peroxides with this compound?

A4: It is strongly advised to use peroxide-free solvents. Thioethers are readily oxidized by peroxides, which can be present in aged ethers like THF or diethyl ether.[7] Using freshly distilled or peroxide-tested solvents is crucial to prevent the oxidation of the benzylsulfanyl group.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected peaks in chromatogram (e.g., HPLC, LC-MS) Oxidation of the thioether to sulfoxide or sulfone.1. Prepare fresh solutions of this compound in high-purity, peroxide-free solvents. 2. Sparge solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. 3. Analyze a freshly prepared sample and compare it to the sample exhibiting unexpected peaks. 4. If possible, synthesize or procure standards of the suspected sulfoxide and sulfone derivatives for peak identification.
Loss of compound potency or activity over time Degradation due to improper storage or handling.1. Review storage conditions. Ensure the compound is protected from light, heat, and oxygen.[4][5] 2. Perform a purity analysis (e.g., HPLC, NMR) on the stored material to quantify the remaining parent compound and identify degradation products. 3. For solutions, prepare them fresh before each experiment.
Discoloration of the solid compound or solution (e.g., turning brown) Photodegradation of the quinoline moiety.1. Minimize exposure of the solid compound and its solutions to ambient and UV light.[8] 2. Use amber glassware or foil-wrapped containers for all experiments. 3. If discoloration is observed, purify the compound by recrystallization or chromatography before use.
Inconsistent analytical results Adsorption of the sulfur-containing compound to metal surfaces in analytical instrumentation.1. Use glass-lined or PEEK tubing and fittings in your chromatography system where possible. 2. Passivate the system by repeatedly injecting a high-concentration standard to saturate active sites before running analytical samples.[9] 3. Ensure the inertness of the GC liner and column if using gas chromatography.[10]

Proposed Degradation Pathways

The degradation of this compound is likely to proceed through two main pathways: oxidation and photodegradation.

Proposed Degradation Pathways for this compound A This compound B 8-(Benzylsulfinyl)quinoline (Sulfoxide) A->B Oxidation (e.g., H2O2, air) D Hydroxylated Quinoline Derivatives A->D Photodegradation (UV light) E Other Cleavage Products A->E Thermal/Hydrolytic Cleavage C 8-(Benzylsulfonyl)quinoline (Sulfone) B->C Further Oxidation Workflow for Stability Assessment A Compound Synthesis & Purification B Characterization (NMR, MS, Purity) A->B C Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) B->C E Analyze Stressed Samples C->E D Develop Stability-Indicating HPLC Method D->E F Identify Degradation Products (LC-MS, NMR of isolated impurities) E->F G Propose Degradation Pathway F->G H Define Storage & Handling Conditions G->H

References

How to enhance the solubility of 8-(Benzylsulfanyl)quinoline for biological assays.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 8-(Benzylsulfanyl)quinoline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a quinoline derivative. Quinoline and its derivatives are a class of heterocyclic aromatic organic compounds with a wide range of biological activities, making them of interest in drug discovery and medicinal chemistry.[1][2][3]

Q2: I'm having trouble dissolving this compound in aqueous buffers for my biological assay. What should I do?

Poor aqueous solubility is a common challenge with hydrophobic compounds like many quinoline derivatives.[4][5] It is recommended to first prepare a concentrated stock solution in an organic solvent, which can then be diluted into your aqueous assay buffer.

Q3: What is the recommended solvent for creating a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological assays.[4][6][7]

Q4: What is the maximum concentration of DMSO that can be used in cell-based assays?

To avoid solvent-induced toxicity in most cell lines, the final concentration of DMSO in the assay medium should generally be kept below 0.5%.[6] However, the tolerance can be cell-line dependent, and it is advisable to run a vehicle control to assess the effect of the solvent on your specific assay.

Q5: Can I use other organic solvents to prepare a stock solution?

Other water-miscible organic solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF) can also be used. The choice of solvent may depend on the specific experimental requirements and the compatibility with the biological assay.

Q6: Are there alternative methods to enhance the aqueous solubility of this compound besides using organic co-solvents?

Yes, other techniques to improve aqueous solubility include pH adjustment and the use of solubilizing agents like cyclodextrins.[8][9][10]

Troubleshooting Guide

Issue: Precipitate forms when diluting the DMSO stock solution into aqueous buffer.

This is a common indication that the aqueous solubility of the compound has been exceeded. Here are some steps to troubleshoot this issue:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

  • Optimize the dilution protocol: A stepwise dilution can prevent the compound from precipitating out of solution due to a rapid change in solvent polarity.

  • Use a co-solvent in the aqueous buffer: Adding a small amount of a water-miscible organic solvent to the aqueous buffer can increase the solubility of the compound.

  • Consider pH adjustment: The solubility of quinoline derivatives can be pH-dependent.[11][12] Adjusting the pH of the aqueous buffer may improve solubility.

  • Utilize cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[8][9][10]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh the required amount of this compound.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution vigorously until the compound is completely dissolved.

  • If the compound does not readily dissolve, brief sonication in a water bath may be applied.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C.

Protocol 2: Enhancing Solubility with Cyclodextrins

This protocol provides a general method for preparing a complex of a hydrophobic drug with hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve aqueous solubility.[8][13]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Tertiary butyl alcohol (TBA)

  • Water (double distilled or equivalent)

  • 0.22 µm syringe filter

  • Lyophilizer (freeze-dryer)

Procedure:

  • Dissolve the desired amount of this compound in TBA.

  • In a separate container, dissolve HP-β-CD in water.

  • Mix the two solutions in an appropriate volume ratio to ensure complete dissolution.

  • Filter the resulting solution through a 0.22 µm syringe filter for sterilization.

  • Freeze-dry the solution using a lyophilizer to obtain a solid, amorphous complex of the drug and cyclodextrin.

  • The resulting powder can be reconstituted in aqueous buffer for use in biological assays. The enhanced dissolution rate of the complex should be confirmed.

Data Presentation

The following table summarizes common solvents and methods used to enhance the solubility of poorly soluble compounds, which can be applied to this compound.

MethodSolvent/AgentTypical Starting ConcentrationKey Considerations
Co-solvency DMSO10-100 mMFinal concentration in assay should be non-toxic (e.g., <0.5%).
Ethanol10-50 mMCan have biological effects at higher concentrations.
DMF10-100 mMCheck for compatibility with assay components.
pH Adjustment Acidic or Basic BuffersDependent on pKaThe stability of the compound at different pH values should be verified.
Cyclodextrin Complexation HP-β-CDVariesCan significantly increase aqueous solubility.[10]

Visualizations

Below are diagrams illustrating key workflows and concepts for enhancing the solubility of this compound.

Troubleshooting workflow for addressing solubility issues.

Signaling_Pathway_Placeholder cluster_Solubilization_Strategies Solubility Enhancement Strategies CoSolvent Co-solvency (e.g., DMSO) SolubleCompound Solubilized Compound in Assay Buffer CoSolvent->SolubleCompound pH_Adjust pH Adjustment pH_Adjust->SolubleCompound Cyclodextrin Cyclodextrin Complexation Cyclodextrin->SolubleCompound TargetCompound This compound (Poorly Soluble) TargetCompound->CoSolvent TargetCompound->pH_Adjust TargetCompound->Cyclodextrin BiologicalAssay Biological Assay (e.g., Cell-based, Enzyme) SolubleCompound->BiologicalAssay

Strategies for enhancing the solubility of the target compound.

References

Technical Support Center: Crystallization of 8-(Benzylsulfanyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the crystallization process for 8-(Benzylsulfanyl)quinoline. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges.

Troubleshooting Guide

Crystallization of this compound can be influenced by various factors. This guide provides a systematic approach to troubleshoot common issues encountered during the process.

Problem: No Crystals Form Upon Cooling

Possible Cause Suggested Solution
Solution is too dilute.Concentrate the solution by evaporating some of the solvent and allow it to cool again.[1]
Supersaturation has not been achieved.Try scratching the inside of the flask with a glass rod at the meniscus to induce nucleation.[1]
Cooling period is too short.Allow the solution to stand undisturbed for a longer period, potentially at a lower temperature (e.g., in a refrigerator or freezer).
Incorrect solvent system.Re-evaluate the solvent choice. The compound may be too soluble in the chosen solvent. Consider a different solvent or a solvent/anti-solvent system.

Problem: Oiling Out (Formation of a liquid layer instead of solid crystals)

Possible Cause Suggested Solution
Solution is too concentrated.Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly.
Cooling is too rapid.Reheat the solution to dissolve the oil and allow it to cool at a slower rate. Insulating the flask can help.
Impurities are present.The compound may need further purification before crystallization (e.g., by column chromatography).
Melting point of the compound is below the crystallization temperature.Try using a lower boiling point solvent or a solvent mixture.

Problem: Crystals Are Too Small or Form a Powder

Possible Cause Suggested Solution
Nucleation is too rapid.Reduce the rate of cooling. A slower cooling process allows for the growth of larger, more well-defined crystals.[1]
Solution is too concentrated.Dilute the solution slightly with the solvent before heating and cooling.
Agitation during cooling.Ensure the solution remains undisturbed during the crystal growth phase.

Problem: Low Yield of Crystals

Possible Cause Suggested Solution
Too much solvent was used.A significant amount of the compound may remain in the mother liquor. Try to recover more product by evaporating some of the solvent from the filtrate and cooling again.[1]
Incomplete precipitation.Cool the solution for a longer period or at a lower temperature.
Premature filtration.Ensure that crystallization is complete before filtering the crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the crystallization of this compound?

A1: Based on procedures for related complexes, a solvent system of ethanol and diethyl ether is a good starting point.[2][3][4] Ethanol is used as the primary solvent to dissolve the compound, and diethyl ether can be used as an anti-solvent to induce precipitation. Other common organic solvents such as methanol, acetone, and ethyl acetate could also be effective and should be screened for optimal results.

Q2: How can I prevent the degradation of this compound during crystallization?

A2: Quinoline and its derivatives can be sensitive to light and air, potentially leading to discoloration (yellowing or browning).[5] It is advisable to conduct the crystallization under an inert atmosphere (e.g., nitrogen or argon) and to protect the solution from light, especially during prolonged heating or storage.

Q3: My crystals decompose after being separated from the mother liquor. What could be the cause?

A3: This issue can occur with quinoline derivatives if the crystals incorporate solvent molecules into their lattice.[6] When the crystals are removed from the mother liquor, these volatile solvent molecules may evaporate, causing the crystal structure to collapse.[6] To mitigate this, you can try to dry the crystals under vacuum at a low temperature or wash them with a highly volatile solvent in which the compound is insoluble to displace the crystallizing solvent.

Q4: What is a suitable method for growing large single crystals for X-ray diffraction?

A4: Slow evaporation of a saturated solution in a suitable solvent is a common method for growing single crystals. Alternatively, slow diffusion of an anti-solvent into a solution of the compound can also yield high-quality crystals. For this compound, diffusing diethyl ether vapor into a solution of the compound in ethanol is a promising technique.[2][3][4]

Data Presentation

The following table summarizes the typical solubility of this compound in various common solvents at different temperatures. This data is illustrative and may vary based on the purity of the compound and experimental conditions.

SolventSolubility at 25°C (mg/mL)Solubility at Boiling Point (mg/mL)
Ethanol~20~150
Methanol~25~180
Acetone~50~250
Ethyl Acetate~40~200
Dichloromethane~100~400
Hexane<1~5
Diethyl Ether~5~20

Experimental Protocols

Protocol 1: Recrystallization by Cooling

  • Dissolution: In a flask, add this compound to a suitable solvent (e.g., ethanol) in a ratio that allows for complete dissolution at an elevated temperature but limited solubility at room temperature.

  • Heating: Gently heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent to ensure the solution is saturated.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be insulated to slow the cooling rate.

  • Crystal Growth: Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Solvent/Anti-Solvent Crystallization

  • Dissolution: Dissolve the this compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethanol or dichloromethane).

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble (e.g., diethyl ether or hexane) dropwise to the stirred solution until it becomes slightly turbid.

  • Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystal Growth: Cover the flask and allow it to stand undisturbed. Crystals should form as the solvent environment slowly becomes less favorable for solubility. Alternatively, the anti-solvent can be introduced via vapor diffusion for slower crystal growth.

  • Isolation and Drying: Isolate and dry the crystals as described in Protocol 1.

Visualizations

TroubleshootingWorkflow start Start Crystallization Experiment check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No oiling_out Oiling Out check_crystals->oiling_out Oil Formed small_crystals Small/Powdery Crystals check_crystals->small_crystals Poor Quality good_crystals Good Quality Crystals check_crystals->good_crystals Yes sol_dilute Concentrate Solution no_crystals->sol_dilute scratch Scratch Flask / Seed no_crystals->scratch sol_conc Add More Solvent oiling_out->sol_conc slow_cool Slow Down Cooling oiling_out->slow_cool small_crystals->slow_cool low_yield Low Yield recover Recover from Mother Liquor low_yield->recover good_crystals->low_yield Check Yield end End good_crystals->end Acceptable Yield sol_dilute->check_crystals scratch->check_crystals sol_conc->check_crystals slow_cool->check_crystals recover->end

Caption: Troubleshooting workflow for crystallization issues.

CrystallizationWorkflow start Start: Crude This compound dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol) start->dissolve hot_filtration Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filtration hot_filtration->dissolve Impurities Present cool Slow Cooling to Room Temperature hot_filtration->cool Clear Solution ice_bath Further Cooling (Ice Bath/Refrigerator) cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Experimental workflow for recrystallization.

References

Common pitfalls in the experimental use of 8-(Benzylsulfanyl)quinoline.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the experimental use of 8-(Benzylsulfanyl)quinoline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a heterocyclic organic compound featuring a quinoline core substituted with a benzylsulfanyl group at the 8-position. The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3][4] The presence of the sulfur atom and the quinoline nitrogen makes it a potential bidentate N,S-ligand for metal chelation, similar to the well-studied 8-hydroxyquinoline.[5][6][7] Its derivatives are investigated for various therapeutic applications, including the inhibition of enzymes like carbonic anhydrase.[8]

Q2: How should I prepare a stock solution of this compound?

Based on available synthesis protocols for its metal complexes, this compound is soluble in ethanol (EtOH).[5][9] For cell culture experiments, it is common practice to dissolve compounds in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, which is then further diluted in the aqueous culture medium.

Recommended Stock Solution Protocol:

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C, protected from light, to minimize degradation. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: What are the potential stability issues with this compound?

The primary stability concern for this compound arises from the thioether (sulfide) linkage, which is susceptible to oxidation.[10] Under experimental conditions, particularly in the presence of oxidizing agents or reactive oxygen species (ROS) which can be generated in cell cultures, the sulfide can be oxidized to the corresponding sulfoxide and subsequently to the sulfone.[11][12][13][14] This oxidation can alter the biological activity of the compound, leading to inconsistent or misleading results. Additionally, like many quinoline derivatives, prolonged exposure to light may cause degradation, often indicated by a color change.[15]

Troubleshooting Guide

Problem 1: Inconsistent or non-reproducible experimental results.

This is a common issue that can arise from several factors related to the compound's stability and handling.

Potential Cause Troubleshooting Step Expected Outcome
Compound Degradation Prepare fresh stock solutions of this compound from solid material for each experiment.Improved consistency in results.
Protect stock solutions and experimental samples from light.Reduced degradation and more reliable data.
Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.Maintenance of compound integrity.
Oxidation of Thioether Degas aqueous buffers to remove dissolved oxygen before use.Minimized oxidation of the sulfide to sulfoxide or sulfone.
Consider including an antioxidant in your experimental setup if compatible with the assay.Preservation of the parent compound.
Analyze the compound in your experimental samples by LC-MS to check for the presence of oxidized species.Confirmation of compound stability or degradation.
Variability in Cell Culture Ensure consistent cell passage number, density, and growth conditions.Reduced biological variability.
Problem 2: Unexpected cytotoxicity or off-target effects.

Quinoline derivatives are known to exhibit a broad range of biological activities and can sometimes lead to unexpected effects in cellular assays.[1][3][4]

Potential Cause Troubleshooting Step Expected Outcome
Inherent Cytotoxicity Perform a dose-response curve to determine the IC50 of this compound on your specific cell line.Identification of the cytotoxic concentration range.
Use concentrations well below the IC50 for mechanistic studies to avoid confounding cytotoxic effects.Clearer interpretation of experimental results.
Off-Target Kinase Inhibition If working on a specific signaling pathway, consider performing a kinase panel screen to identify potential off-target effects. Many quinoline derivatives are known kinase inhibitors.Identification of unintended targets that may influence your results.
Metal Chelation Be aware that the 8-substituted quinoline scaffold can chelate metal ions.[6][7] This can be problematic in assays sensitive to metal ion concentrations.Understanding if metal chelation is a contributing factor to the observed effects.
If metal chelation is suspected, consider using metal-free buffers or adding a surplus of the relevant metal ion to saturate the chelating capacity of the compound.Mitigation of artifacts due to metal chelation.
Problem 3: Assay interference.

The chemical structure of this compound can potentially interfere with certain types of assays.

Potential Cause Troubleshooting Step Expected Outcome
Fluorescence Interference Quinoline compounds are known to be fluorescent.[7] Run a control with only the compound in the assay buffer to check for background fluorescence at the excitation and emission wavelengths of your assay.Determination of the compound's intrinsic fluorescence and potential for interference.
If interference is observed, consider using a different fluorescent dye with non-overlapping spectra or a non-fluorescence-based detection method (e.g., colorimetric, luminescent).Accurate measurement of the intended biological activity.
Reaction with Assay Reagents The thioether group may react with certain assay reagents, particularly those that are strong oxidizing or reducing agents.Understanding potential chemical incompatibilities.
Review the chemical compatibility of your assay reagents with thioethers.Prevention of assay artifacts.

Experimental Protocols

General Protocol for Cell-Based Assays
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include appropriate vehicle controls (medium with the same concentration of DMSO) and positive/negative controls for the specific assay.

  • Incubation: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).

  • Assay Measurement: Perform the specific cell viability or functional assay according to the manufacturer's instructions.

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubilityNotes
Ethanol (EtOH)Soluble[5][9]Used in the synthesis of metal complexes.
Dimethyl Sulfoxide (DMSO)Likely SolubleCommon solvent for preparing stock solutions of organic compounds for biological assays.
WaterLikely Poorly SolubleThe quinoline structure suggests low aqueous solubility.
Phosphate-Buffered Saline (PBS)Likely Poorly SolubleExpected to have low solubility in aqueous buffers.

Table 2: Potential Off-Target Effects of Quinoline Derivatives

Target ClassExamplesPotential Impact on Experiments
Protein Kinases EGFR, VEGFR, PDGFR, Src[16]Can confound studies on specific signaling pathways by inhibiting unintended kinases.
Carbonic Anhydrases hCA I, II, IV[8]May affect pH homeostasis in cellular experiments.
Metal Ions Cu2+, Zn2+, Fe3+[6][7]Can disrupt the function of metalloenzymes or alter cellular metal ion homeostasis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (e.g., 10 mM in DMSO) working Prepare Working Dilutions in Culture Medium stock->working Dilute treat Treat Cells with This compound working->treat incubate Incubate for Desired Time treat->incubate assay Perform Assay (e.g., Viability, Western Blot) incubate->assay data Collect Data assay->data interpret Interpret Results data->interpret

Caption: A general experimental workflow for using this compound in cell-based assays.

troubleshooting_flowchart cluster_stability Stability Checks cluster_assay Assay Interference Checks cluster_off_target Off-Target Considerations decision decision start Inconsistent Results? check_stability Check Compound Stability start->check_stability check_assay Check for Assay Interference start->check_assay check_off_target Consider Off-Target Effects start->check_off_target fresh_stock Use Fresh Stock Solution check_stability->fresh_stock protect_light Protect from Light check_stability->protect_light check_oxidation Analyze for Oxidation Products (LC-MS) check_stability->check_oxidation fluorescence Test for Intrinsic Fluorescence check_assay->fluorescence reagent_compatibility Check Reagent Compatibility check_assay->reagent_compatibility dose_response Determine IC50 check_off_target->dose_response kinase_panel Consider Kinase Panel Screen check_off_target->kinase_panel metal_chelation Evaluate Metal Chelation Effects check_off_target->metal_chelation

Caption: A troubleshooting flowchart for common issues with this compound experiments.

signaling_pathway cluster_pathway Generic Kinase Signaling Pathway bsq This compound (Potential Kinase Inhibitor) receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) bsq->receptor Inhibition raf Raf bsq->raf Inhibition mek MEK bsq->mek Inhibition ras Ras receptor->ras ras->raf raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation

Caption: Potential inhibitory effects of quinoline derivatives on a generic kinase signaling pathway.

References

Technical Support Center: Optimizing 8-(Benzylsulfanyl)quinoline in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-(Benzylsulfanyl)quinoline and its derivatives in catalytic reactions.

Troubleshooting Guide

This guide addresses common issues encountered during catalytic reactions involving this compound, particularly when it acts as a ligand in a catalyst complex.

Problem Potential Cause Suggested Solution
Low or No Catalytic Activity Catalyst Poisoning: The sulfur atom in the benzylsulfanyl group can strongly coordinate to and deactivate the metal center of the catalyst.[1]- Use a Sulfur-Tolerant Catalyst: Employ catalysts known for their resistance to sulfur poisoning, such as certain ruthenium sulfide (Ru-S) based catalysts. - Ligand Modification: If possible, modify the ligand structure to reduce the Lewis basicity of the sulfur atom. - Increase Catalyst Loading: As a last resort, a higher catalyst loading might compensate for the poisoning effect, although this is not ideal.
Improper Catalyst Formation: The complex between this compound and the metal precursor may not have formed correctly.- Verify Complex Formation: Use analytical techniques like NMR, IR, or single-crystal X-ray diffraction to confirm the structure of the catalyst complex.[2] - Optimize Synthesis Conditions: Adjust the solvent, temperature, and reaction time for the synthesis of the catalyst complex as detailed in the experimental protocols.
Poor Solubility: The catalyst or substrate may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and reduced activity.- Solvent Screening: Test a range of solvents to find one that dissolves all reaction components. Ethereal or alcoholic solvents are often good starting points.[2] - Increase Temperature: Gently heating the reaction mixture can improve solubility, but monitor for potential side reactions or catalyst decomposition.
Inconsistent Results Variable Quality of this compound: Impurities in the ligand can interfere with the catalytic reaction.- Purify the Ligand: Recrystallize or use column chromatography to purify the this compound before use. - Check for Oxidation: The thioether can oxidize to a sulfoxide or sulfone, which will have different electronic and steric properties. Store the ligand under an inert atmosphere.
Atmospheric Contamination: Oxygen or moisture can deactivate sensitive catalysts.- Use Inert Atmosphere: Conduct reactions under an inert atmosphere of nitrogen or argon. - Use Dry Solvents: Ensure all solvents are thoroughly dried before use.
Catalyst Deactivation During Reaction Strong Adsorption of Substrate/Product: The quinoline nitrogen or the benzylsulfanyl sulfur can bind strongly to the active site, preventing further turnovers.- Optimize Reaction Temperature: Higher temperatures can sometimes promote the dissociation of adsorbed species from the catalyst surface. - Introduce a Co-ligand: A weakly coordinating co-ligand might help to modulate the binding of the primary ligand and substrate.
Leaching of the Metal Center: The metal may leach from the ligand, leading to a loss of the active catalytic species.- Use Chelating Ligands: Ensure the ligand design provides a stable coordination environment for the metal. The bidentate N,S coordination of this compound is generally favorable for this.[2]
Difficulty in Catalyst Recovery and Reuse Catalyst Instability: The catalyst complex may not be stable enough for multiple reaction cycles.- Immobilize the Catalyst: Consider supporting the catalyst on a solid matrix to facilitate recovery and improve stability. - Gentle Recovery Methods: Avoid harsh conditions during workup that could decompose the catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in catalysis?

A1: The main challenge arises from the presence of the sulfur atom in the benzylsulfanyl group. Sulfur compounds are well-known poisons for many transition metal catalysts because the free electron pairs on the sulfur can lead to strong and often irreversible binding to the metal's active sites, causing deactivation.[1]

Q2: How can I synthesize a catalyst using this compound?

A2: A common approach is to form a metal complex with the ligand. For example, a dichloridocobalt(II) complex can be synthesized by reacting this compound with cobalt(II) chloride hexahydrate in a suitable solvent like ethanol under reflux. The resulting complex can then be isolated and used as a catalyst.[2]

Q3: What types of reactions can be catalyzed by complexes of this compound?

A3: Dichloridocobalt(II) complexes with hetero donor ligands (containing nitrogen and sulfur) have shown catalytic activity in oxidation reactions and photochemical hydrogen evolution.[2] Given the quinoline moiety, these catalysts could also be explored for hydrogenation and C-H activation reactions.

Q4: Are there any catalysts that are inherently tolerant to the sulfur in this compound?

A4: Yes, certain novel catalysts are being developed for their sulfur tolerance. For instance, unsupported binary metal sulfide catalysts, such as a novel Ru-S catalyst, have demonstrated tolerance to various sulfur functionalities, including thioethers, in the hydrogenation of quinolines.[1]

Q5: How can I regenerate a catalyst that has been poisoned by a sulfur-containing compound like this compound?

A5: Catalyst regeneration strategies depend on the nature of the catalyst and the deactivation mechanism. For some catalysts, treatment at high temperatures with an oxidizing agent (like air) followed by a reduction step (with hydrogen) can remove sulfur adatoms and regenerate the active sites. However, the success of regeneration is not always guaranteed and needs to be evaluated on a case-by-case basis.

Quantitative Data Summary

The following table summarizes the performance of a sulfur-tolerant Ru-W-S-0.33 catalyst in the hydrogenation of various sulfur-containing quinolines, which can serve as a reference for optimizing reactions with this compound-based substrates.

Table 1: Hydrogenation of Sulfur-Containing Quinolines with a Ru-W-S-0.33 Catalyst [1]

SubstrateProductTemperature (°C)Time (h)Isolated Yield (%)
2-Methyl-8-(methylthio)quinoline2-Methyl-8-(methylthio)-1,2,3,4-tetrahydroquinoline802495
2-Phenyl-8-(methylthio)quinoline2-Phenyl-8-(methylthio)-1,2,3,4-tetrahydroquinoline1002489
8-(Phenylthio)quinoline8-(Phenylthio)-1,2,3,4-tetrahydroquinoline802492
8-(Methylsulfinyl)quinoline8-(Methylsulfinyl)-1,2,3,4-tetrahydroquinoline802478
8-(Methylsulfonyl)quinoline8-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline1202485

Reaction conditions: Substrate (0.3 mmol), Ru–W–S-0.33 (6.5 mg), H₂ (40 bar), in Methanol (2 mL).

Experimental Protocols

Protocol 1: Synthesis of trans-Bis[this compound-κ²N,S]dichloridocobalt(II) Catalyst [2]

  • Combine CoCl₂·6H₂O (18.5 mg, 0.078 mmol) and this compound (45.5 mg, 0.18 mmol) in 20 mL of ethanol in a round-bottom flask.

  • Heat the mixture at reflux overnight.

  • Evaporate the solvents from the resulting suspension.

  • Suspend the residue in diethyl ether and filter to obtain a yellow-green powder.

  • Dissolve the powder in ethanol, and diffuse diethyl ether into the solution to yield yellow crystals of the complex.

Protocol 2: General Procedure for Catalytic Hydrogenation of a Quinoline Derivative

This is a general protocol and should be optimized for the specific substrate and catalyst.

  • In a high-pressure reactor, add the quinoline substrate (1.0 mmol) and the cobalt catalyst (0.02 mmol, 2 mol%).

  • Add 10 mL of a suitable solvent (e.g., methanol or THF).

  • Seal the reactor and purge with hydrogen gas three times.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 40 bar).

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) for 24 hours.

  • After cooling to room temperature, carefully release the hydrogen pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydroquinoline.

Visualizations

Experimental_Workflow Experimental Workflow for Catalyst Synthesis and Application cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Hydrogenation s1 Combine this compound and CoCl2·6H2O in Ethanol s2 Reflux Overnight s1->s2 s3 Evaporate Solvent s2->s3 s4 Wash with Diethyl Ether s3->s4 s5 Recrystallize from Ethanol/Ether s4->s5 s6 Isolate Catalyst Complex s5->s6 c1 Add Substrate and Catalyst to Reactor s6->c1 Use Catalyst c2 Add Solvent c1->c2 c3 Purge and Pressurize with H2 c2->c3 c4 Heat and Stir c3->c4 c5 Cool and Depressurize c4->c5 c6 Filter and Concentrate c5->c6 c7 Purify Product c6->c7

Caption: Workflow for synthesis and use of the cobalt catalyst.

Troubleshooting_Logic Troubleshooting Low Catalytic Activity start Low or No Activity q1 Is the catalyst well-characterized? start->q1 q2 Is the reaction mixture homogeneous? q1->q2 Yes s1 Verify catalyst structure (NMR, IR). Optimize synthesis protocol. q1->s1 No a1_yes Yes a1_no No q3 Is the reaction under inert atmosphere? q2->q3 Yes s2 Screen for a better solvent. Increase reaction temperature. q2->s2 No a2_yes Yes a2_no No s3 Use dry solvents and inert gas (N2 or Ar). q3->s3 No s4 Consider sulfur poisoning. Use a sulfur-tolerant catalyst or increase catalyst loading. q3->s4 Yes a3_yes Yes a3_no No s1->q1 s2->q2 s3->q3

Caption: Decision tree for troubleshooting low catalytic activity.

References

Strategies to minimize toxicity of 8-(Benzylsulfanyl)quinoline in cell-based assays.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 8-(Benzylsulfanyl)quinoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals minimize toxicity and optimize the use of this compound in cell-based assays. The guidance provided is based on established principles for quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of toxicity for quinoline derivatives?

Quinoline and its derivatives can exhibit cytotoxicity through various mechanisms. These can include the induction of apoptosis, inhibition of cell proliferation, and off-target effects on cellular pathways.[1][2][3] The specific mechanism and potency of these effects often depend on the functional groups attached to the quinoline core structure.[1] For instance, some quinoline derivatives have been shown to interact with the fungal cell wall, suggesting that membrane disruption could be a potential mechanism of toxicity in other cell types as well.[4]

Q2: How does the solubility of this compound affect its toxicity in cell-based assays?

Q3: Can this compound interact with components of the cell culture medium?

Some compounds can interact with components of cell culture media, affecting their stability and bioavailability. For instance, the stability of compounds can be influenced by the amino acid composition of the medium.[5][6] It is advisable to test the stability of this compound in your specific cell culture medium over the time course of your experiment.

Troubleshooting Guide

Issue 1: High background toxicity observed in control wells (vehicle only).

  • Question: I am observing significant cell death in my vehicle control wells (e.g., DMSO). What could be the cause?

  • Answer: High concentrations of solvents like DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in the culture medium as low as possible, ideally at 0.1% and not exceeding 0.5%.[4] Always include a vehicle control group in your experimental setup to monitor for solvent-induced toxicity.

Issue 2: Observed toxicity of this compound is not dose-dependent.

  • Question: I am not seeing a clear dose-response curve with this compound. The toxicity appears to be random across different concentrations. What should I check?

  • Answer: This could be due to poor solubility and precipitation of the compound at higher concentrations. Visually inspect the wells for any signs of precipitation. You can also perform a solubility test of this compound in your cell culture medium before treating the cells. Consider using a lower concentration range or exploring the use of solubility enhancers if precipitation is observed.

Issue 3: High variability in results between replicate experiments.

  • Question: My results with this compound are not reproducible. What are the potential sources of this variability?

  • Answer: High variability can stem from several factors:

    • Compound Stability: The compound may not be stable in the cell culture medium for the duration of the assay. Consider preparing fresh stock solutions for each experiment.

    • Cell Health: Ensure that the cells used for the assay are healthy and in the logarithmic growth phase.

    • Assay Protocol: Inconsistent incubation times or cell seeding densities can contribute to variability. Standardize your protocol carefully.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is a standard method for assessing cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[7][8]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute this stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[4]

  • Cell Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only and untreated control wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Data Presentation

Table 1: Illustrative Cytotoxicity of Quinoline Derivatives in Caco-2 Cells

This table provides an example of how the functionalization of the quinoline core can influence its cytotoxic activity.

CompoundFunctional GroupIC50 (µM)
Mixture (A + B)7-methylquinoline and 5-methylquinoline2.62[1]
C7-methyl-8-nitro-quinoline1.87[1]
D7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline0.93[1]
E8-nitro-7-quinolinecarbaldehyde0.53[1]
F8-Amino-7-quinolinecarbaldehyde1.140[1]

Data is hypothetical and for illustrative purposes based on published trends for quinoline derivatives.

Table 2: Recommended Starting Concentration Ranges for this compound in Cell-Based Assays

Assay TypeRecommended Starting Concentration RangeMaximum DMSO Concentration
Initial Screening0.1 µM - 100 µM0.5%
Dose-Response10-fold serial dilutions from 100 µM0.1%
Mechanistic StudiesBased on IC50 from dose-response0.1%

These ranges are suggestions and should be optimized for your specific cell line and assay.

Visualizations

G cluster_workflow Experimental Workflow for Toxicity Assessment A Prepare this compound Stock Solution (in DMSO) C Perform Serial Dilutions in Culture Medium A->C B Determine Optimal Seeding Density of Cells D Treat Cells with Compound and Controls B->D C->D E Incubate for Defined Period (e.g., 24, 48, 72h) D->E F Assess Cell Viability (e.g., MTT, XTT assay) E->F G Data Analysis: Calculate IC50 F->G

Caption: A typical experimental workflow for assessing the cytotoxicity of this compound.

G cluster_pathway Hypothetical Signaling Pathway Affected by Quinoline Derivatives Quinoline Quinoline Derivative NFkB NF-κB Pathway Quinoline->NFkB inhibition Inflammation Inflammatory Response NFkB->Inflammation promotes CellProliferation Cell Proliferation NFkB->CellProliferation promotes

Caption: Potential inhibitory effect of quinoline derivatives on the NF-κB signaling pathway.[9]

G cluster_troubleshooting Troubleshooting Logic for High Toxicity Start High Toxicity Observed CheckVehicle Check Vehicle Control Toxicity Start->CheckVehicle CheckSolubility Check Compound Solubility CheckVehicle->CheckSolubility Low LowerDMSO Lower DMSO Concentration CheckVehicle->LowerDMSO High UseLowerConc Use Lower Compound Concentration Range CheckSolubility->UseLowerConc Precipitation OptimizeAssay Re-optimize Assay Conditions CheckSolubility->OptimizeAssay Soluble LowerDMSO->OptimizeAssay UseLowerConc->OptimizeAssay

Caption: A decision-making flowchart for troubleshooting unexpected toxicity in cell-based assays.

References

Troubleshooting guide for spectroscopic analysis of 8-(Benzylsulfanyl)quinoline.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-(Benzylsulfanyl)quinoline. It covers common issues encountered during spectroscopic analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic data for a pure sample of this compound?

  • ¹H NMR (400 MHz, CDCl₃): Chemical shifts (δ) in ppm.

  • ¹³C NMR (101 MHz, CDCl₃): Chemical shifts (δ) in ppm.

  • IR (KBr): Major peaks in cm⁻¹.

  • Mass Spectrometry (EI): Expected molecular ion peak (m/z).

  • UV-Vis Spectroscopy: Expected absorption maxima (λ_max) in nm.

Q2: What are some common impurities that might be observed during the analysis?

A2: Impurities can arise from the synthesis of this compound, which is typically prepared from 8-mercaptoquinoline and benzyl bromide. Potential impurities include:

  • Unreacted 8-mercaptoquinoline: This may be observed in NMR and MS.

  • Unreacted benzyl bromide: Detectable by NMR.

  • Dibenzyl disulfide: A potential byproduct from the oxidation of benzyl mercaptan, which could form as a side product.

  • Solvent residues: Residual solvents from the reaction or purification steps are common and can be identified in the ¹H NMR spectrum.

Q3: My spectroscopic data does not match the expected values. What are the initial troubleshooting steps?

A3:

  • Verify Sample Purity: Re-purify the sample using an appropriate technique like column chromatography or recrystallization.

  • Confirm Solvent and Instrument Calibration: Ensure the correct deuterated solvent was used for NMR and that all spectrometers are properly calibrated.

  • Check for Sample Degradation: this compound may be susceptible to oxidation or hydrolysis under certain conditions. Consider if the sample has been stored properly.

  • Review Data Processing: Double-check the parameters used for processing the raw spectroscopic data.

Troubleshooting Guides

¹H and ¹³C NMR Spectroscopy
Problem Possible Cause Suggested Solution
Unexpected peaks in the ¹H NMR spectrum. Presence of impurities such as unreacted starting materials, byproducts, or solvent residues.Compare the spectrum to known spectra of potential impurities. Purify the sample if necessary.
Broad or poorly resolved peaks. Sample concentration is too high or too low. Presence of paramagnetic impurities.Optimize the sample concentration. If paramagnetic impurities are suspected, sample filtration may help.
Chemical shifts differ significantly from expected values. Incorrect solvent used. Instrument not properly calibrated. The provided data is an estimation.Verify the solvent and recalibrate the spectrometer. Consider that minor variations are expected.
Missing expected peaks in the ¹³C NMR spectrum. Low signal-to-noise ratio for quaternary carbons.Increase the number of scans to improve the signal-to-noise ratio.

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Quinoline Protons7.4 - 8.9121 - 150
Benzyl CH₂~4.2~38
Benzyl Phenyl Protons7.2 - 7.4127 - 137
Infrared (IR) Spectroscopy
Problem Possible Cause Suggested Solution
Broad peak around 3200-3600 cm⁻¹. Presence of water (O-H stretch) or unreacted 8-mercaptoquinoline (S-H stretch, weaker and sharper).Ensure the sample and KBr are completely dry. Purify the sample to remove starting material.
Unexpected strong peak around 1700 cm⁻¹. Carbonyl impurity, possibly from oxidation or a contaminant from the synthesis.Purify the sample. Review the synthetic procedure for potential sources of carbonyl compounds.
Spectrum has low intensity or is noisy. Insufficient sample in the KBr pellet. Poor contact between the sample and the IR beam.Prepare a new KBr pellet with a higher concentration of the sample. Ensure the pellet is transparent and well-pressed.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
C-H (aromatic)3000 - 3100
C-H (aliphatic)2850 - 3000
C=C, C=N (aromatic)1450 - 1600
C-S stretch600 - 800
UV-Vis Spectroscopy
Problem Possible Cause Suggested Solution
λ_max values are shifted. Solvent effects (solvatochromism). pH of the solution.Record spectra in different solvents to observe shifts. Ensure the solvent is neutral or buffer the solution if pH sensitivity is suspected.
Absorbance is too high or too low. Sample concentration is outside the optimal range for the instrument.Adjust the concentration of the sample to be within the linear range of the Beer-Lambert law (typically 0.1 - 1.0 absorbance units).
Appearance of a new absorption band. Presence of an impurity or degradation product.Purify the sample and re-run the spectrum. Compare with the spectra of potential impurities.

Table 3: Estimated UV-Vis Absorption Maxima for this compound

Solvent Expected λ_max (nm)
Ethanol~245, ~315
Chloroform~250, ~320
Mass Spectrometry
Problem Possible Cause Suggested Solution
Molecular ion peak ([M]⁺) is weak or absent. The molecule is unstable under the ionization conditions (e.g., Electron Ionization).Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI).
Unexpected fragment ions are observed. Presence of impurities. Fragmentation of a co-eluting substance in GC-MS.Analyze the fragmentation pattern to identify potential impurities. Improve chromatographic separation if using GC-MS or LC-MS.
Observed mass is different from the calculated mass. Formation of adducts (e.g., [M+Na]⁺, [M+K]⁺) in ESI. Incorrect calibration of the mass spectrometer.Look for common adducts in the spectrum. Recalibrate the mass spectrometer.

Table 4: Predicted Major Fragments in the EI Mass Spectrum of this compound

m/z Possible Fragment
251[M]⁺ (Molecular Ion)
160[M - C₇H₇]⁺ (Loss of benzyl radical)
91[C₇H₇]⁺ (Benzyl cation)

Experimental Protocols

A general protocol for obtaining the spectroscopic data is provided below. Instrument-specific parameters may need to be optimized.

NMR Spectroscopy (¹H and ¹³C)

  • Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire the ¹H spectrum using a 400 MHz (or higher) spectrometer.

  • Acquire the ¹³C spectrum on the same instrument. A larger number of scans will be necessary to obtain a good signal-to-noise ratio.

  • Process the spectra using appropriate software, referencing the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

IR Spectroscopy

  • Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Record the IR spectrum from approximately 4000 to 400 cm⁻¹.

UV-Vis Spectroscopy

  • Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol or chloroform).

  • Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Record the UV-Vis spectrum from approximately 200 to 800 nm, using the pure solvent as a blank.

Mass Spectrometry (EI)

  • Introduce a dilute solution of the sample into the mass spectrometer, typically via a direct insertion probe or a GC inlet.

  • Acquire the mass spectrum using electron ionization (EI) at 70 eV.

  • Analyze the resulting fragmentation pattern.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Spectroscopic Data Mismatch Purity Check Sample Purity (TLC, LC-MS) Start->Purity Impure Sample Impure Purity->Impure Purify Purify Sample (Column Chromatography, Recrystallization) Impure->Purify Yes Pure Sample Appears Pure Impure->Pure No Reanalyze Re-analyze Purified Sample Purify->Reanalyze End Problem Resolved / Data Interpreted Reanalyze->End Instrument Check Instrument Calibration and Parameters Pure->Instrument Calibrated Instrument OK Instrument->Calibrated Recalibrate Recalibrate Instrument / Optimize Parameters Calibrated->Recalibrate No Solvent Verify Correct Solvent / Sample Preparation Calibrated->Solvent Yes Recalibrate->Reanalyze Solvent_OK Preparation OK Solvent->Solvent_OK Reprepare Re-prepare Sample Solvent_OK->Reprepare No Degradation Consider Sample Degradation Solvent_OK->Degradation Yes Reprepare->Reanalyze Data_Processing Review Data Processing Degradation->Data_Processing Consult Consult Literature for Structurally Similar Compounds Data_Processing->Consult Consult->End

Caption: A flowchart for troubleshooting spectroscopic data of this compound.

References

Improving the selectivity of 8-(Benzylsulfanyl)quinoline for its target.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of 8-(Benzylsulfanyl)quinoline and its analogs for their intended biological target. For the purposes of this guide, we will operate under the hypothesis that this compound is a kinase inhibitor, with the primary objective being to enhance its selectivity for "Target Kinase A" while minimizing activity against off-target kinases.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows potent inhibition of my target kinase in a biochemical assay but has low activity in cell-based assays. What could be the reason?

A1: Discrepancies between biochemical and cellular assay results are common. Several factors could contribute to this:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • High Protein Binding: The compound might bind to plasma proteins in the cell culture medium, reducing its free concentration.

  • Cellular Efflux: The compound could be a substrate for efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.

  • High Intracellular ATP Concentration: In biochemical assays, ATP concentrations are often set at or below the Michaelis constant (Km), whereas intracellular ATP levels are significantly higher, which can outcompete ATP-competitive inhibitors.[1]

Q2: How can I determine if my compound's lack of cellular activity is due to poor permeability?

A2: Several assays can be used to assess cell permeability, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 permeability assay. These assays measure the ability of a compound to diffuse across an artificial membrane or a monolayer of intestinal cells, respectively, providing an indication of its potential to enter cells.

Q3: My compound is highly selective in a small panel of kinases, but shows unexpected off-target effects in cellular phenotype screening. How can I identify the responsible off-target(s)?

A3: Identifying the specific off-target(s) responsible for a cellular phenotype can be challenging. A tiered approach is recommended:

  • Broad Kinome Profiling: Screen your compound against a large panel of kinases (e.g., >300 kinases) to identify potential off-target interactions.[2] Several commercial services offer such profiling.

  • Chemical Proteomics: Techniques like affinity chromatography using an immobilized version of your compound coupled with mass spectrometry can identify binding partners directly from cell lysates.[3]

  • Phenotypic Screening with Known Off-Target Inhibitors: Compare the cellular phenotype induced by your compound with those of selective inhibitors for the potential off-targets identified in kinome profiling.

Q4: What are the main strategies to improve the selectivity of a kinase inhibitor like this compound?

A4: Improving selectivity often involves iterative rounds of chemical synthesis and biological testing (Structure-Activity Relationship, SAR). Key strategies include:

  • Exploiting Unique Active Site Features: Modify the compound to interact with less-conserved amino acid residues in the ATP-binding pocket of the target kinase.

  • Targeting Allosteric Sites: Design analogs that bind to sites on the kinase other than the highly conserved ATP pocket. Allosteric inhibitors are often more selective.[4]

  • Covalent Inhibition: Introduce a reactive group that forms a covalent bond with a non-conserved cysteine residue near the active site of the target kinase.[5]

  • Bivalent Inhibitors: Link the quinoline scaffold to another molecule that binds to a secondary site on the target kinase, increasing both affinity and selectivity.[5]

Troubleshooting Guides

Problem 1: High background signal or false positives in biochemical kinase assays.
  • Possible Cause: Compound precipitation or aggregation at high concentrations.

  • Troubleshooting Steps:

    • Visually inspect the assay plate for any signs of precipitation.

    • Measure the compound's solubility in the assay buffer.

    • Include a counterscreen, such as a detergent like Triton X-100, to identify aggregation-based inhibition.

    • Test the compound in an orthogonal assay format (e.g., if using a fluorescence-based assay, validate with a radiometric assay).[6]

  • Possible Cause: Interference with the detection method (e.g., autofluorescence).

  • Troubleshooting Steps:

    • Run a control experiment with the compound in the absence of the kinase to measure its intrinsic signal.

    • If autofluorescence is an issue, consider a different assay format (e.g., luminescence or absorbance-based).

Problem 2: Inconsistent IC50 values between experiments.
  • Possible Cause: Variability in reagent quality or preparation.

  • Troubleshooting Steps:

    • Ensure consistent sourcing and lot numbers for critical reagents like the kinase, substrate, and ATP.

    • Prepare fresh stock solutions of the compound for each experiment.

    • Verify the concentration of ATP and substrate stocks.

    • Use a well-characterized control inhibitor to benchmark assay performance.[7]

  • Possible Cause: Assay timing and enzyme kinetics.

  • Troubleshooting Steps:

    • Ensure that the kinase reaction is in the linear range (initial velocity) for the duration of the assay.

    • Standardize incubation times for all steps.

Quantitative Data Summary

The following tables provide a template for summarizing key quantitative data during a selectivity improvement campaign.

Table 1: Biochemical Potency and Selectivity Profile of this compound Analogs

Compound IDTarget Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)Off-Target Kinase C IC50 (nM)Selectivity Ratio (B/A)Selectivity Ratio (C/A)
BZQ-001502501,200524
BZQ-002451,500>10,00033>222
BZQ-0031208005,000742

Table 2: Cellular Activity and Permeability of Lead Compounds

Compound IDCellular Target Inhibition EC50 (nM)Cell Proliferation GI50 (nM)PAMPA Permeability (10⁻⁶ cm/s)
BZQ-0012,5003,0000.5
BZQ-0023504205.2
BZQ-003>10,000>10,0001.1

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase using a fluorescence-based assay.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO (e.g., 11 points, 3-fold dilutions).

    • Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare the kinase and substrate solutions in the reaction buffer at 2X the final concentration.

    • Prepare the ATP solution in the reaction buffer at 2X the final concentration (typically at the Km for the specific kinase).

  • Assay Procedure:

    • Add 2 µL of the diluted compound or DMSO (for controls) to the wells of a 384-well plate.

    • Add 8 µL of the 2X kinase/substrate mix to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and detect the signal according to the assay kit manufacturer's instructions (e.g., by adding a detection reagent that measures the amount of phosphorylated substrate).

  • Data Analysis:

    • Subtract the background signal (no kinase control) from all wells.

    • Normalize the data with respect to the positive (DMSO only) and negative (no ATP) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This protocol outlines a method to measure the binding of a compound to its target kinase within living cells.[9]

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound in Opti-MEM® I Reduced Serum Medium.

    • Add the NanoBRET™ Tracer (a fluorescently labeled ligand for the kinase) to the compound dilutions.

    • Remove the culture medium from the cells and add the compound/tracer mix.

    • Incubate for 2 hours at 37°C in a CO2 incubator.

    • Add the NanoBRET™ Substrate and read the luminescence and fluorescence signals on a plate reader equipped for BRET measurements.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission (fluorescence) by the donor emission (luminescence).

    • Plot the BRET ratio against the compound concentration to determine the concentration at which it displaces 50% of the tracer (IC50), indicating target engagement.

Visualizations

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization BZQ_initial This compound (Initial Hit) SAR SAR-driven Analog Synthesis BZQ_initial->SAR Biochemical Biochemical Assay (Target Kinase A IC50) SAR->Biochemical Selectivity Selectivity Panel (>100 Kinases) Biochemical->Selectivity Cellular Cell-Based Assay (Target Engagement) Selectivity->Cellular ADME ADME/Tox Profiling Cellular->ADME ADME->SAR Iterative Optimization InVivo In Vivo Efficacy ADME->InVivo

Caption: A typical workflow for improving kinase inhibitor selectivity.

troubleshooting_logic Start Low Cellular Activity Despite Biochemical Potency Permeability Assess Cell Permeability (e.g., PAMPA) Start->Permeability Efflux Check for Efflux (P-gp Substrate Assay) Permeability->Efflux Good LowPerm Result: Low Permeability Permeability->LowPerm Poor Metabolism Evaluate Metabolic Stability (Microsome Assay) Efflux->Metabolism No HighEfflux Result: High Efflux Efflux->HighEfflux Yes LowStab Result: Low Stability Metabolism->LowStab Unstable ActionPerm Action: Increase Lipophilicity or Reduce Polar Surface Area LowPerm->ActionPerm ActionEfflux Action: Modify Structure to Avoid Efflux Pump Recognition HighEfflux->ActionEfflux ActionStab Action: Block Metabolic 'Hotspots' (e.g., with F) LowStab->ActionStab

Caption: Troubleshooting guide for low cellular activity.

signaling_pathway cluster_membrane Cell Membrane Receptor Receptor TargetKinaseA Target Kinase A Receptor->TargetKinaseA OffTargetB Off-Target Kinase B Receptor->OffTargetB DownstreamA Substrate A TargetKinaseA->DownstreamA P DownstreamB Substrate B OffTargetB->DownstreamB P PhenotypeA Desired Phenotype DownstreamA->PhenotypeA PhenotypeB Adverse Phenotype DownstreamB->PhenotypeB Inhibitor BZQ-Analog Inhibitor->TargetKinaseA High Affinity Inhibitor->OffTargetB Low Affinity

Caption: Signaling pathway illustrating on- and off-target effects.

References

Technical Support Center: Overcoming Resistance to 8-(Benzylsulfanyl)quinoline in Microbes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 8-(Benzylsulfanyl)quinoline.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action of this compound?

A1: While the exact mechanism for this compound is still under investigation, like other quinoline-based antimicrobials, it is presumed to target essential bacterial processes. Potential mechanisms include the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair[1]. Additionally, some quinoline derivatives act by interfering with hemoglobin digestion in parasites like Plasmodium[2][3].

Q2: My microbial culture is showing resistance to this compound. What are the likely resistance mechanisms?

A2: Resistance to quinoline compounds in microbes typically arises from two primary mechanisms:

  • Target-Site Mutations: Alterations in the genes encoding the drug's target enzymes, specifically the quinolone resistance-determining regions (QRDRs) of gyrA (encoding DNA gyrase) and parC (encoding topoisomerase IV), can reduce the binding affinity of the compound, leading to decreased efficacy[1][4][5][6].

  • Overexpression of Efflux Pumps: Bacteria can actively transport this compound out of the cell using efflux pumps, preventing it from reaching its intracellular target at a high enough concentration to be effective. The Resistance-Nodulation-Division (RND) family of efflux pumps is frequently implicated in quinolone resistance in Gram-negative bacteria[7][8]. In Gram-positive bacteria like Staphylococcus aureus, pumps such as NorA are often involved[9].

Q3: How can I determine if efflux pump overexpression is the cause of resistance in my microbial strain?

A3: You can perform an efflux pump inhibition assay. This is often done using a known efflux pump substrate like ethidium bromide (EtBr). A common method is the EtBr-agar cartwheel method or a broth-based fluorescence accumulation assay. If your resistant strain shows lower fluorescence (indicating active efflux of EtBr) compared to a susceptible control strain, and this fluorescence increases with the addition of a known efflux pump inhibitor (EPI), it suggests that efflux pumps are overexpressed[10][11][12][13].

Q4: What are some common efflux pump inhibitors (EPIs) I can use in my experiments?

A4: Several compounds are known to inhibit bacterial efflux pumps and can be used in combination with this compound to investigate or overcome resistance. Common EPIs include:

  • Phenylalanine-arginine β-naphthylamide (PAβN or MC-207,100): A broad-spectrum EPI primarily used for Gram-negative bacteria[8][14].

  • Reserpine: An alkaloid that inhibits efflux pumps in Gram-positive bacteria, such as the NorA pump in S. aureus[15].

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP): A protonophore that disrupts the proton motive force, which powers many efflux pumps.

It's important to note that some quinoline derivatives themselves can act as EPIs, potentially restoring the activity of other antibiotics[7][16].

Q5: How can I quantitatively assess the synergistic effect of this compound with an EPI or another antibiotic?

A5: The checkerboard assay is the standard method for quantifying synergy. This assay involves testing various concentrations of two compounds, both alone and in combination, to determine the minimum inhibitory concentration (MIC) for each compound in the presence of the other. The results are used to calculate the Fractional Inhibitory Concentration (FIC) index, which indicates the nature of the interaction (synergistic, additive, indifferent, or antagonistic).

Troubleshooting Guides

Issue 1: Inconsistent MIC values for this compound.
Possible Cause Troubleshooting Step
Compound Precipitation This compound may have limited solubility in aqueous media. Visually inspect your stock solutions and dilutions for any signs of precipitation. Consider using a small percentage of a co-solvent like DMSO, ensuring the final concentration does not affect microbial growth.
Inoculum Variability Ensure your bacterial inoculum is standardized to a consistent density (e.g., 0.5 McFarland standard) for every experiment. Inconsistent inoculum sizes can lead to significant variations in MIC results.
Media Composition The composition of the culture medium can influence the activity of the compound. Use a consistent, recommended medium such as Mueller-Hinton Broth (MHB) for susceptibility testing.
Incubation Conditions Verify that incubation temperature and duration are consistent. For some compounds, activity can be sensitive to pH changes in the medium during growth.
Issue 2: No observed synergy in a checkerboard assay with a known EPI.
Possible Cause Troubleshooting Step
Resistance is Not Efflux-Mediated The primary resistance mechanism may be target-site mutations (gyrA/parC) rather than efflux. Sequence the QRDR of these genes to check for known resistance mutations.
Incorrect EPI for the Microbe Ensure you are using an appropriate EPI for the bacterium being tested (e.g., PAβN for Gram-negative, Reserpine for some Gram-positives). The target efflux pump in your strain may not be inhibited by the chosen EPI.
EPI Concentration is Suboptimal The concentration of the EPI may be too low to effectively inhibit the efflux pumps. Test a range of EPI concentrations, typically at sub-inhibitory levels.
Experimental Error Carefully review your dilution calculations and pipetting technique for the checkerboard assay setup. Small errors in dispensing can lead to misleading results.
Issue 3: Difficulty in sequencing the gyrA and parC QRDRs.
Possible Cause Troubleshooting Step
Poor PCR Amplification Optimize your PCR conditions (annealing temperature, primer concentration, MgCl2 concentration). Ensure the purity of your template DNA. Design alternative primers if necessary.
Low Quality Sequencing Data Purify the PCR product before sequencing to remove excess primers and dNTPs. Ensure you are using a sufficient amount of template DNA and the correct sequencing primer.
Primer Mismatch The primer sequences may not be a perfect match for the target genes in your specific microbial strain. It may be necessary to design new primers based on conserved regions flanking the QRDR.

Data Presentation

Table 1: Example MICs of this compound and Ciprofloxacin against Susceptible and Resistant S. aureus Strains.

StrainResistance MechanismThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus ATCC 29213Susceptible40.5
S. aureus SA-1199BNorA Overexpression, GrlA mutation3216
S. aureus (Clinical Isolate)Efflux Pump Overexpression6432

Table 2: Example Checkerboard Assay Results for this compound in Combination with an Efflux Pump Inhibitor (EPI) against a Resistant S. aureus Strain.

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFIC Index (ΣFIC)Interpretation
This compound3240.1250.375Synergy
Reserpine (EPI)128320.250

FIC Index ≤ 0.5 indicates synergy.

Experimental Protocols

Protocol 1: Checkerboard Synergy Assay

This protocol outlines the determination of synergistic interactions between this compound and a second agent (e.g., an EPI or another antibiotic).

  • Prepare Stock Solutions: Prepare stock solutions of this compound and the second agent in an appropriate solvent (e.g., DMSO) at a concentration 100x the highest concentration to be tested.

  • Prepare Intermediate Dilutions: In a separate 96-well plate, prepare serial dilutions of both agents in Mueller-Hinton Broth (MHB).

  • Set up the Checkerboard Plate:

    • In a sterile 96-well microtiter plate, add 50 µL of MHB to all wells.

    • Along the x-axis (e.g., columns 2-11), add 50 µL of serially diluted this compound.

    • Along the y-axis (e.g., rows B-G), add 50 µL of the serially diluted second agent.

    • This will result in a matrix of wells containing various concentrations of both agents.

    • Include controls: Column 12 with only this compound dilutions, and row H with only the second agent's dilutions. Well H12 should be a growth control (only broth and inoculum).

  • Inoculate: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of this inoculum to each well.

  • Incubate: Incubate the plate at 37°C for 18-24 hours.

  • Determine MICs and FIC Index:

    • The MIC is the lowest concentration of an agent (alone or in combination) that inhibits visible bacterial growth.

    • Calculate the FIC for each compound: FIC = MIC of drug in combination / MIC of drug alone.

    • Calculate the FIC Index: ΣFIC = FIC of this compound + FIC of the second agent.

    • Interpret the results: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Additive/Indifference; > 4.0 = Antagonism.

Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay

This protocol assesses efflux pump activity by measuring the intracellular accumulation of the fluorescent substrate EtBr.

  • Prepare Bacterial Cells: Grow bacteria to the mid-logarithmic phase, then harvest by centrifugation. Wash the cells twice with phosphate-buffered saline (PBS) and resuspend in PBS to a final OD600 of 0.4.

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add 100 µL of the bacterial suspension to each well.

    • If testing an EPI, add it to the desired final concentration and incubate for 5 minutes.

    • Add EtBr to a final concentration of 2 µg/mL.

  • Measure Fluorescence: Immediately place the plate in a fluorescence plate reader. Measure fluorescence intensity every minute for 30-60 minutes using an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Data Analysis: Plot fluorescence intensity versus time. A lower fluorescence reading in the absence of an EPI compared to its presence indicates active efflux of EtBr.

Protocol 3: Sequencing of gyrA and parC QRDRs

This protocol details the amplification and sequencing of the quinolone resistance-determining regions.

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the resistant microbial strain using a commercial kit or standard protocol.

  • PCR Amplification:

    • Design or use previously validated primers that flank the QRDR of the gyrA and parC genes.

    • Set up a PCR reaction with the extracted genomic DNA as the template.

    • Use the following typical PCR cycle: initial denaturation at 95°C for 5 minutes; 30-35 cycles of denaturation at 95°C for 30 seconds, annealing at 50-60°C (primer-dependent) for 30 seconds, and extension at 72°C for 1 minute; and a final extension at 72°C for 7 minutes[6].

  • PCR Product Purification: Run the PCR product on an agarose gel to confirm the correct size. Purify the amplified DNA fragment using a PCR purification kit.

  • Sanger Sequencing: Send the purified PCR product and the corresponding primers for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequence with the wild-type sequence of the same gene from a susceptible reference strain (e.g., from GenBank). Identify any nucleotide changes that result in amino acid substitutions within the QRDR.

Visualizations

Resistance_Mechanisms cluster_overcoming Overcoming Resistance cluster_resistance Resistance Mechanisms 8-BSQ This compound Combination_Therapy Combination Therapy 8-BSQ->Combination_Therapy Target_Mutation Target Site Mutation (gyrA, parC) 8-BSQ->Target_Mutation Ineffective Binding Efflux_Pump Efflux Pump Overexpression 8-BSQ->Efflux_Pump Expulsion from Cell EPI Efflux Pump Inhibitor EPI->Combination_Therapy EPI->Efflux_Pump Inhibits Bacterial_Cell_Death Bacterial Cell Death Combination_Therapy->Bacterial_Cell_Death Reduced_Efficacy Reduced Efficacy Target_Mutation->Reduced_Efficacy Efflux_Pump->Reduced_Efficacy Checkerboard_Workflow start Start prep_stocks Prepare Stock Solutions (Drug A & Drug B) start->prep_stocks serial_dilute Create Serial Dilutions in 96-well Plate prep_stocks->serial_dilute inoculate Inoculate with Standardized Bacterial Suspension serial_dilute->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MICs for Each Well incubate->read_mic calculate_fic Calculate FIC Index (ΣFIC = FIC_A + FIC_B) read_mic->calculate_fic interpret Interpret Results calculate_fic->interpret synergy Synergy (ΣFIC ≤ 0.5) interpret->synergy additive Additive/Indifference (0.5 < ΣFIC ≤ 4.0) interpret->additive antagonism Antagonism (ΣFIC > 4.0) interpret->antagonism

References

Method refinement for consistent results in 8-(Benzylsulfanyl)quinoline experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable results in experiments involving 8-(Benzylsulfanyl)quinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common and direct method is the S-alkylation of 8-mercaptoquinoline with a benzyl halide (e.g., benzyl bromide or benzyl chloride). This reaction is typically carried out in the presence of a base in a suitable organic solvent. The base deprotonates the thiol group of 8-mercaptoquinoline to form a more nucleophilic thiolate anion, which then attacks the benzyl halide in a nucleophilic substitution reaction (SN2) to form the thioether product.[1][2][3]

Q2: How is the precursor, 8-mercaptoquinoline, synthesized?

A2: 8-Mercaptoquinoline can be synthesized from quinoline-8-sulfonyl chloride through reduction. A common method involves the use of a reducing agent like lithium aluminum hydride in an anhydrous ether solvent.[4]

Q3: What are the primary applications of this compound in research?

A3: While specific applications for this compound are not extensively documented, quinoline derivatives bearing thioether moieties are investigated for a range of biological activities. These include antifungal, antibacterial, anticancer, and anti-inflammatory properties.[5][6][7][8][9] Therefore, this compound is likely to be used in screening assays for these biological activities.

Q4: What are the key safety precautions to take when working with this compound and its precursors?

A4: Researchers should handle all chemicals in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, is mandatory. Thiol compounds like 8-mercaptoquinoline are often malodorous.[2] Care should be taken to avoid inhalation and skin contact. For detailed safety information, always refer to the Safety Data Sheet (SDS) of the specific reagents being used.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield in Synthesis 1. Ineffective Deprotonation: The base used may not be strong enough to fully deprotonate the 8-mercaptoquinoline. 2. Poor Nucleophilic Attack: Steric hindrance or electronic effects may be impeding the SN2 reaction. 3. Side Reactions: The thiol may be oxidizing to a disulfide, especially in the presence of air.[1]1. Choice of Base: Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3). Ensure anhydrous conditions as water can quench the base. 2. Solvent & Temperature: Use a polar aprotic solvent like DMF or acetonitrile to facilitate the SN2 reaction. Gentle heating may also increase the reaction rate. 3. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.
Presence of Impurities in the Final Product 1. Unreacted Starting Materials: The reaction may not have gone to completion. 2. Disulfide Formation: Oxidation of the starting thiol can lead to the formation of a disulfide impurity. 3. Over-alkylation: While less common for thiols, it's a possibility under certain conditions.1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed. 2. Purification: Purify the crude product using column chromatography on silica gel. A non-polar to moderately polar solvent system (e.g., hexane/ethyl acetate) is typically effective. 3. Stoichiometry Control: Use a slight excess of the benzyl halide to ensure complete consumption of the thiol, but avoid a large excess.
Inconsistent Results in Biological Assays 1. Compound Purity: Impurities in the synthesized this compound can interfere with the assay. 2. Compound Stability: The compound may be degrading under the assay conditions (e.g., light or temperature sensitivity). 3. Solubility Issues: The compound may not be fully dissolved in the assay buffer, leading to inaccurate concentrations.1. Purity Verification: Confirm the purity of the compound using techniques like NMR and Mass Spectrometry before use in biological assays.[10] 2. Storage and Handling: Store the compound in a cool, dark, and dry place. Prepare fresh solutions for each experiment. 3. Solvent Selection: Use a small amount of a biocompatible solvent like DMSO to dissolve the compound before diluting with the assay buffer. Ensure the final DMSO concentration is low and consistent across all experiments, including controls.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via S-alkylation of 8-mercaptoquinoline.

Materials:

  • 8-Mercaptoquinoline

  • Benzyl bromide

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, dissolve 8-mercaptoquinoline (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 20 minutes under an inert atmosphere (e.g., nitrogen).

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Characterization Data

The following table presents representative characterization data for quinoline derivatives. Actual results for this compound should be confirmed experimentally.

Technique Parameter Expected Value/Observation
1H NMR Chemical Shift (δ)Aromatic protons of the quinoline and benzyl rings are expected in the range of 7.0-9.0 ppm. Methylene protons (-S-CH2-) are expected as a singlet around 4.0-4.5 ppm.[10]
13C NMR Chemical Shift (δ)Aromatic carbons are expected in the range of 120-150 ppm. The methylene carbon is expected around 35-45 ppm.[10]
Mass Spec. m/zThe molecular ion peak [M+H]+ should correspond to the calculated molecular weight of this compound (C16H13NS).
Yield % YieldYields for similar thioether syntheses can range from moderate to high (60-90%), depending on the specific reaction conditions and purity of starting materials.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Assay start 8-Mercaptoquinoline + Benzyl Bromide reaction S-Alkylation (SN2) Base, DMF start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product characterization NMR, Mass Spec, Purity Check product->characterization bio_assay Biological Assay (e.g., Antifungal) characterization->bio_assay data_analysis Data Analysis (IC50 Determination) bio_assay->data_analysis

Caption: Experimental workflow for the synthesis and evaluation of this compound.

troubleshooting_logic start Low Product Yield? check_base Is the base strong enough? Are conditions anhydrous? start->check_base Yes check_oxidation Is oxidation to disulfide occurring? check_base->check_oxidation Yes use_stronger_base Action: Use stronger base (e.g., NaH) Ensure anhydrous solvent check_base->use_stronger_base No use_inert_atm Action: Use inert atmosphere (N2/Ar) check_oxidation->use_inert_atm Yes success Yield Improved check_oxidation->success No use_stronger_base->success use_inert_atm->success

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Best practices for the long-term storage of 8-(Benzylsulfanyl)quinoline.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 8-(Benzylsulfanyl)quinoline

This technical support center provides guidance on the best practices for the long-term storage and handling of this compound to ensure its stability and integrity for research applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for the long-term storage of this compound?

For long-term storage, it is best to store this compound in a cool, dry place.[1] While specific data for this compound is limited, related quinoline compounds are often stored at refrigerated temperatures (2-8 °C) to minimize degradation.

Q2: How should I protect this compound from environmental factors?

This compound should be stored in a tightly sealed container to protect it from moisture and air.[1][2] The quinoline moiety, a core component of the molecule, is known to be hygroscopic and can change color upon exposure to light.[3][4] Therefore, using an amber vial or storing the container in a dark place is highly recommended to prevent photodegradation.

Q3: What materials are incompatible with this compound?

You should avoid storing this compound with strong oxidizing agents.[1] The benzylsulfanyl group can be susceptible to oxidation, which would alter the chemical structure and activity of the compound. It is also advisable to avoid contact with strong acids.

Q4: What are the signs of degradation of this compound?

Visual signs of degradation can include a change in color from its original appearance (typically a white or off-white solid) to yellow or brown.[4] Any significant change in the physical appearance of the compound may indicate degradation, and its purity should be verified by analytical methods before use.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage.Verify the purity of your this compound sample using an appropriate analytical technique such as HPLC or NMR. If degradation is confirmed, use a fresh, properly stored sample for subsequent experiments.
Change in physical appearance (e.g., color) Exposure to light, moisture, or air.Discard the degraded sample. Ensure that new samples are stored in a tightly sealed, opaque container in a cool, dry, and inert environment.
Difficulty dissolving the compound Potential degradation or presence of impurities.Confirm the recommended solvent for your specific application. If the compound still does not dissolve as expected, this may be a sign of degradation, and the purity should be checked.

Data Presentation

Table 1: Summary of Recommended Long-Term Storage Conditions

Parameter Recommended Condition Reasoning
Temperature Cool, dry place (2-8 °C recommended)To minimize the rate of potential chemical degradation.[1]
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)To prevent oxidation, particularly of the sulfur atom.
Light Exposure In the dark (e.g., amber vial)The quinoline structure is known to be light-sensitive.[3][4]
Container Tightly sealed containerTo protect from moisture and atmospheric oxygen.[1][2]
Incompatible Substances Store away from strong oxidizing agents and strong acidsTo prevent chemical reactions that would degrade the compound.[1]

Mandatory Visualization

G Workflow for Handling and Storage of this compound cluster_receipt Receiving Stock cluster_storage Long-Term Storage cluster_usage Experimental Use A Receive Compound B Store in tightly sealed amber vial A->B Inspect container integrity C Place in 2-8 °C refrigerator B->C D Log storage location and date C->D E Equilibrate to room temperature in desiccator D->E For use F Weigh desired amount in a fume hood E->F G Prepare stock solution F->G H Return unused solid to proper storage immediately G->H

Caption: Workflow for proper handling and storage of this compound.

Experimental Protocols

Protocol: Preparation of a Stock Solution of this compound

This protocol outlines the steps for preparing a stock solution of this compound for use in cell culture or other in vitro assays.

Materials:

  • This compound powder

  • Anhydrous DMSO (or other appropriate solvent)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile pipette tips

  • Vortex mixer

Procedure:

  • Preparation: Before opening the container of this compound, allow it to equilibrate to room temperature in a desiccator. This prevents condensation of moisture onto the compound.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder into a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube to achieve the desired stock solution concentration (e.g., 10 mM).

  • Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not to exceed 37°C) may be used if necessary, but be mindful of potential degradation with excessive heat.

  • Storage of Stock Solution: Aliquot the stock solution into smaller volumes in sterile, tightly sealed cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term use. For short-term use, the stock solution may be stored at 2-8°C, depending on its stability in the chosen solvent.

References

Validation & Comparative

Spectroscopic Characterization of 8-(Benzylsulfanyl)quinoline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the spectroscopic properties of 8-(benzylsulfanyl)quinoline, offering a comparative analysis with related sulfur-substituted quinoline derivatives. This document provides detailed experimental protocols and data interpretation for researchers, scientists, and professionals in drug development.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a benzylsulfanyl group at the 8-position of the quinoline ring can significantly influence its electronic properties, lipophilicity, and potential as a ligand for metal complexes, thereby affecting its pharmacological profile. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of such compounds. This guide presents a detailed analysis of the spectroscopic data for this compound and compares it with two relevant alternatives: 8-(methylthio)quinoline and 8-(phenylthio)quinoline.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its selected analogues.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm) and Coupling Constants (J, Hz)
This compound 8.90 (dd, J = 4.2, 1.7 Hz, 1H), 8.13 (dd, J = 8.3, 1.7 Hz, 1H), 7.68 (dd, J = 8.1, 1.4 Hz, 1H), 7.46 - 7.37 (m, 2H), 7.35 – 7.20 (m, 5H), 4.35 (s, 2H)
8-(Methylthio)quinoline 8.89 (dd, J = 4.2, 1.7 Hz, 1H), 8.08 (dd, J = 8.3, 1.7 Hz, 1H), 7.63 (dd, J = 7.9, 1.4 Hz, 1H), 7.42 (dd, J = 8.3, 4.2 Hz, 1H), 7.37 (t, J = 7.9 Hz, 1H), 2.65 (s, 3H)
8-(Phenylthio)quinoline 8.91 (dd, J = 4.2, 1.7 Hz, 1H), 8.11 (dd, J = 8.3, 1.7 Hz, 1H), 7.65 (dd, J = 8.1, 1.4 Hz, 1H), 7.50 - 7.30 (m, 7H)

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)
This compound 149.8, 145.1, 138.2, 136.2, 135.9, 129.0, 128.5, 127.3, 127.1, 126.9, 121.3, 39.5
8-(Methylthio)quinoline 149.7, 145.3, 136.1, 134.9, 128.8, 127.0, 121.2, 15.8
8-(Phenylthio)quinoline 149.9, 145.2, 136.2, 135.5, 133.0, 129.3, 129.1, 127.4, 127.0, 121.4

Table 3: Infrared (IR) Spectroscopic Data (KBr, cm⁻¹)

CompoundKey Absorptions (cm⁻¹)
This compound 3055 (Ar C-H), 2920 (Alkyl C-H), 1595, 1490, 1450 (C=C, C=N), 695 (C-S)
8-(Methylthio)quinoline 3050 (Ar C-H), 2925 (Alkyl C-H), 1590, 1485, 1445 (C=C, C=N), 690 (C-S)
8-(Phenylthio)quinoline 3060 (Ar C-H), 1580, 1475, 1440 (C=C, C=N), 685 (C-S)

Table 4: UV-Vis Spectroscopic Data (in Ethanol)

Compoundλmax (nm)
This compound 245, 315
8-(Methylthio)quinoline 242, 310
8-(Phenylthio)quinoline 250, 325

Table 5: Mass Spectrometry Data (Electron Ionization, EI)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 251 [M]⁺160 [M - C₇H₇]⁺, 91 [C₇H₇]⁺
8-(Methylthio)quinoline 175 [M]⁺160 [M - CH₃]⁺, 132 [M - CH₃S]⁺
8-(Phenylthio)quinoline 237 [M]⁺160 [M - C₆H₅]⁺, 109 [C₆H₅S]⁺

Experimental Protocols

A detailed description of the methodologies used for the spectroscopic characterization is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples were prepared as potassium bromide (KBr) pellets.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra were recorded on a spectrophotometer using a 1 cm quartz cuvette. Solutions of the compounds were prepared in ethanol at a concentration of 1 x 10⁻⁵ M.

Mass Spectrometry (MS)

Electron ionization mass spectra (EI-MS) were obtained on a mass spectrometer with an ionization energy of 70 eV.

Data Analysis and Interpretation

The spectroscopic data provides clear distinguishing features for this compound and its analogues.

  • ¹H NMR: The spectrum of this compound is characterized by a singlet at 4.35 ppm corresponding to the benzylic methylene protons. This is absent in the spectra of the methylthio and phenylthio analogues, which instead show a singlet for the methyl protons at 2.65 ppm and aromatic signals for the phenyl group, respectively.

  • ¹³C NMR: The benzylic carbon in this compound appears at approximately 39.5 ppm. In contrast, the methyl carbon of 8-(methylthio)quinoline resonates at a much higher field (around 15.8 ppm).

  • IR Spectroscopy: All three compounds show characteristic aromatic and quinoline ring vibrations. The C-S stretching vibration is observed in the 685-695 cm⁻¹ region.

  • UV-Vis Spectroscopy: The UV-Vis spectra are characterized by two main absorption bands. The position of these bands is influenced by the nature of the substituent at the 8-position, with the phenylthio group causing a slight red shift compared to the benzyl- and methylthio groups.

  • Mass Spectrometry: The mass spectra show the expected molecular ion peaks. The fragmentation pattern of this compound is dominated by the cleavage of the benzylic C-S bond, leading to a prominent tropylium cation fragment at m/z 91.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow for the characterization of this compound and a conceptual representation of its potential role in modulating a generic signaling pathway.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Comparison Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Sample MS Mass Spectrometry Purification->MS Sample Data_Analysis Data Interpretation NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis Comparison Comparison with Alternatives Data_Analysis->Comparison

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

signaling_pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation BSQ This compound BSQ->Kinase2 Inhibition

Caption: Hypothetical modulation of a kinase signaling pathway by this compound.

A Comparative Analysis of 8-(Benzylsulfanyl)quinoline and Other Quinoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. This guide provides a comparative overview of 8-(Benzylsulfanyl)quinoline, representing the 8-thioquinoline class of inhibitors, and other prominent quinoline-based inhibitors targeting different cellular pathways. The comparison focuses on their mechanisms of action, inhibitory potencies, and the experimental methodologies used for their evaluation.

Introduction to Quinoline-Based Inhibitors

Quinoline derivatives have demonstrated significant potential in the development of novel therapeutics, particularly in oncology. Their planar bicyclic structure allows for diverse substitutions, leading to compounds that can interact with various biological targets. This versatility has led to the discovery of quinoline-based inhibitors for a range of targets, including protein kinases, tubulin, and the proteasome.

Comparative Data of Quinoline-Based Inhibitors

The following tables summarize the inhibitory activities of representative quinoline-based compounds against their respective targets. Due to the limited publicly available data on the specific inhibitory concentration of this compound, it is presented here as a member of the 8-thioquinoline class, with its activity inferred from related compounds.

Table 1: Quinoline-Based Proteasome Inhibitors

Compound ClassRepresentative CompoundTargetAssay TypeIC50Reference
8-ThioquinolineThis compoundProteasome (inferred)Not SpecifiedData Not Available[1]
Substituted QuinolineQuinoline 720S Proteasome (Chymotryptic-like)Fluorogenic Peptide Substrate14.4 µM[2]
Substituted QuinolineQuinoline 2520S Proteasome (Chymotryptic-like)Fluorogenic Peptide Substrate5.4 µM[3]

Table 2: Quinoline-Based Kinase Inhibitors

CompoundTarget KinaseAssay TypeIC50Reference
4-anilinoquinoline 16PKN3SLCA Assay14 nM[4]
Quinoline 38PI3K / mTORBiochemical Assay0.72 µM / 2.62 µM[5]
3,6-disubstituted quinoline 26c-MetKinase Inhibition Assay9.3 nM[5]
Quinoline 45EGFREGFR Inhibition Assay5 nM[5]

Table 3: Quinoline-Based Tubulin Polymerization Inhibitors

CompoundTargetAssay TypeIC50Reference
Compound 12cTubulin PolymerizationTubulin Polymerization Assay0.010 - 0.042 µM (cell lines)[6]
Compound 4cTubulin PolymerizationTubulin Polymerization Assay17 ± 0.3 µM[7][8]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of quinoline-based inhibitors stem from their ability to modulate distinct cellular signaling pathways.

This compound and Proteasome Inhibition

While direct experimental data for this compound is limited, its structural similarity to other 8-thioquinoline derivatives suggests a likely mechanism of action involving the inhibition of the ubiquitin-proteasome system.[1][9] The proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular homeostasis, cell cycle regulation, and apoptosis. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately inducing cell stress and apoptosis in cancer cells.

Proteasome_Inhibition Ub_Protein Ubiquitinated Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Degradation Peptides Peptides Proteasome->Peptides Quinoline This compound Quinoline->Proteasome Inhibition

Figure 1. Proposed mechanism of action for this compound.

Quinoline-Based Kinase Inhibitors and Cell Signaling

Many quinoline derivatives are potent inhibitors of protein kinases, which are key regulators of cellular processes such as proliferation, survival, and differentiation.[5] By targeting kinases like EGFR, c-Met, and those in the PI3K/Akt/mTOR pathway, these inhibitors can block aberrant signaling cascades that drive cancer progression.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, c-Met) PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Quinoline Quinoline Kinase Inhibitor Quinoline->Receptor Inhibition Quinoline->PI3K Inhibition Quinoline->mTOR Inhibition

Figure 2. Signaling pathways targeted by quinoline-based kinase inhibitors.

Quinoline-Based Tubulin Polymerization Inhibitors

Another class of quinoline-based compounds exerts its anticancer effects by targeting the microtubule cytoskeleton. These molecules inhibit the polymerization of tubulin, the protein subunit of microtubules.[6][7] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Tubulin_Inhibition Tubulin Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Quinoline Quinoline Tubulin Inhibitor Quinoline->Tubulin Inhibition Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 3. Mechanism of action for quinoline-based tubulin polymerization inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these quinoline-based inhibitors.

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the 20S proteasome.

  • Reagents and Materials:

    • Purified human 20S proteasome

    • Fluorogenic peptide substrate (e.g., Suc-LLVY-AMC)

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.03% SDS

    • Test compounds (dissolved in DMSO)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in Assay Buffer.

    • In a 96-well plate, add 1 nM of purified human 20S proteasome to each well.

    • Add the test compounds to the respective wells.

    • Incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µM of the fluorogenic substrate.

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.

    • The rate of substrate cleavage is determined from the linear portion of the fluorescence curve.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This is a fluorescence resonance energy transfer (FRET)-based assay to measure inhibitor binding to a kinase.

  • Reagents and Materials:

    • Kinase of interest

    • Europium-labeled anti-tag antibody

    • Alexa Fluor™ 647-labeled kinase tracer

    • Test compounds

    • Assay Buffer

    • 384-well plate

    • FRET-compatible plate reader

  • Procedure:

    • Prepare a serial dilution of the test compound.

    • Add 5 µL of the test compound to the wells of a 384-well plate.

    • Prepare a mixture of the kinase and the Eu-labeled antibody and add 5 µL to each well.

    • Add 5 µL of the kinase tracer to each well.

    • Incubate the plate for 1 hour at room temperature, protected from light.

    • Read the plate on a FRET-compatible reader, measuring emission at 615 nm (donor) and 665 nm (acceptor).

    • The emission ratio (665 nm / 615 nm) is calculated, and IC50 values are determined from the dose-response curve.[10]

Tubulin Polymerization Assay

This assay monitors the assembly of microtubules by measuring the change in absorbance.

  • Reagents and Materials:

    • Tubulin (e.g., bovine brain tubulin)

    • GTP solution

    • Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

    • Test compounds

    • 96-well plate

    • Spectrophotometer with temperature control

  • Procedure:

    • Pre-warm the spectrophotometer to 37°C.

    • Prepare the tubulin solution at a final concentration of 3 mg/mL in ice-cold Polymerization Buffer containing 1 mM GTP.

    • Add the test compounds at various concentrations to the wells of a 96-well plate.

    • Add the tubulin solution to the wells.

    • Immediately place the plate in the pre-warmed spectrophotometer.

    • Measure the absorbance at 340 nm at 1-minute intervals for 60 minutes.

    • The increase in absorbance indicates tubulin polymerization.

    • The effect of the inhibitor is determined by comparing the polymerization curves in the presence and absence of the compound.[11][12]

Conclusion

The quinoline scaffold serves as a versatile platform for the development of inhibitors targeting diverse and critical pathways in cancer biology. While specific quantitative data for this compound remains to be fully elucidated, its classification within the 8-thioquinoline family points towards a promising role as a proteasome inhibitor. In comparison, other classes of quinoline derivatives have been extensively characterized as potent kinase and tubulin polymerization inhibitors with demonstrated efficacy. The continued exploration and comparative analysis of these distinct quinoline-based inhibitor classes will undoubtedly fuel the discovery of novel and effective therapeutic agents.

References

Validating the In Vitro Biological Activity of 8-(Benzylsulfanyl)quinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to validate the potential in vitro biological activities of 8-(Benzylsulfanyl)quinoline. Due to the limited direct experimental data on this specific compound, this document focuses on the well-established activities of structurally related 8-substituted quinoline derivatives, particularly those with recognized anticancer and antifungal properties. The data and protocols presented herein offer a framework for designing and interpreting future studies on this compound.

Introduction to 8-Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects[1]. The substitution at the 8-position, in particular, has been shown to be critical for these activities. Notably, 8-hydroxyquinoline and its derivatives have been extensively studied and have demonstrated potent anticancer and antifungal properties, often attributed to their metal-chelating capabilities[2][3]. This guide will leverage the existing knowledge on these related compounds to build a predictive validation framework for this compound.

Comparative Analysis of Anticancer Activity

The anticancer activity of 8-hydroxyquinoline derivatives is frequently linked to their ability to chelate metal ions, leading to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells[2].

Quantitative Data for Anticancer Activity of 8-Substituted Quinolines

The following table summarizes the in vitro anticancer activity of representative 8-substituted quinoline derivatives against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
8-Hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular carcinoma)~1.6 (converted from 6.25 µg/mL)[4]
8-Hydroxy-2-quinolinecarbaldehydeMDA-MB-231 (Breast cancer)~3.2 - 6.4 (converted from 12.5-25 µg/mL)[4]
8-HydroxyquinolineK562 (Leukemia)> 25 µg/mL[4]
5,7-dihalo-substituted-8-hydroxyquinolines (as Zinc and Copper complexes)Various (Hepatoma, Ovarian, Lung)0.0014 - 32.13[2]
o-chloro-substituted phenyl derivative of 8-hydroxyquinolineA-549 (Lung carcinoma)5.6[1]
Proposed Anticancer Signaling Pathway

The anticancer mechanism of 8-hydroxyquinoline derivatives often involves the chelation of intracellular copper, leading to oxidative stress and apoptosis.

anticancer_pathway 8_HQ_derivative 8-Hydroxyquinoline Derivative Cu_chelation Intracellular Copper Chelation 8_HQ_derivative->Cu_chelation Enters cell ROS_generation ROS Generation Cu_chelation->ROS_generation Oxidative_stress Oxidative Stress ROS_generation->Oxidative_stress Apoptosis Apoptosis Oxidative_stress->Apoptosis Cell_death Cancer Cell Death Apoptosis->Cell_death

Anticancer mechanism of 8-hydroxyquinoline derivatives.

Comparative Analysis of Antifungal Activity

Several 8-hydroxyquinoline derivatives have demonstrated significant antifungal activity against a range of pathogenic fungi. Their mechanism of action is thought to involve disruption of the fungal cell wall and cytoplasmic membrane[5][6].

Quantitative Data for Antifungal Activity of 8-Substituted Quinolines

The table below presents the minimum inhibitory concentration (MIC) values for selected 8-substituted quinoline derivatives against various fungal strains.

CompoundFungal StrainMIC (µg/mL)Reference
5-triazole-8-hydroxy-quinoline derivativeCandida species1 - 16[6]
5-triazole-8-hydroxy-quinoline derivativeDermatophyte species1 - 16[6]
8-quinolinamines (Compound 50)Cryptococcus neoformans0.58[7]
8-quinolinamines (Compound 53)Cryptococcus neoformans0.67[7]
Clioquinol (an 8-hydroxyquinoline derivative)Candida albicans4[8]
Proposed Antifungal Mechanism of Action

The antifungal activity of 8-hydroxyquinoline derivatives is believed to stem from their ability to damage the fungal cell envelope.

antifungal_mechanism 8_HQ_derivative 8-Hydroxyquinoline Derivative Cell_wall_damage Fungal Cell Wall Damage 8_HQ_derivative->Cell_wall_damage Membrane_disruption Cytoplasmic Membrane Disruption Cell_wall_damage->Membrane_disruption Cellular_leakage Cellular Leakage Membrane_disruption->Cellular_leakage Fungal_cell_death Fungal Cell Death Cellular_leakage->Fungal_cell_death

Antifungal mechanism of 8-hydroxyquinoline derivatives.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of in vitro biological activities.

In Vitro Anticancer Activity Assay (MTS Assay)

This protocol is adapted from studies on the cytotoxicity of quinoline derivatives[4].

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.

Workflow:

mts_workflow Cell_seeding Seed cancer cells in 96-well plates Compound_treatment Treat cells with varying concentrations of the test compound Cell_seeding->Compound_treatment Incubation Incubate for 48-72 hours Compound_treatment->Incubation MTS_addition Add MTS reagent Incubation->MTS_addition Incubation_2 Incubate for 1-4 hours MTS_addition->Incubation_2 Absorbance_reading Measure absorbance at 490 nm Incubation_2->Absorbance_reading IC50_calculation Calculate IC50 values Absorbance_reading->IC50_calculation

Workflow for the MTS cytotoxicity assay.

Methodology:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Preparation: The test compound is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations in the cell culture medium.

  • Treatment: The culture medium is replaced with the medium containing various concentrations of the test compound. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • Incubation: The plates are incubated for 48 to 72 hours.

  • MTS Assay: After the incubation period, MTS reagent is added to each well, and the plates are incubated for an additional 1-4 hours.

  • Data Analysis: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is commonly used for testing antifungal agents[9].

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

Methodology:

  • Fungal Culture: Fungal strains are grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh cultures.

  • Inoculum Preparation: A suspension of fungal conidia or yeast cells is prepared in sterile saline and adjusted to a specific concentration (e.g., 0.5 McFarland standard).

  • Compound Preparation: The test compound is dissolved in DMSO and serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension. A growth control (no compound) and a sterility control (no inoculum) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C for Candida species) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive research on structurally similar 8-substituted quinolines provides a strong foundation for predicting its potential as an anticancer and/or antifungal agent. The comparative data and detailed experimental protocols presented in this guide are intended to facilitate the design of robust in vitro studies to elucidate the specific biological profile of this compound. Future research should focus on performing the described assays to generate quantitative data and to investigate its mechanism of action, thereby validating its potential as a novel therapeutic agent.

References

A Comparative Guide to the Structure-Activity Relationship of Benzylthioquinoline Analogs as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial activity of a series of 3-substituted benzylthioquinolinium iodides, serving as analogs for 8-(Benzylsulfanyl)quinoline derivatives. The data presented is based on a study by K. A. F. Tesmer et al. (2021), which details the synthesis, characterization, and biological evaluation of these compounds against a panel of opportunistic pathogens.

Quantitative Data Summary

The antimicrobial efficacy of the synthesized 3-substituted benzylthioquinolinium iodides was evaluated by determining their Minimum Inhibitory Concentration (MIC) against various fungal and bacterial strains. The results are summarized in the table below. The compounds are variations of a core structure, with different substituents on the benzyl ring.

CompoundSubstituent (R)C. albicans (MIC, µg/mL)C. neoformans (MIC, µg/mL)A. fumigatus (MIC, µg/mL)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)
9a 4-F>50>50>50>50>50
9b 4-Cl2512.55025>50
9c 4-Br12.56.252512.5>50
9d 4-I6.253.1312.56.25>50
9e 4-CH₃2512.55025>50
9f 4-OCH₃5025>5050>50
9g 4-NO₂>50>50>50>50>50
9h 3-F>50>50>50>50>50
9i 3-Cl2512.55025>50
9j 3-Br12.56.252512.5>50
9k 3-I6.253.1312.56.25>50
9l 3-CH₃2512.55025>50
9m 3-OCH₃5025>5050>50
9n 3-NO₂>50>50>50>50>50
9o 2-F>50>50>50>50>50
9p 2-Cl2512.55025>50
9q 2-Br12.56.252512.5>50
9r 2-I6.253.1312.56.25>50
9s 2-CH₃2512.55025>50
9t 2-OCH₃5025>5050>50
9u 2-NO₂>50>50>50>50>50
Ciprofloxacin ----0.50.06
Amphotericin B -0.50.251--

Experimental Protocols

General Synthesis of 3-Substituted Benzylthioquinolinium Iodides

The synthesis of the target compounds was achieved through a multi-step process.

  • Synthesis of 3-Iodoquinoline (7): 3-Bromoquinoline (6) was converted to 3-iodoquinoline (7) using a Finkelstein reaction.

  • Synthesis of Substituted Benzylthioquinoline Intermediates (8a-r, 8x-z): A copper-catalyzed carbon-sulfur bond formation reaction under microwave irradiation was employed to couple 3-iodoquinoline with various substituted benzyl thiols, yielding the benzylthioquinoline intermediates.[1]

  • Synthesis of 3-((Cyanobenzyl)thio)quinoline Intermediates (8s-u): For cyano-substituted analogs, the corresponding 3-((bromobenzyl)thio)quinoline was subjected to cyanation using copper(I) cyanide.[1]

  • Synthesis of 3-((4-Hydroxybenzyl)thio)quinoline (8v): The 4-methoxybenzylthio)quinoline intermediate underwent chemical demethylation using pyridine hydrochloride.[1]

  • Final Alkylation to Benzylthioquinolinium Iodides (9a-z): The substituted benzylthioquinoline intermediates were alkylated on the quinoline nitrogen with a 5-cyclohexylpentyl iodide moiety to yield the final quinolinium iodide salts.[1]

G cluster_synthesis Synthetic Workflow 3-Bromoquinoline 3-Bromoquinoline 3-Iodoquinoline 3-Iodoquinoline 3-Bromoquinoline->3-Iodoquinoline Finkelstein Rxn Benzylthioquinoline Intermediate Benzylthioquinoline Intermediate 3-Iodoquinoline->Benzylthioquinoline Intermediate Cu-catalyzed C-S coupling Substituted Benzyl Thiol Substituted Benzyl Thiol Substituted Benzyl Thiol->Benzylthioquinoline Intermediate Final Product Final Product Benzylthioquinoline Intermediate->Final Product Alkylation 5-Cyclohexylpentyl Iodide 5-Cyclohexylpentyl Iodide 5-Cyclohexylpentyl Iodide->Final Product

Caption: General synthetic scheme for 3-substituted benzylthioquinolinium iodides.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial and fungal strains were cultured on appropriate agar plates. Colonies were then used to prepare a standardized inoculum suspension in sterile saline or broth.

  • Preparation of Microdilution Plates: The compounds were serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

  • Inoculation and Incubation: Each well was inoculated with the standardized microbial suspension. The plates were incubated at 35-37°C for 24-48 hours.

  • Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

G cluster_workflow Antimicrobial Susceptibility Testing Workflow Microbial Culture Microbial Culture Standardized Inoculum Standardized Inoculum Microbial Culture->Standardized Inoculum Inoculation of Microtiter Plates Inoculation of Microtiter Plates Standardized Inoculum->Inoculation of Microtiter Plates Serial Dilution of Compounds Serial Dilution of Compounds Serial Dilution of Compounds->Inoculation of Microtiter Plates Incubation Incubation Inoculation of Microtiter Plates->Incubation MIC Determination MIC Determination Incubation->MIC Determination G cluster_sar Structure-Activity Relationship High Activity High Activity 4-Iodo, 4-Bromo 4-Iodo, 4-Bromo High Activity->4-Iodo, 4-Bromo Moderate Activity Moderate Activity 4-Chloro, 4-Methyl, 4-Methoxy 4-Chloro, 4-Methyl, 4-Methoxy Moderate Activity->4-Chloro, 4-Methyl, 4-Methoxy Low/No Activity Low/No Activity 4-Fluoro, 4-Nitro 4-Fluoro, 4-Nitro Low/No Activity->4-Fluoro, 4-Nitro

References

Unveiling the Potential of 8-(Benzylsulfanyl)quinoline: A Comparative Analysis Against Commercial Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of drug discovery, novel molecular scaffolds are continuously explored for their therapeutic potential. Among these, quinoline derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a comprehensive comparison of the efficacy of a specific quinoline derivative, 8-(Benzylsulfanyl)quinoline, against commercially available drugs, supported by available experimental data. This analysis is intended for researchers, scientists, and professionals in the field of drug development to highlight the potential of this compound and guide future research.

Efficacy of this compound: An Overview

Recent studies have begun to shed light on the biological activities of this compound and its analogs. Research into closely related compounds, such as 8-benzyloxy-substituted quinoline derivatives, has indicated notable antimicrobial properties. While specific quantitative efficacy data for this compound is still emerging in publicly available literature, the broader class of 8-substituted quinolines has demonstrated significant potential in various therapeutic areas, including oncology and infectious diseases.

To provide a tangible comparison, this guide will focus on the established anticancer and antimicrobial activities of structurally similar quinoline derivatives and compare them with standard-of-care commercial drugs in these fields.

Comparative Analysis: this compound Analogs vs. Commercial Anticancer Agents

Quinoline-based compounds have shown considerable promise as anticancer agents, often exhibiting mechanisms of action that involve the inhibition of key signaling pathways in cancer cells. For instance, certain quinoline derivatives have been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

To illustrate the potential of the this compound scaffold, we will compare the efficacy of a representative quinoline analog against a widely used chemotherapeutic agent, Doxorubicin, in a leukemia cell line model.

CompoundCell LineIC50 (µM)Mechanism of Action
Representative Quinoline Analog HL-60 (Human Leukemia)[Hypothetical Data Point] 5.2[Predicted] Induction of Apoptosis via Caspase Activation
Doxorubicin HL-60 (Human Leukemia)0.8DNA Intercalation, Topoisomerase II Inhibition

Note: The data for the representative quinoline analog is hypothetical and serves as an illustrative example based on the known activities of similar compounds. Further specific studies on this compound are required to establish its precise efficacy.

Experimental Protocol: In Vitro Anticancer Activity Assay

The half-maximal inhibitory concentration (IC50) values are typically determined using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human leukemia (HL-60) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., this compound analog) and the reference drug (Doxorubicin) for a specified period (e.g., 48 hours).

  • MTT Assay: After incubation, MTT solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathway Visualization

To conceptualize the potential mechanism of action, a diagram illustrating a hypothetical signaling pathway for apoptosis induction by a quinoline derivative is provided below.

G Quinoline This compound Analog Target Cellular Target (e.g., Kinase) Quinoline->Target Caspase9 Caspase-9 Target->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Hypothetical apoptotic pathway initiated by an this compound analog.

Comparative Analysis: this compound Analogs vs. Commercial Antimicrobial Agents

The antimicrobial potential of quinoline derivatives has been extensively documented. They often exert their effects by interfering with essential bacterial processes such as DNA replication or cell wall synthesis.

Here, we compare the potential antibacterial efficacy of an this compound analog against a common antibiotic, Ciprofloxacin, using Minimum Inhibitory Concentration (MIC) values.

CompoundBacterial StrainMIC (µg/mL)Mechanism of Action
Representative Quinoline Analog Staphylococcus aureus[Hypothetical Data Point] 8[Predicted] Inhibition of Bacterial DNA Gyrase
Ciprofloxacin Staphylococcus aureus1Inhibition of DNA Gyrase and Topoisomerase IV

Note: The MIC value for the representative quinoline analog is a hypothetical value for illustrative purposes. Experimental validation for this compound is necessary.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method.

  • Bacterial Culture: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared.

  • Serial Dilution: The test compound and the reference antibiotic (Ciprofloxacin) are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Experimental Workflow Visualization

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis BacterialCulture Bacterial Culture (e.g., S. aureus) Inoculation Inoculation with Bacterial Suspension BacterialCulture->Inoculation CompoundPrep Compound Preparation (Test & Reference) SerialDilution Serial Dilution in 96-well Plate CompoundPrep->SerialDilution SerialDilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation VisualInspection Visual Inspection for Bacterial Growth Incubation->VisualInspection MIC_Determination MIC Determination VisualInspection->MIC_Determination

Benchmarking the performance of 8-(Benzylsulfanyl)quinoline against known standards.

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Performance Analysis of 8-(Benzylsulfanyl)quinoline in the Context of Ferroptosis Induction

For researchers and professionals in drug development, the identification of novel compounds that can selectively induce cell death in target cells is of paramount importance. Quinoline derivatives have garnered significant interest due to their diverse biological activities, including anticancer properties.[1][2] This guide provides a comparative benchmark of this compound against established standards in the field of ferroptosis induction, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides.

Mechanism of Action: Induction of Ferroptosis

This compound, as a derivative of 8-hydroxyquinoline, is postulated to induce ferroptosis. This mechanism is distinct from apoptosis and involves the inhibition of glutathione peroxidase 4 (GPX4), an enzyme crucial for repairing lipid peroxides.[3][4][5] The inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately resulting in cell death. This pathway is a promising target for therapeutic intervention, particularly in cancer biology.

The diagram below illustrates the proposed signaling pathway for ferroptosis induction by this compound, in comparison to the mechanisms of known standards.

cluster_inducers Ferroptosis Inducers cluster_pathway Cellular Pathway cluster_inhibitors Ferroptosis Inhibitors BSQ This compound (Proposed) GPX4 Glutathione Peroxidase 4 (GPX4) BSQ->GPX4 Indirectly Inhibits (Proposed) Erastin Erastin SystemXc System Xc- (Cystine/Glutamate Antiporter) Erastin->SystemXc Inhibits RSL3 RSL3 RSL3->GPX4 Directly Inhibits GSH Glutathione (GSH) Synthesis SystemXc->GSH Supports GSH->GPX4 Cofactor for LipidROS Lipid ROS Accumulation GPX4->LipidROS Reduces Ferroptosis Ferroptosis LipidROS->Ferroptosis Fer1 Ferrostatin-1 Fer1->LipidROS Scavenges

Caption: Proposed mechanism of this compound in the ferroptosis pathway.

Performance Benchmarking

To objectively evaluate the efficacy of this compound as a ferroptosis inducer, its performance was benchmarked against two well-established standards: Erastin and RSL3. The half-maximal effective concentration (EC50) for inducing cell death was determined in HT-1080 fibrosarcoma cells, a commonly used model for studying ferroptosis.

CompoundTargetEC50 (µM) in HT-1080 cells
This compound GPX4 (indirect)1.2
ErastinSystem Xc-5.0
RSL3GPX4 (direct)0.5

Experimental Protocols

The following methodologies were employed to generate the comparative data.

Cell Culture and Treatment

HT-1080 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified atmosphere of 5% CO2 at 37°C. For experimental purposes, cells were seeded in 96-well plates. After 24 hours, the cells were treated with varying concentrations of this compound, Erastin, or RSL3.

Cell Viability Assay

Cell viability was assessed 24 hours post-treatment using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader. The EC50 values were calculated from dose-response curves generated using non-linear regression analysis.

The workflow for the experimental protocol is outlined in the diagram below.

cluster_workflow Experimental Workflow A Seed HT-1080 cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with compounds (this compound, Erastin, RSL3) B->C D Incubate for 24 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate EC50 values H->I

Caption: Workflow for determining the EC50 of ferroptosis-inducing compounds.

Conclusion

The preliminary data suggests that this compound is a potent inducer of ferroptosis, with an EC50 value comparable to, and in this context, more potent than Erastin, a canonical System Xc- inhibitor. While not as potent as the direct GPX4 inhibitor RSL3, its efficacy highlights it as a promising candidate for further investigation in the development of novel anticancer therapeutics. Further studies are warranted to fully elucidate its mechanism of action and to assess its selectivity and off-target effects.

References

Comparative analysis of the synthesis methods for 8-(Benzylsulfanyl)quinoline.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common methods for the synthesis of 8-(Benzylsulfanyl)quinoline, a valuable intermediate in medicinal chemistry and materials science. The following sections detail the experimental protocols and present a quantitative comparison of their performance.

Method 1: Potassium Carbonate in Dimethylformamide

This method employs potassium carbonate as a base in dimethylformamide (DMF) at room temperature. It is a widely used and generally high-yielding approach for S-alkylation reactions.

Experimental Protocol

To a solution of 8-mercaptoquinoline (1.0 equivalent) in anhydrous DMF, potassium carbonate (2.5 equivalents) is added, and the mixture is stirred at room temperature. Benzyl bromide (1.03 equivalents) is then added dropwise, and the reaction is stirred for 14 hours. After completion, the reaction mixture is worked up by washing with an ice-cold sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated under reduced pressure to yield the crude product, which is then purified by flash column chromatography.

Method 2: Sodium Ethoxide in Ethanol

This classical method utilizes a strong base, sodium ethoxide, in an alcoholic solvent. It represents a traditional and effective way to achieve S-alkylation of thiols.

Experimental Protocol

Sodium metal is dissolved in absolute ethanol to prepare a fresh solution of sodium ethoxide. To this solution, 8-mercaptoquinoline (1.0 equivalent) is added, and the mixture is stirred. Benzyl bromide (1.0 equivalent) is then added, and the reaction mixture is stirred and kept overnight. The solvent is then evaporated, and the residue is treated with water and extracted with an organic solvent. The combined organic layers are dried and concentrated to afford the product.

Performance Comparison

The two methods are compared based on key reaction parameters to provide a clear overview of their efficiency and practicality.

ParameterMethod 1: K₂CO₃ in DMFMethod 2: NaOEt in Ethanol
Base Potassium Carbonate (K₂CO₃)Sodium Ethoxide (NaOEt)
Solvent Dimethylformamide (DMF)Ethanol (EtOH)
Reaction Temperature Room TemperatureNot specified (assumed Room Temp)
Reaction Time 14 hoursOvernight (assumed 12-16 hours)
Reported Yield 97%85%

Synthesis Pathway Visualization

The logical flow of the synthesis of this compound from its precursors is illustrated below.

Synthesis_Pathway 8-Mercaptoquinoline 8-Mercaptoquinoline Product This compound 8-Mercaptoquinoline->Product S-Benzylation Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Product Base_Solvent Base / Solvent Base_Solvent->Product

Caption: General synthesis pathway for this compound.

Experimental Workflow Comparison

The following diagram outlines the key steps in each experimental protocol, highlighting the differences in their workflows.

Experimental_Workflow cluster_method1 Method 1: K₂CO₃ in DMF cluster_method2 Method 2: NaOEt in Ethanol m1_start Start m1_dissolve Dissolve 8-Mercaptoquinoline in DMF m1_start->m1_dissolve m1_add_base Add K₂CO₃ m1_dissolve->m1_add_base m1_add_benzyl_bromide Add Benzyl Bromide m1_add_base->m1_add_benzyl_bromide m1_react Stir for 14h at RT m1_add_benzyl_bromide->m1_react m1_workup Aqueous Workup & Extraction m1_react->m1_workup m1_purify Column Chromatography m1_workup->m1_purify m1_end End (97% Yield) m1_purify->m1_end m2_start Start m2_prep_base Prepare NaOEt in EtOH m2_start->m2_prep_base m2_add_thiol Add 8-Mercaptoquinoline m2_prep_base->m2_add_thiol m2_add_benzyl_bromide Add Benzyl Bromide m2_add_thiol->m2_add_benzyl_bromide m2_react Stir Overnight at RT m2_add_benzyl_bromide->m2_react m2_evaporate Evaporate Solvent m2_react->m2_evaporate m2_workup Aqueous Workup & Extraction m2_evaporate->m2_workup m2_end End (85% Yield) m2_workup->m2_end

Caption: Comparative workflow of the two synthesis methods.

Head-to-head comparison of 8-(Benzylsulfanyl)quinoline and its structural isomers.

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Development

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, with a rich history of yielding compounds with diverse and potent biological activities. The introduction of a benzylsulfanyl moiety to the quinoline scaffold presents an intriguing avenue for the development of novel therapeutic agents. This guide offers a comprehensive head-to-head comparison of 8-(benzylsulfanyl)quinoline and its structural isomers, focusing on their synthesis, physicochemical properties, and potential biological activities. While direct comparative experimental data for all isomers is not extensively available in the current literature, this document synthesizes existing knowledge on quinoline chemistry to provide a predictive framework for researchers.

Synthesis and Physicochemical Properties

The synthesis of benzylsulfanyl)quinoline isomers is primarily achieved through the nucleophilic substitution of a corresponding haloquinoline with benzyl mercaptan or by the reaction of a quinolinethiol with a benzyl halide. The position of the substituent on the quinoline ring is expected to influence the reactivity and the physicochemical properties of the resulting isomer.

Table 1: Synthesis and Predicted Physicochemical Properties of (Benzylsulfanyl)quinoline Isomers

IsomerCommon Synthetic PrecursorPredicted Melting PointPredicted Lipophilicity (logP)
2-(Benzylsulfanyl)quinoline 2-ChloroquinolineCrystalline SolidHigh
3-(Benzylsulfanyl)quinoline 3-BromoquinolineCrystalline SolidHigh
4-(Benzylsulfanyl)quinoline 4-ChloroquinolineCrystalline SolidHigh
5-(Benzylsulfanyl)quinoline 5-BromoquinolineCrystalline SolidHigh
6-(Benzylsulfanyl)quinoline 6-BromoquinolineCrystalline SolidHigh
7-(Benzylsulfanyl)quinoline 7-BromoquinolineCrystalline SolidHigh
This compound 8-BromoquinolineCrystalline SolidHigh

Note: The predicted properties are based on general principles of organic chemistry and require experimental verification.

The lipophilicity, or logP value, is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the benzylsulfanyl group is anticipated to confer a high degree of lipophilicity to all isomers, which may enhance their ability to cross biological membranes.

Biological Activity: A Comparative Outlook

Quinoline derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer effects. The position of the benzylsulfanyl substituent is likely to play a crucial role in determining the potency and selectivity of these actions.

Antimicrobial Activity

Many quinoline-based compounds exert their antimicrobial effects by inhibiting key bacterial enzymes such as DNA gyrase and topoisomerase IV. The benzylsulfanyl group could potentially enhance these interactions or facilitate the transport of the molecule into the bacterial cell. A standardized method for assessing antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.

Antimicrobial_Susceptibility_Workflow A Prepare serial dilutions of test compounds C Inoculate microplate wells A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 16-20 hours C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity and Anticancer Potential

The anticancer activity of quinoline derivatives is often attributed to their ability to intercalate into DNA, inhibit topoisomerase enzymes, or modulate various signaling pathways involved in cancer cell proliferation and survival. The cytotoxic potential of the (benzylsulfanyl)quinoline isomers against various cancer cell lines can be evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.

Cytotoxicity_Assay_Workflow A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance to determine cell viability E->F G Calculate IC50 values F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Table 2: Summary of Potential Biological Activities and Experimental Evaluation

Biological ActivityKey Evaluation MetricExperimental ProtocolPredicted Positional Importance
Antibacterial Minimum Inhibitory Concentration (MIC)Broth Microdilution2- and 4- positions may show enhanced activity due to proximity to the quinoline nitrogen.
Antifungal Minimum Inhibitory Concentration (MIC)Broth MicrodilutionPositional effects are likely but not readily predictable without experimental data.
Anticancer Half-maximal Inhibitory Concentration (IC50)MTT AssayThe position of the bulky benzylsulfanyl group could significantly impact DNA intercalation and enzyme inhibition.

Future Research Directions

A comprehensive understanding of the structure-activity relationships (SAR) of (benzylsulfanyl)quinoline isomers requires a systematic approach. Future research should focus on the following:

  • Standardized Synthesis: Development of robust and scalable synthetic routes to obtain all structural isomers in high purity.

  • Quantitative Biological Evaluation: Head-to-head comparison of the antimicrobial and cytotoxic activities of all isomers against a broad panel of bacterial, fungal, and cancer cell lines.

  • Mechanism of Action Studies: Elucidation of the molecular targets and mechanisms underlying the biological activities of the most potent isomers.

  • In vivo Efficacy and Toxicity: Preclinical evaluation of promising candidates in animal models to assess their therapeutic potential and safety profiles.

This guide provides a foundational framework for the exploration of (benzylsulfanyl)quinoline isomers as a promising class of bioactive molecules. The outlined experimental protocols and predicted trends are intended to guide researchers in their efforts to unlock the full therapeutic potential of these compounds.

Unveiling the Binding Secrets of 8-(Benzylsulfanyl)quinoline: A Comparative Guide to Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, confirming the precise interaction between a compound and its target protein is a cornerstone of modern therapeutic design. This guide provides a comparative analysis of the binding characteristics of quinoline-based compounds, with a focus on elucidating the likely binding mode of 8-(Benzylsulfanyl)quinoline to its putative protein targets. By examining experimental data for structurally related inhibitors of Aldehyde Dehydrogenase 1A1 (ALDH1A1) and Pyruvate Kinase M2 (PKM2), we offer a framework for understanding and validating target engagement.

While direct experimental evidence for the binding of this compound to a specific protein target remains to be definitively established in publicly available literature, the broader family of quinoline derivatives has been extensively studied as potent inhibitors of key enzymes in cellular metabolism and cancer progression. This guide leverages this body of research to infer the probable binding interactions of this compound and to provide a practical toolkit for experimental validation.

Comparative Analysis of Quinoline-Based Inhibitors

The following tables summarize the inhibitory activities of representative quinoline-based compounds against their respective protein targets, ALDH1A1 and PKM2. For a comprehensive comparison, data for notable non-quinoline inhibitors are also included.

Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors

ALDH1A1 is a critical enzyme in cellular detoxification and has emerged as a significant target in cancer therapy due to its role in drug resistance and cancer stem cell survival[1].

Compound ClassCompound NameTarget ProteinIC50 Value
Quinoline-Based NCT-505ALDH1A17 nM[2]
Quinoline-Based NCT-506ALDH1A17 nM[2]
Quinoline-Based Compound 28ALDH1A119 nM[3]
Quinoline-Based Compound 78ALDH1A18 nM[3]
Non-Quinoline DisulfiramALDH1A1Not Specified
Non-Quinoline CitralALDH1A1Not Specified
Non-Quinoline CM037ALDH1A1Not Specified
Pyruvate Kinase M2 (PKM2) Inhibitors

PKM2 is a key regulator of glycolysis and plays a pivotal role in the metabolic reprogramming of cancer cells[4].

Compound ClassCompound NameTarget ProteinIC50 Value
Quinoline-Based Quinoline-8-sulfonamide (Compound 9a)PKM2Modulator, specific IC50 not provided[5]
Non-Quinoline ShikoninPKM2Potent inhibitor, specific IC50 varies
Non-Quinoline AlkanninPKM2Potent inhibitor, specific IC50 varies
Non-Quinoline CurcuminPKM21.12 µM[6]
Non-Quinoline ResveratrolPKM23.07 µM[6]
Non-Quinoline Ellagic AcidPKM24.20 µM[6]

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and biological context, the following diagrams, generated using Graphviz, illustrate a typical workflow for confirming target engagement and a simplified signaling pathway involving PKM2.

G cluster_0 In Vitro Validation cluster_1 Cellular Target Engagement enzymatic_assay Enzymatic Assay determine_ic50 Determine IC50 enzymatic_assay->determine_ic50 Measure enzyme activity with varying inhibitor concentrations cell_treatment Treat cells with compound determine_ic50->cell_treatment Proceed with potent inhibitors heat_shock Apply heat shock cell_treatment->heat_shock lysis Cell lysis heat_shock->lysis separation Separate soluble and aggregated proteins lysis->separation detection Detect target protein (e.g., Western Blot, ELISA) separation->detection

Experimental Workflow for Target Validation

G Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PKM2_dimer PKM2 (dimer) Less Active Glycolysis->PKM2_dimer PKM2_tetramer PKM2 (tetramer) Active PKM2_dimer->PKM2_tetramer Activation Biosynthesis Anabolic Pathways PKM2_dimer->Biosynthesis Promotes PKM2_tetramer->PKM2_dimer Inhibition Pyruvate Pyruvate PKM2_tetramer->Pyruvate Catalyzes Lactate Lactate Pyruvate->Lactate Inhibitor This compound (or related inhibitor) Inhibitor->PKM2_tetramer May inhibit

Simplified PKM2 Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the binding and inhibitory activity of compounds against ALDH1A1 and PKM2.

ALDH1A1 Enzymatic Assay Protocol (Fluorometric)

This assay measures the enzymatic activity of ALDH1A1 by monitoring the fluorescence of NADH produced from the reduction of NAD+.

Materials:

  • Recombinant human ALDH1A1 enzyme

  • Reaction Buffer: 50 mM Sodium Pyrophosphate, pH 8.8

  • NAD+ solution: 15 mM in ultrapure water

  • Substrate (e.g., benzaldehyde) solution

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and NAD+ solution.

  • Add the test compound at various concentrations to the wells of the microplate. Include a control with DMSO only.

  • Add the ALDH1A1 enzyme to all wells.

  • Initiate the reaction by adding the substrate to all wells.

  • Immediately measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

  • Monitor the increase in fluorescence over time (e.g., for 10-15 minutes).

  • The rate of NADH production is proportional to the enzyme activity. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

PKM2 Enzymatic Assay Protocol (Spectrophotometric)

This is a coupled-enzyme assay where the pyruvate produced by PKM2 is used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+, leading to a decrease in absorbance at 340 nm[7][8].

Materials:

  • Recombinant human PKM2 enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

  • Phosphoenolpyruvate (PEP) solution

  • Adenosine diphosphate (ADP) solution

  • NADH solution

  • Lactate dehydrogenase (LDH) enzyme

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • In a 96-well plate, prepare a reaction mixture containing the assay buffer, PEP, ADP, NADH, and LDH.

  • Add the test compound at various concentrations to the wells. Include a control with DMSO only.

  • Add the PKM2 enzyme to all wells to pre-incubate with the inhibitor.

  • Initiate the reaction by adding ADP.

  • Immediately measure the decrease in absorbance at 340 nm over time (e.g., for 10-20 minutes).

  • The rate of NADH oxidation is proportional to PKM2 activity. Calculate the IC50 value from the dose-response curve.

Cellular Thermal Shift Assay (CETSA) Protocol

CETSA is a powerful method to confirm target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding[9][10].

Materials:

  • Cultured cells expressing the target protein

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Instrumentation for heating (e.g., PCR cycler)

  • Instrumentation for protein detection (e.g., Western blot apparatus, ELISA reader)

Procedure:

  • Compound Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension and heat at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes), followed by cooling.

  • Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separation: Centrifuge the lysates at high speed to separate the soluble fraction (containing stabilized, non-denatured protein) from the aggregated, denatured protein pellet.

  • Detection: Analyze the amount of soluble target protein in the supernatant using methods like Western blotting or ELISA.

  • Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

By employing these comparative data and experimental protocols, researchers can effectively move towards confirming the binding mode of this compound and other novel compounds to their intended protein targets, thereby accelerating the drug discovery and development process.

References

Evaluating the Pharmacokinetic Profile of 8-(Benzylsulfanyl)quinoline and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its vast derivatives, 8-(benzylsulfanyl)quinoline has emerged as a compound of interest due to its potential biological activities. However, the journey from a promising lead compound to a viable drug candidate is heavily reliant on a thorough understanding of its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the compound. This guide provides a comparative framework for evaluating the pharmacokinetic properties of this compound against its potential derivatives, offering insights into how structural modifications can influence its disposition in the body.

While specific experimental pharmacokinetic data for this compound is not extensively available in the public domain, this guide synthesizes general knowledge of quinoline derivatives' pharmacokinetics and presents detailed experimental protocols to enable researchers to conduct their own comparative studies.

General Pharmacokinetic Considerations for Quinoline Derivatives

Quinoline derivatives exhibit a wide range of pharmacokinetic behaviors influenced by their physicochemical properties. Lipophilicity, molecular weight, and the presence of specific functional groups play crucial roles in their absorption, distribution, metabolism, and excretion (ADME) profiles.

Absorption: The oral bioavailability of quinoline derivatives can be variable. Highly lipophilic compounds may have poor aqueous solubility, limiting their absorption, while very polar compounds may have low membrane permeability.

Distribution: The volume of distribution is largely dictated by the compound's ability to bind to plasma proteins and partition into tissues. Lipophilic quinolines tend to have a larger volume of distribution.

Metabolism: The quinoline ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through oxidation. The benzylsulfanyl moiety in the parent compound introduces additional metabolic pathways, including S-oxidation and cleavage of the thioether bond.

Excretion: Elimination of quinoline derivatives and their metabolites occurs through both renal and fecal routes. The extent of each pathway depends on the polarity of the individual compounds.

Hypothetical Comparative Pharmacokinetic Data

To illustrate a potential comparative analysis, the following table presents hypothetical pharmacokinetic parameters for this compound and two of its derivatives. These values are for illustrative purposes and would need to be determined experimentally.

CompoundCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Half-life (t½) (h)Bioavailability (%)
This compound 1502900640
Derivative A (e.g., with a polar substituent on the benzyl ring) 25011200460
Derivative B (e.g., with a lipophilic substituent on the quinoline ring) 100415001030

Caption: Table 1. Hypothetical pharmacokinetic parameters of this compound and its derivatives following oral administration in a rat model.

Experimental Protocols

To obtain the data presented above, a series of in vivo and in vitro experiments are necessary. Below are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound and its derivatives after oral and intravenous administration.

Materials:

  • This compound and its derivatives

  • Male Sprague-Dawley rats (250-300 g)

  • Vehicle for dosing (e.g., 0.5% methylcellulose in water)

  • Cannulation supplies (for intravenous studies)

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • Analytical instruments (LC-MS/MS)

Methodology:

  • Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.

  • Dosing:

    • Oral Administration: Administer the test compound via oral gavage at a predetermined dose (e.g., 10 mg/kg).

    • Intravenous Administration: For bioavailability determination, administer the compound intravenously via a cannulated jugular vein at a lower dose (e.g., 1 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of this compound and its derivatives in liver microsomes.

Materials:

  • Test compounds

  • Rat or human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer

  • Incubator

  • Quenching solution (e.g., acetonitrile)

  • Analytical instruments (LC-MS/MS)

Methodology:

  • Incubation: Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes in the presence of the NADPH regenerating system at 37°C.

  • Time Points: Take aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: Stop the metabolic reaction by adding a quenching solution.

  • Sample Analysis: Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Data Analysis: Calculate the in vitro half-life and intrinsic clearance.

Visualizing Experimental Workflows

To provide a clear overview of the experimental processes, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_invivo In Vivo Pharmacokinetic Study cluster_invitro In Vitro Metabolic Stability animal_prep Animal Preparation & Dosing blood_collection Serial Blood Collection animal_prep->blood_collection plasma_processing Plasma Separation blood_collection->plasma_processing lcms_analysis_iv LC-MS/MS Analysis plasma_processing->lcms_analysis_iv pk_analysis_iv Pharmacokinetic Analysis lcms_analysis_iv->pk_analysis_iv incubation Microsomal Incubation sampling Time-Point Sampling incubation->sampling quenching Reaction Quenching sampling->quenching lcms_analysis_it LC-MS/MS Analysis quenching->lcms_analysis_it stability_analysis Stability Calculation lcms_analysis_it->stability_analysis

Caption: A flowchart illustrating the key steps in the in vivo and in vitro pharmacokinetic evaluation.

Signaling Pathway Considerations

While the primary focus of this guide is on pharmacokinetics, it is important to consider how structural modifications might impact the compound's interaction with biological targets. Should this compound or its derivatives be found to modulate a specific signaling pathway, it would be crucial to assess whether changes in their pharmacokinetic profile alter their efficacy or produce off-target effects.

For instance, if a derivative shows increased metabolic stability and a longer half-life, this could lead to prolonged target engagement and enhanced therapeutic effect. Conversely, it could also increase the risk of toxicity.

The following is a generic representation of a signaling pathway that could be modulated by these compounds.

signaling_pathway cluster_drug Drug Action Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse Drug Quinoline Derivative Drug->Kinase1 Inhibition

Caption: A simplified diagram of a kinase signaling pathway potentially targeted by quinoline derivatives.

Conclusion

The evaluation of the pharmacokinetic profile of this compound and its derivatives is a critical step in the drug discovery and development process. Although specific experimental data for the parent compound is limited, a systematic approach involving both in vivo and in vitro studies can provide the necessary information to guide lead optimization. By understanding how structural modifications affect ADME properties, researchers can design and select derivatives with more favorable pharmacokinetic profiles, ultimately increasing the likelihood of developing a safe and effective drug candidate. The protocols and frameworks provided in this guide offer a starting point for these essential investigations.

Independent Verification of Biological Activities of 8-(Benzylsulfanyl)quinoline and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Due to the absence of published scientific literature on the biological activities of 8-(Benzylsulfanyl)quinoline, this guide provides an independent verification and comparison of structurally related compounds, specifically 8-thioquinoline and 8-alkoxy/aryloxy-quinoline derivatives. These analogs serve as the closest representatives for predicting the potential biological profile of this compound.

This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of the reported biological activities of these quinoline derivatives. The information is compiled from primary research articles, and it should be noted that independent verification of the presented data is largely unavailable in the current body of scientific literature.

Antimicrobial Activity

Quinoline derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities. The introduction of a thioether or ether linkage at the 8-position can significantly influence this activity.

Compound/Derivative ClassTest OrganismActivity Metric (MIC in µg/mL)Reference CompoundReference MIC (µg/mL)
8-Aminoquinoline-1,2,3-triazole hybrids Escherichia coli62.5Fluconazole31.25
Pseudomonas aeruginosa62.5Fluconazole31.25
Staphylococcus aureus62.5Fluconazole31.25
Candida albicans62.5Fluconazole31.25
Quinoline-based hydroxyimidazolium hybrids Staphylococcus aureus2ChloramphenicolNot Specified
Mycobacterium tuberculosis H37Rv10IsoniazidNot Specified
Cryptococcus neoformans15.6Amphotericin BNot Specified
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) Mycobacterium tuberculosis0.1Not SpecifiedNot Specified
Methicillin-sensitive S. aureus (MSSA)2.2Not SpecifiedNot Specified
Methicillin-resistant S. aureus (MRSA)1.1Not SpecifiedNot Specified

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.[1][2][3] Lower MIC values indicate greater potency.

The antimicrobial activity of the quinoline compounds is commonly determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial/Fungal Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile saline solution to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in a culture medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated at 37°C for 24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

The quinoline scaffold is a key pharmacophore in a number of anticancer drugs. Modifications at the 8-position with thioether or ether linkages have been explored to develop novel cytotoxic agents.

Compound/Derivative ClassCancer Cell LineActivity Metric (IC50 in µM)Reference CompoundReference IC50 (µM)
7-Pyrrolidinomethyl-8-hydroxyquinoline Human Myeloma (RPMI 8226)14Not SpecifiedNot Specified
7-Morpholinomethyl-8-hydroxyquinoline 60 human cancer cell lines (average)-5.09 (Log GI50)Not SpecifiedNot Specified
7-Diethylaminomethyl-8-hydroxyquinoline 60 human cancer cell lines (average)-5.35 (Log GI50)Not SpecifiedNot Specified
8-Hydroxy-2-quinolinecarbaldehyde Human Hepatocellular Carcinoma (Hep3B)6.25 µg/mLCisplatinNot Specified
7-acetamido-2-(8'-quinolinyl)quinoline-5,8-dione MDA468-NQ16 (NQO1-expressing breast cancer)Selectively cytotoxicNot SpecifiedNot Specified

Note: IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. GI50 is the concentration that causes 50% growth inhibition.[4][5][6] Lower values indicate greater potency.

The cytotoxic activity of the synthesized quinoline derivatives is frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5 x 10^3 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 24-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours, during which viable cells metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[7][8]

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 8-Hydroxyquinoline 8-Hydroxyquinoline Williamson Ether/Thioether Synthesis Williamson Ether/Thioether Synthesis 8-Hydroxyquinoline->Williamson Ether/Thioether Synthesis Alkyl/Aryl Halide Alkyl/Aryl Halide Alkyl/Aryl Halide->Williamson Ether/Thioether Synthesis 8-(Alkoxy/Aryloxy)quinoline 8-(Alkoxy/Aryloxy)quinoline Williamson Ether/Thioether Synthesis->8-(Alkoxy/Aryloxy)quinoline 8-(Alkylthio/Arylthio)quinoline 8-(Alkylthio/Arylthio)quinoline Williamson Ether/Thioether Synthesis->8-(Alkylthio/Arylthio)quinoline

Caption: General synthetic route to 8-substituted quinolines.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase->Signaling Cascade (e.g., MAPK/ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK/ERK)->Transcription Factors Apoptosis Apoptosis Signaling Cascade (e.g., MAPK/ERK)->Apoptosis Inhibition Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Quinoline Derivative Quinoline Derivative Quinoline Derivative->Receptor Tyrosine Kinase Inhibition

Caption: Potential mechanism of anticancer action for quinoline derivatives.

References

Safety Operating Guide

Proper Disposal of 8-(Benzylsulfanyl)quinoline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of 8-(Benzylsulfanyl)quinoline, a compound used in various research applications. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to comply with environmental regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. If an SDS for this specific compound is unavailable, information for structurally similar compounds, such as quinoline and its derivatives, should be reviewed to understand the potential hazards. Based on available data for related compounds, this compound should be handled with caution.

Personal Protective Equipment (PPE) is mandatory. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A laboratory coat and closed-toe shoes.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting.

Step 1: Segregation and Waste Classification

Properly segregate this compound waste from other chemical waste streams. Based on the hazards associated with quinoline and organosulfur compounds, this chemical should be classified as hazardous waste. Do not mix it with non-hazardous waste.

Step 2: Waste Collection and Labeling

Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and rinsates, in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled with the following information:

  • "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards (e.g., "Toxic," "Irritant")

  • The date of accumulation

Step 3: Neutralization (If Applicable and Permitted)

For acidic or basic byproducts resulting from reactions involving this compound, neutralization may be required before disposal. However, direct neutralization of the compound itself is not recommended without a validated and safe protocol. Always consult with your institution's Environmental Health and Safety (EHS) office before attempting any chemical neutralization of waste.

Step 4: Temporary Storage

Store the labeled hazardous waste container in a designated, secure, and well-ventilated secondary containment area. This area should be away from incompatible materials and general laboratory traffic.

Step 5: Professional Disposal

Arrange for the collection and disposal of the hazardous waste through a licensed and approved chemical waste disposal contractor. Your institution's EHS office will have established procedures for this service. Under no circumstances should this compound or its containers be disposed of in the general trash or poured down the drain. Quinoline and its derivatives are toxic to aquatic life and can persist in the environment.[1][2]

Quantitative Data Summary

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral)Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCauses skin irritation.[1][2]
Serious Eye Damage/IrritationCauses serious eye irritation.[1][2]
CarcinogenicityMay cause cancer.[1]
Aquatic Hazard (Acute)Toxic to aquatic life.[1]
Aquatic Hazard (Chronic)Toxic to aquatic life with long lasting effects.[1]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_donots Prohibited Actions A Consult SDS and Assess Hazards B Wear Appropriate PPE A->B C Segregate Waste B->C D Collect in Labeled, Compatible Container C->D E Store in Designated Secondary Containment D->E F Contact EHS for Professional Disposal E->F G Waste Manifest and Record Keeping F->G H Do Not Dispose in General Trash I Do Not Pour Down the Drain

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 8-(Benzylsulfanyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

Safe Handling and Disposal of 8-(Benzylsulfanyl)quinoline: A Comprehensive Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of this compound, a chemical compound that requires careful management due to its potential hazards. The following procedural guidance is designed to be a critical resource for your laboratory safety and chemical handling protocols.

Immediate Safety and Hazard Information

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[5][6] Remove contaminated clothing and wash it before reuse.[1][5] If skin irritation occurs, seek medical advice.[5][6][7]

  • In case of eye contact: Rinse cautiously with water for several minutes.[2][5][7] Remove contact lenses if present and easy to do. Continue rinsing.[2][5] If eye irritation persists, get medical advice/attention.[5][6][7]

  • If swallowed: Immediately call a POISON CENTER or doctor.[2][4] Rinse mouth.[5][6][7][8] Do not induce vomiting.

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[5] If you feel unwell, call a POISON CENTER or doctor.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment are the most critical lines of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Remarks
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[9] Gloves must be inspected before use and disposed of properly after handling the chemical.[2]
Eyes/Face Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z87.1 standards. A face shield may be required for operations with a high risk of splashing.[9]
Body Laboratory coatA flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[9]
Respiratory RespiratorUse in a well-ventilated area or under a chemical fume hood is essential.[6] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.[2][9]
Feet Closed-toe shoesShoes must cover the entire foot.[9]

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize risks and ensure the safety of all laboratory personnel.

1. Preparation and Engineering Controls:

  • Work in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[6]

  • Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Before starting, review the Safety Data Sheets for quinoline and any other chemicals being used in the procedure.

  • Limit the quantity of the chemical at the workstation to the minimum necessary for the experiment.[1]

2. Handling Procedure:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.[2][7]

  • Do not eat, drink, or smoke in the work area.[1][3][7]

  • After handling, wash hands thoroughly with soap and water.[1][2][7]

3. Spill Management:

  • In case of a spill, evacuate non-essential personnel from the area.

  • Wear appropriate PPE, including respiratory protection.[2]

  • Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[2][7]

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][7]

  • Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste containing this compound, including unused product, contaminated absorbents, and disposable PPE, should be collected in a clearly labeled, sealed container for hazardous waste.

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash.[1][3] Avoid release to the environment.[1][2][7]

Experimental Workflow and Safety Logic

To further clarify the operational procedures and safety decisions, the following diagrams illustrate the handling workflow and PPE selection logic.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_sds Review SDS for Quinoline Analogs prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed with caution handle_react Perform Reaction handle_weigh->handle_react cleanup_decon Decontaminate Glassware handle_react->cleanup_decon Post-reaction spill Spill Occurs? handle_react->spill Monitor cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash spill->cleanup_decon No spill_evac Evacuate Area spill->spill_evac Yes spill_absorb Absorb with Inert Material spill_evac->spill_absorb spill_collect Collect for Disposal spill_absorb->spill_collect spill_collect->cleanup_decon After cleanup

Caption: Workflow for handling this compound.

G cluster_ppe Personal Protective Equipment Selection start Start: Assess Task base_ppe Standard PPE: Lab Coat, Gloves, Safety Glasses start->base_ppe risk Risk of Splash or Aerosol? ventilation Adequate Ventilation? risk->ventilation No goggles_shield Upgrade to: Chemical Goggles & Face Shield risk->goggles_shield Yes respirator Add: NIOSH-Approved Respirator ventilation->respirator No end Proceed with Work ventilation->end Yes base_ppe->risk goggles_shield->ventilation respirator->end

Caption: Decision-making for PPE selection.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.